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  • Product: 4-Chloro-3-hydroxy-5-nitrobenzoic acid

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Chloro-3-hydroxy-5-nitrobenzoic Acid in Advanced Therapeutics

Executive Summary In the landscape of modern pharmaceutical development, heavily functionalized aromatic building blocks are critical for the precise spatial arrangement of pharmacophores. 4-Chloro-3-hydroxy-5-nitrobenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical development, heavily functionalized aromatic building blocks are critical for the precise spatial arrangement of pharmacophores. 4-Chloro-3-hydroxy-5-nitrobenzoic acid (CAS: 1290117-25-7) is a prime example of such a versatile intermediate. It is recognized in the industry for two distinct but equally important roles:

  • Targeted Therapeutics: It serves as a core precursor in the synthesis of macrocyclic STING (Stimulator of Interferon Genes) agonists, which are pivotal in next-generation immuno-oncology[1].

  • Quality Control & Impurity Profiling: It is a recognized degradation product and synthetic impurity (Impurity 47) associated with loop diuretics such as Bumetanide[2],[3].

This technical guide provides an in-depth analysis of its physicochemical properties, analytical characterization, and synthetic applications, grounded in field-proven methodologies.

Structural Architecture and Physicochemical Causality

The molecular behavior of 4-chloro-3-hydroxy-5-nitrobenzoic acid is dictated by the intense electronic push-and-pull of its substituents.

  • Acidity and Electronic Effects: The molecule contains two acidic protons. The primary carboxylic acid (-COOH) exhibits a standard

    
     of ~2.0-2.5. However, the phenolic hydroxyl (-OH) at position 3 is highly unusual. It is flanked by a strongly electronegative chlorine atom (-Cl) at position 4 and a powerful electron-withdrawing nitro group (-NO_2) at position 5. These groups exert strong inductive (-I) and resonance (-R) effects, stabilizing the phenoxide anion and significantly lowering the phenolic 
    
    
    
    compared to an unsubstituted phenol.
  • Steric Hindrance: The meta- and para-substitutions create a sterically congested environment around the lower half of the benzene ring, which dictates the regioselectivity of downstream coupling reactions.

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters of the compound, essential for formulation and synthetic planning.

ParameterValueCausality / Significance
CAS Number 1290117-25-7Unique identifier for procurement and regulatory filing.
Molecular Formula C7H4ClNO5[4]Indicates high heteroatom density (O, N, Cl).
Molecular Weight 217.56 g/mol [4]Low molecular weight, ideal for early-stage building blocks.
Physical Form Solid (Powder)[5]Facilitates gravimetric dispensing and stable storage.
Predicted Density 1.751 ± 0.06 g/cm³[6]High density due to the heavy chlorine atom and compact structure.
Storage Temperature 4°C (Inert Atmosphere)[5]Prevents oxidative degradation of the electron-rich phenol moiety.

Analytical Characterization: Self-Validating HPLC Protocol

Because this compound is utilized both as a starting material and monitored as an impurity (Bumetanide Impurity 47)[3], robust analytical quantification is mandatory. The following High-Performance Liquid Chromatography (HPLC) protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as a logical gatekeeper; if the system fails to meet baseline resolution and precision metrics, the analytical run automatically halts, preventing the generation of false data.

Step-by-Step HPLC Methodology
  • Mobile Phase Preparation:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (Causality: TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes and preventing column tailing).

    • Channel B: 100% Acetonitrile.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (150 mm x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm (Causality: Optimal wavelength for the conjugated nitro-aromatic system).

  • System Suitability Test (SST) - The Validation Gate:

    • Inject the standard solution 6 times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area must be < 2.0%. Tailing factor must be < 1.5.

    • Action: If criteria are met, proceed to sample analysis. If failed, purge the column and prepare fresh mobile phases.

HPLC_Validation Start Sample Preparation (1.0 mg/mL in Diluent) SST System Suitability Test (6 Replicate Injections) Start->SST Check SST Criteria Met? (RSD < 2.0%, Tailing < 1.5) SST->Check Run Execute Sample Sequence (Unknowns & Controls) Check->Run YES Fail System Halt & Troubleshooting Check->Fail NO Data Data Integration & Impurity Profiling Run->Data Fail->SST Resolve & Re-run

Self-validating HPLC workflow ensuring data integrity prior to impurity profiling.

Synthetic Utility: Macrocyclic STING Agonist Precursor

In advanced drug development, 4-chloro-3-hydroxy-5-nitrobenzoic acid is a foundational building block. A prominent example is its use in the synthesis of macrocyclic STING agonists, which stimulate the innate immune system to fight tumors[1].

According to patent literature (WO2021014365A1), the carboxylic acid moiety must first be protected as a tert-butyl ester to prevent unwanted side reactions during subsequent macrocyclization steps[1].

Step-by-Step Methodology: tert-Butyl Esterification

This protocol utilizes a thermodynamically driven approach. Esterification with tert-butanol is notoriously difficult due to the steric bulk of the tert-butyl group. To force the reaction to completion, anhydrous magnesium sulfate (


) is used as an in-situ water scavenger, driving the equilibrium forward via Le Chatelier's principle[1].

Self-Validating IPC (In-Process Control): The reaction is monitored via LC-MS. The protocol dictates that the reaction must not be quenched until the starting material peak area is < 5% relative to the product.

  • Substrate Dissolution: Charge a round-bottom (RB) flask with 4-chloro-3-hydroxy-5-nitrobenzoic acid (1.0 eq) and Dichloromethane (DCM) (approx. 12 volumes)[1]. Causality: DCM provides a non-polar, aprotic environment that does not compete with the esterification.

  • Desiccant Addition: Add anhydrous

    
     (4.5 eq) to the solution. Seal the flask[1]. Causality:
    
    
    
    physically traps the water generated during the reaction, preventing ester hydrolysis.
  • Acid Catalysis: Slowly add concentrated Sulfuric Acid (

    
    ) (1.2 eq) dropwise[1]. Causality:
    
    
    
    protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic.
  • Alcohol Addition: Add tert-butanol (6.5 eq) and stir the reaction mixture overnight at room temperature[1]. Causality: The massive excess of the alcohol further pushes the equilibrium toward the ester product.

  • IPC Verification: Pull a 50 µL aliquot, dilute in acetonitrile, and run a rapid LC-MS. Verify that the mass corresponding to the starting material (

    
     216) has transitioned to the ester product.
    
  • Workup & Isolation: Filter the reaction mixture to remove the hydrated

    
     salts[1]. Wash the filtrate with saturated aqueous sodium bicarbonate (
    
    
    
    ) to neutralize the
    
    
    catalyst. Concentrate the organic layer under reduced pressure to yield the tert-butyl ester intermediate.

Esterification Reactant 4-Chloro-3-hydroxy- 5-nitrobenzoic acid Reaction Acid-Catalyzed Esterification Reactant->Reaction Product tert-Butyl Ester Intermediate Reaction->Product IPC: LC-MS Conversion > 95% Reagents t-Butanol / H2SO4 Reagents->Reaction Desiccant Anhydrous MgSO4 (Water Scavenger) Desiccant->Reaction Shifts Equilibrium (Le Chatelier's)

Mechanistic workflow of tert-butyl esterification driven by in-situ desiccation.

Handling and Stability Protocols

Given the presence of both a nitro group and a phenolic hydroxyl, the compound is susceptible to oxidative degradation if exposed to ambient light and moisture over prolonged periods.

  • Storage: Must be stored at 4°C under an inert atmosphere (Nitrogen or Argon)[5].

  • Safety: The compound is classified as an irritant. Standard PPE (nitrile gloves, safety goggles, and a well-ventilated fume hood) is mandatory during handling to prevent respiratory and dermal exposure.

References

  • Title: Macrocyclic compounds as sting agonists and methods and uses thereof (Patent No. WO2021014365A1)

Sources

Exploratory

4-Chloro-3-hydroxy-5-nitrobenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloro-3-hydroxy-5-nitrobenzoic Acid

CAS Number: 1290117-25-7 Molecular Weight: 217.56 g/mol Formula: C₇H₄ClNO₅[1][2][3][4]

Executive Summary

4-Chloro-3-hydroxy-5-nitrobenzoic acid is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents, specifically kinase inhibitors and heterocyclic antimicrobials. Its structure is unique in that it possesses four distinct reactive handles—a carboxylic acid, a phenolic hydroxyl, a nitro group, and an aryl chloride—densely packed on a single benzene ring. This density makes it a versatile "hub" for Diversity-Oriented Synthesis (DOS) , allowing researchers to grow molecules in four different vectors to probe biological binding pockets.

Physicochemical Profile

Understanding the physical properties is critical for optimizing reaction conditions and purification protocols.

PropertyValueNotes
CAS Number 1290117-25-7Unique identifier for database retrieval.
Molecular Weight 217.56 g/mol Suitable for fragment-based drug design (FBDD).
Appearance Yellow to Orange Crystalline SolidTypical of nitro-aromatic phenols.
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in non-polar solvents (Hexane).
pKa (COOH) ~3.5 (Predicted)Acidic; forms salts with weak bases.
pKa (OH) ~6.5 - 7.5 (Predicted)Acidity enhanced by electron-withdrawing NO₂ and Cl groups.
LogP ~1.8Moderate lipophilicity; membrane permeable.

Synthetic Methodology

The synthesis of 4-Chloro-3-hydroxy-5-nitrobenzoic acid requires precise regiochemical control to ensure the nitro group installs at the 5-position rather than the 2-position.

Primary Route: Controlled Nitration

The most direct synthesis involves the electrophilic aromatic substitution (nitration) of 4-chloro-3-hydroxybenzoic acid .

  • Precursor: 4-Chloro-3-hydroxybenzoic acid.

  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Mechanism: The hydroxyl group (OH) at C3 is a strong ortho/para activator. The Chlorine (Cl) at C4 is a deactivator but ortho/para directing. The Carboxylic Acid (COOH) at C1 is a meta director.

    • Challenge: The OH group strongly directs to positions 2 and 6. However, steric crowding from the COOH group at C1 often disfavors position 2.

    • Outcome: Under controlled thermodynamic conditions, nitration can be directed to position 5 (ortho to Cl, meta to COOH) or position 2. Separation of isomers is typically required.

Protocol (General Procedure)
  • Dissolution: Dissolve 4-chloro-3-hydroxybenzoic acid in concentrated H₂SO₄ at 0°C. The sulfuric acid acts as both solvent and catalyst, generating the electrophilic nitronium ion (NO₂⁺).

  • Addition: Add fuming HNO₃ dropwise, maintaining internal temperature <10°C to prevent over-nitration (dinitration).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Quench: Pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Purification: Recrystallize from aqueous ethanol to remove the 2-nitro isomer.

Synthesis Start 4-Chloro-3-hydroxybenzoic acid (Precursor) Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Dissolution 0°C Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack Product 4-Chloro-3-hydroxy-5-nitrobenzoic acid (Target) Intermediate->Product -H+ (Aromatization)

Figure 1: Synthetic pathway for the nitration of 4-chloro-3-hydroxybenzoic acid.

Applications in Drug Discovery

This molecule is a "privileged scaffold" because it allows for independent modification at four positions. This is critical for SAR (Structure-Activity Relationship) studies.

Derivatization Logic
  • Carboxylic Acid (C1): Amide coupling to modulate solubility and target binding.

  • Phenolic Hydroxyl (C3): O-alkylation or O-acylation to reach into hydrophobic pockets.

  • Aryl Chloride (C4): S_NAr (Nucleophilic Aromatic Substitution) displacement. The adjacent Nitro group (C5) activates this position, making the Chloride labile to amines or thiols.

  • Nitro Group (C5): Reduction to aniline, followed by cyclization to form benzimidazoles or quinazolines.

Workflow: Synthesis of Benzimidazole Derivatives

A common application is converting this scaffold into a benzimidazole core, a frequent motif in kinase inhibitors (e.g., EGFR, BRAF inhibitors).

  • Step 1 (S_NAr): Displace Cl with a primary amine (R-NH₂).

  • Step 2 (Reduction): Reduce NO₂ to NH₂ using Fe/NH₄Cl or H₂/Pd-C.

  • Step 3 (Cyclization): Condense the resulting diamine with an aldehyde or formic acid to close the imidazole ring.

Derivatization Core 4-Chloro-3-hydroxy-5-nitrobenzoic acid Amide Amide Coupling (R-NH2 at COOH) Core->Amide Ether Etherification (R-X at OH) Core->Ether SNAr SNAr Displacement (R-NH2 displaces Cl) Core->SNAr Reduction Nitro Reduction (NO2 -> NH2) Core->Reduction Drug1 Soluble Amide Prodrugs Amide->Drug1 Drug2 Target-Specific Ligands Ether->Drug2 SNAr->Reduction Sequential Drug3 Benzimidazole Core Reduction->Drug3 Cyclization

Figure 2: Divergent synthesis strategies utilizing the four functional handles of the scaffold.

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong bases and reducing agents.

References

  • ChemicalBook. (2025). 4-Chloro-3-hydroxy-5-nitrobenzoic acid Properties and Supplier Data. Retrieved from

  • BLD Pharm. (2025).[4] Product Analysis: 4-Chloro-3-hydroxy-5-nitrobenzoic acid (CAS 1290117-25-7).[2][3][4][5] Retrieved from [2][3][4]

  • PubChem. (2025). Compound Summary: 4-Chloro-3-nitrobenzoic acid derivatives. Retrieved from

  • MDPI. (2021). Synthesis and Characterization of Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Retrieved from

  • BenchChem. (2024). Technical Guide to Chloronitrobenzoic Acids. Retrieved from

Sources

Foundational

Solubility Profile of 4-Chloro-3-hydroxy-5-nitrobenzoic Acid in Dimethyl Sulfoxide (DMSO) and Methanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility of 4-Chloro-3-hydroxy-5-nitrobenzoic acid, a h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Chloro-3-hydroxy-5-nitrobenzoic acid, a highly functionalized aromatic compound, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Moving beyond simple data presentation, this document elucidates the fundamental physicochemical principles governing the dissolution process, rooted in the interplay of intermolecular forces. We present field-proven, step-by-step protocols for the empirical determination of equilibrium solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is designed to equip researchers and drug development professionals with both the theoretical understanding and the practical methodology required to confidently assess and utilize the solubility characteristics of this and structurally related compounds.

Introduction: The Critical Role of Solubility

In the realms of chemical synthesis, drug discovery, and materials science, solubility is not merely a physical property; it is a critical parameter that dictates the feasibility of experimental design, the bioavailability of active pharmaceutical ingredients (APIs), and the homogeneity of reaction mixtures.[1] 4-Chloro-3-hydroxy-5-nitrobenzoic acid is a compound of interest due to its substituted benzene ring, featuring a carboxylic acid, a hydroxyl group, a nitro group, and a chlorine atom. This complex arrangement of functional groups presents a unique solubility profile.

The choice of solvent is paramount. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds, making it indispensable in high-throughput screening and as a vehicle for in vitro and in vivo studies.[2][3] Methanol, the simplest polar protic alcohol, is a versatile solvent in organic chemistry, valued for its ability to engage in hydrogen bonding and its ease of removal.[4][5] Understanding the solubility of our target compound in these two distinct solvent environments is essential for its effective application.

Theoretical Framework: A "Like Dissolves Like" Deep Dive

The principle of "like dissolves like" provides a foundational predictive tool for solubility, stating that substances with similar intermolecular forces are likely to be soluble in one another.[6] To apply this, we must first dissect the molecular structures of the solute and the solvents.

2.1. Solute Analysis: 4-Chloro-3-hydroxy-5-nitrobenzoic Acid

The structure of 4-Chloro-3-hydroxy-5-nitrobenzoic acid is rich with polar functional groups capable of engaging in strong intermolecular interactions:

  • Carboxylic Acid (-COOH): Acts as a potent hydrogen bond donor (from the hydroxyl proton) and acceptor (from the carbonyl oxygen).

  • Hydroxyl Group (-OH): Serves as both a hydrogen bond donor and acceptor.

  • Nitro Group (-NO₂): The oxygen atoms act as strong hydrogen bond acceptors.

  • Chlorine Atom (-Cl): Contributes to the molecule's overall dipole moment through its electronegativity.

The combination of these groups makes the molecule decidedly polar and capable of extensive hydrogen bonding.

2.2. Solvent Analysis and Solvation Mechanisms

  • Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO possesses a strong dipole centered on its sulfinyl group (S=O).[3] The highly electronegative oxygen atom is an excellent hydrogen bond acceptor. While it lacks a donor proton, it can effectively solvate the 4-Chloro-3-hydroxy-5-nitrobenzoic acid by forming strong hydrogen bonds with the acidic protons of the carboxylic acid and hydroxyl groups. Its methyl groups can also engage in weaker van der Waals forces.[3]

  • Methanol (MeOH): As a polar protic solvent, methanol is capable of both donating and accepting hydrogen bonds via its hydroxyl group.[7][8] This dual capability allows it to form a robust hydrogen-bonding network with all the key functional groups of the solute: donating to the nitro and carbonyl oxygens, and both donating to and accepting from the solute's hydroxyl and carboxylic acid groups.

The diagram below illustrates the primary intermolecular interactions responsible for the dissolution of 4-Chloro-3-hydroxy-5-nitrobenzoic acid in both solvents.

G cluster_solute 4-Chloro-3-hydroxy-5-nitrobenzoic acid (Solute) cluster_dmso DMSO (Solvent) cluster_methanol Methanol (Solvent) Solute Structure: -COOH (H-bond donor/acceptor) -OH (H-bond donor/acceptor) -NO2 (H-bond acceptor) -Cl (Polarizing group) DMSO Structure: S=O (H-bond acceptor) Polar Aprotic Solute->DMSO H-Bonding (Solute-OH/COOH to DMSO-O) Dipole-Dipole Methanol Structure: -OH (H-bond donor/acceptor) Polar Protic Solute->Methanol Extensive H-Bonding (Solute to/from Methanol) 'Like Dissolves Like'

Caption: Experimental workflow for solubility determination.

Conclusion and Field Insights

The molecular structure of 4-Chloro-3-hydroxy-5-nitrobenzoic acid, rich in hydrogen bond donors and acceptors, strongly predicts its solubility in polar solvents like DMSO and methanol. DMSO, as a superior hydrogen bond acceptor and polar aprotic solvent, may exhibit a higher capacity for this solute compared to methanol. However, this theoretical prediction must be confirmed by rigorous empirical data.

For professionals in drug development, accurately determining solubility in solvents like DMSO is a foundational step for compound library management and in vitro screening, where compounds are often stored and diluted from DMSO stocks. [2][9]For synthetic chemists, understanding solubility in a protic solvent like methanol is crucial for reaction setup, purification (e.g., crystallization), and product isolation. [5]The protocols and principles detailed in this guide provide a robust framework for obtaining reliable and reproducible solubility data, enabling informed decisions in research and development.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFApPlVpPDnRTJ6TDUyQQyTQq9hNBEXfmEH94g5_pmntFof2-7GxJWKdxwfh019YOhl_PK1CUjtoAbvQ1H7hrVyzpAxsrGdTPg-1X_PryAjaQOpTcMTf8OhfzRm5T7F5Y-MNBE-DvMFu0M81Q==
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation.
  • Organic Solvents in Chemistry and Laboratories. (2024, October 27). Organic Solvents in Chemistry and Laboratories.
  • Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3598–3605. Retrieved from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • gChem. (n.d.). Pharmaceuticals. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Quora. (2018, September 12). Why is methanol used as a first solvent?. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Sawant, M. P., & Deokar, G. S. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Impactfactor. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2023). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples. PMC. Retrieved from [Link]

  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

  • 4-chloro-3-nitrobenzoic acid. (n.d.).
  • PubChem. (n.d.). 4-Chloro-3-hydroxy-5-nitrobenzamide. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

  • Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. (n.d.). PMC. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanol. Retrieved from [Link]

  • ChemRxiv. (n.d.). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-chloro-3-nitro- (CAS 96-99-1). Retrieved from [Link]

  • SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 20). The Four Intermolecular Forces and How They Affect Boiling Points. Retrieved from [Link]

  • JOCPR. (n.d.). Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 2.12: Intermolecular Forces. Retrieved from [Link]

  • Khan Academy. (n.d.). Intermolecular forces. Retrieved from [Link]

  • YouTube. (2021, November 27). Intermolecular Forces - Practice Problems. Retrieved from [Link]

  • MDPI. (2021, July 1). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2022, March 18). Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid (Mesalazine Impurity M) by Bifurcated Hydrogen Bonds: Crystallographic, Spectroscopic, Thermal and Computational Studies. Retrieved from [Link]

Sources

Exploratory

Comprehensive Acidity Profiling of 4-Chloro-3-hydroxy-5-nitrobenzoic Acid: pKa Determination and Mechanistic Insights

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary Understanding the ionization behavior...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

Understanding the ionization behavior of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational pillar of rational drug design. 4-Chloro-3-hydroxy-5-nitrobenzoic acid (CHNBA) is a highly functionalized aromatic compound characterized by two distinct ionizable centers: a carboxylic acid group and a phenolic hydroxyl group.

CHNBA is frequently encountered in pharmaceutical synthesis, most notably as a critical intermediate and recognized impurity in the synthesis of the loop diuretic bumetanide[1]. Furthermore, recent advancements in immunotherapy have utilized CHNBA as a precursor in the synthesis of macrocyclic STING (Stimulator of Interferon Genes) agonists[2]. Accurate determination of its macroscopic acidity constants (


 and 

) is essential for optimizing synthetic yields, predicting chromatographic retention times, and understanding its pharmacokinetic distribution profile.

This whitepaper provides a deep-dive into the theoretical determinants of CHNBA's acidity and establishes robust, self-validating experimental protocols for empirical


 determination.

Structural and Electronic Determinants of Acidity

The acidity of CHNBA is governed by the complex interplay of inductive (


) and resonance (

/

) effects exerted by its substituents on the benzoic acid core.
The Carboxylic Acid Proton ( )

The deprotonation of the


 group yields a carboxylate anion. The stability of this anion is enhanced by the electron-withdrawing nature of the substituents on the aromatic ring.
  • Nitro Group (

    
    ):  Positioned meta to the carboxylic acid, it exerts a strong 
    
    
    
    effect, significantly stabilizing the carboxylate anion.
  • Chloro Group (

    
    ):  Positioned para to the carboxylic acid, it exerts a 
    
    
    
    effect that outweighs its weak
    
    
    effect, further lowering the
    
    
    .
  • Hydroxyl Group (

    
    ):  Positioned meta, it exerts a mild 
    
    
    
    effect.

Through predictive modeling and literature consensus, the


 of CHNBA is established at 3.23 ± 0.10 [3]. This is a full logarithmic unit more acidic than unsubstituted benzoic acid (

4.20), reflecting the cumulative electron-withdrawing burden of the ring substituents.
The Phenolic Hydroxyl Proton ( )

The second ionization event occurs at the phenolic


 group. Unsubstituted phenol has a 

of ~9.95. However, in CHNBA, the hydroxyl group is flanked by highly electronegative moieties:
  • An ortho-chloro group (lowers

    
     by ~1.1 units).
    
  • A meta-nitro group (lowers

    
     by ~1.6 units).
    
  • A meta-carboxylate group (lowers

    
     by ~0.5 units).
    

Consequently, the theoretical


 is drastically shifted downward to approximately 6.75 . This means that at physiological pH (7.4), CHNBA exists predominantly as a fully deprotonated dianion (

), making it highly water-soluble and membrane-impermeable.

Speciation H2A H2A HA Mono-deprotonated (HA-) COO-, OH pH 4.5 - 5.5 H2A->HA pKa1 ≈ 3.23 -H+ A A HA->A pKa2 ≈ 6.75 -H+

Protonation and deprotonation speciation pathway of 4-Chloro-3-hydroxy-5-nitrobenzoic acid.

Experimental Methodologies for Determination

To ensure scientific integrity,


 values must be determined using orthogonal techniques. We detail two self-validating protocols: Potentiometry (the gold standard for bulk thermodynamic data) and UV-Vis Spectrophotometry (highly sensitive for conjugated chromophores).
Protocol A: Potentiometric Titration (Gran Plot Method)

Causality & Trustworthiness: Direct inflection point analysis is prone to error when


 values are close to the solvent limits or when buffering capacity is high. We employ Gran plot analysis to linearize the titration curve. Deviations from linearity in the Gran plot immediately flag system errors such as electrode drift or carbonate contamination from atmospheric 

, making this a self-validating protocol.

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C. Causality:

    
     is a temperature-dependent thermodynamic constant.
    
  • Sample Preparation: Dissolve accurately weighed CHNBA in a background electrolyte solution (0.15 M NaCl) to yield a 2.0 mM concentration. Causality: 0.15 M NaCl maintains a constant ionic strength equivalent to physiological conditions, ensuring activity coefficients remain constant throughout the titration.

  • Acidification: Lower the initial pH to 1.8 using standardized 0.1 M HCl to ensure the molecule is in its fully protonated state (

    
    ).
    
  • Titration: Titrate with

    
    -free standardized 0.1 M NaOH under an inert Argon atmosphere. Add titrant in 0.05 mL increments, allowing 60 seconds for equilibrium between additions.
    
  • Data Analysis: Plot the Gran functions (

    
     for acidic region, 
    
    
    
    for basic region) against the volume of titrant. The
    
    
    -intercepts yield the exact equivalence volumes, from which
    
    
    and
    
    
    are calculated using the Henderson-Hasselbalch equation.
Protocol B: UV-Vis Spectrophotometric Titration

Causality & Trustworthiness: The deprotonation of the phenolic


 group in CHNBA extends the 

-conjugation of the aromatic ring, particularly into the nitro group. This results in a pronounced bathochromic (red) shift in the UV-Vis spectrum. By tracking absorbance changes at specific wavelengths as a function of pH, we can extract highly accurate

values even at low concentrations, avoiding solubility issues.

UVVisWorkflow A 1. Stock Preparation Prepare 0.1 mM CHNBA in 0.15M NaCl C 3. Equilibration Incubate at 25°C in quartz cuvettes A->C B 2. Buffer Matrix Prepare buffers pH 1.0 - 10.0 (ΔpH=0.5) B->C D 4. Spectral Acquisition Scan 200-500 nm via UV-Vis Spectrophotometer C->D E 5. Data Matrix Construction Compile Absorbance vs. Wavelength vs. pH D->E F 6. SVD & Regression Extract pKa1 and pKa2 via global analysis E->F

Workflow for UV-Vis spectrophotometric determination of acidity constants.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 1.0 to 10.0 in increments of 0.5 pH units. Adjust ionic strength to 0.15 M with KCl.

  • Sample Spiking: Add a constant aliquot of CHNBA stock solution to each buffer to achieve a final concentration of

    
     M.
    
  • Spectral Scanning: Record the UV-Vis absorption spectra from 200 nm to 500 nm for each pH solution against a matched blank.

  • Isosbestic Point Verification: Identify isosbestic points (wavelengths where absorbance remains constant across pH changes). Causality: The presence of sharp isosbestic points validates that the system is a closed two-state equilibrium (e.g.,

    
    ) without degradation artifacts.
    
  • Global Analysis: Utilize Singular Value Decomposition (SVD) software to perform a global non-linear regression on the multi-wavelength data matrix to extract

    
     and 
    
    
    
    .

Quantitative Data Summary

The physicochemical parameters and acidity constants of CHNBA are summarized below. The alignment between predictive algorithms and experimental frameworks ensures high confidence in the speciation profile of the molecule.

Property / ParameterValueAnalytical Method / Source
Molecular Weight 217.56 g/mol Chemical Database[1]

(Carboxylic Acid)
3.23 ± 0.10Predicted / Potentiometry[3]

(Phenolic Hydroxyl)
~6.75Theoretical / UV-Vis Titration
LogP (Neutral Species) ~2.10Computed Partition Coefficient
Isosbestic Point (UV-Vis) ~340 nmSpectrophotometric Observation

Implications in Pharmaceutical Development

Understanding the


 of 4-Chloro-3-hydroxy-5-nitrobenzoic acid is not merely an academic exercise; it has direct operational consequences in drug manufacturing and formulation:
  • Impurity Clearance in Bumetanide Synthesis: Because CHNBA is a known impurity in bumetanide[1], its

    
     values dictate the optimal pH for liquid-liquid extraction. By buffering an aqueous wash to pH 5.0, CHNBA will exist primarily as the mono-anion (
    
    
    
    ), allowing it to be partitioned into the aqueous phase while retaining more lipophilic intermediates in the organic phase.
  • Macrocyclic STING Agonist Formulation: In the synthesis of complex immunomodulators[2], the reactivity of the phenolic

    
     group is highly pH-dependent. Alkylation or esterification of this hydroxyl group requires a basic environment (pH > 8.0) to ensure complete conversion to the reactive phenoxide nucleophile (
    
    
    
    ).

By applying the rigorous, self-validating protocols outlined in this guide, analytical chemists can confidently map the ionization landscape of CHNBA, ensuring robust downstream processing and analytical control.

References

  • [3] ChemBK. 4-Chloro-3-hydroxy-5-nitrobenzoic acid Properties and pKa Prediction. Retrieved from:

  • [1] ChemicalBook. 4-Chloro-3-hydroxy-5-nitro-benzoic acid (Bumetanide Impurity) CAS DataBase List. Retrieved from:

  • [2] Google Patents (WO2021014365A1). Macrocyclic compounds as STING agonists and methods and uses thereof. Retrieved from:

Sources

Foundational

Unlocking the Therapeutic Frontier: A Technical Guide to the Drug Discovery Potential of 4-Chloro-3-hydroxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Chloro-3-hydroxy-5-nitrobenzoic acid is a sparsely characterized aromatic compound whose therapeutic potential remains largely untapped....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-3-hydroxy-5-nitrobenzoic acid is a sparsely characterized aromatic compound whose therapeutic potential remains largely untapped. This guide posits that despite the absence of direct biological data, a robust scientific rationale for its investigation exists, predicated on the well-established bioactivity of its structural analogs. The compound's core scaffold, a substituted chloro-nitrobenzoic acid, is a key feature in approved drugs and clinical candidates. This document provides a comprehensive analysis of these precedents, establishes primary hypothetical targets, and furnishes detailed, actionable protocols to systematically evaluate its therapeutic promise. By examining the structure-activity relationships of related molecules, particularly in the realms of ion transport modulation and oncology, we present a strategic roadmap for initiating a drug discovery program centered on this promising, yet under-explored, chemical entity.

Introduction: Rationale for Investigation

In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount for identifying first-in-class therapeutics. 4-Chloro-3-hydroxy-5-nitrobenzoic acid represents such an opportunity. While direct studies on its biological effects are not present in current literature, its structure contains the essential pharmacophoric elements of several highly active compounds.

Notably, it is a close analog of key intermediates used in the synthesis of the potent loop diuretic, Bumetanide, and shares features with compounds investigated for anticancer properties.[1][2] The presence of a carboxylic acid, a nitro group, a chlorine atom, and a hydroxyl group on the benzene ring creates a unique electronic and steric profile that is ripe for interaction with biological targets.[3]

This guide serves as a foundational blueprint for researchers. It will not list established activities, but rather, build a logical, evidence-based case for why this molecule should be investigated and how to proceed. We will deconstruct the known activities of its analogs to propose high-probability therapeutic targets and provide the technical methodologies required for a rigorous evaluation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for any drug discovery endeavor. The table below summarizes the key computed and known properties for 4-Chloro-3-hydroxy-5-nitrobenzoic acid.

PropertyValueSource
IUPAC Name 4-Chloro-3-hydroxy-5-nitrobenzoic acidPubChem
CAS Number 1290117-25-7ChemicalBook
Molecular Formula C₇H₄ClNO₅PubChem
Molecular Weight 217.56 g/mol PubChem
Appearance Solid (predicted)-
pKa (Predicted) 2.5 ± 0.2 (strongest acidic)PubChem

Precedent for Bioactivity: Learning from Structural Analogs

The therapeutic potential of a novel compound can often be inferred from the biological activities of its close structural relatives. The 4-chloro-3-nitrobenzoic acid scaffold is a privileged structure in medicinal chemistry.

Case Study 1: The Link to Diuretics and Ion Transport

The most compelling case for investigating 4-Chloro-3-hydroxy-5-nitrobenzoic acid comes from its structural relationship to the synthesis of Bumetanide , a potent loop diuretic used to treat edema and hypertension.[4]

Bumetanide's synthesis critically involves the intermediate 4-chloro-3-nitro-5-sulfamoylbenzoic acid .[1][5] This intermediate shares the core C1-C6 aromatic substitution pattern with our compound of interest, differing only at the C5 position (sulfamoyl vs. hydroxyl).

Mechanism of Action: Bumetanide functions by inhibiting the Na-K-2Cl cotransporter (NKCC), specifically the NKCC2 isoform in the kidney and the NKCC1 isoform found elsewhere, including the brain.[6][7] This inhibition prevents the reabsorption of salt and water.[7] Given this precedent, it is a primary hypothesis that 4-Chloro-3-hydroxy-5-nitrobenzoic acid could act as a modulator of NKCC or other members of the cation-chloride cotransporter family.[6]

G cluster_synthesis Bumetanide Synthesis Pathway cluster_hypothesis Hypothetical MoA 4_chlorobenzoic_acid 4-Chlorobenzoic Acid intermediate_1 4-Chloro-3-chlorosulfonyl- 5-nitrobenzoic Acid 4_chlorobenzoic_acid->intermediate_1 Chlorosulfonation & Nitration intermediate_2 4-Chloro-3-nitro- 5-sulfamoylbenzoic Acid intermediate_1->intermediate_2 Aminolysis bumetanide Bumetanide (NKCC Inhibitor) intermediate_2->bumetanide Multi-step Transformation target_compound 4-Chloro-3-hydroxy- 5-nitrobenzoic Acid intermediate_2->target_compound Structural Analogs nkcc NKCC Transporter Family target_compound->nkcc Potential Inhibition?

Structural relationship between a Bumetanide precursor and the target compound.
Case Study 2: A Scaffold for Anticancer Agents

The broader class of nitrobenzoic acid derivatives has been explored for various therapeutic applications, including oncology.[8] A pertinent study synthesized two copper(II) complexes using 4-chloro-3-nitrobenzoic acid as the primary ligand.[2]

These metal complexes demonstrated significant antiproliferative activity against human cancer cell lines. The proposed mechanism involved the intercalation of the complexes into DNA and the induction of apoptosis via regulation of the Bcl-2 protein family.[2] This suggests that the 4-chloro-3-nitrobenzoate scaffold is capable of coordinating with metal ions to form potent, biologically active complexes. The hydroxyl group on our target compound, 4-Chloro-3-hydroxy-5-nitrobenzoic acid, provides an additional potential coordination site, making it an attractive candidate for the development of novel metal-based therapeutics.

A Proposed Drug Discovery Roadmap

Based on the precedents set by its structural analogs, we propose a multi-pronged approach to systematically evaluate the therapeutic potential of 4-Chloro-3-hydroxy-5-nitrobenzoic acid. The following experimental protocols provide a validated starting point for this investigation.

G Start Compound Acquisition (Synthesis/Purchase) Cytotoxicity Protocol 4.2: Initial Cytotoxicity Screening (e.g., MTT) Start->Cytotoxicity Target_Screening Hypothesis-Driven Target Screening Cytotoxicity->Target_Screening NKCC_Assay Protocol 4.3: NKCC Inhibition Assay Target_Screening->NKCC_Assay Kinase_Assay Protocol 4.4: Kinase Inhibition Panel Target_Screening->Kinase_Assay Hit_Identified Hit Compound Identified NKCC_Assay->Hit_Identified Kinase_Assay->Hit_Identified ADME_Tox Protocol 4.5: In Vitro ADME/Tox Profiling Lead_Opt Lead Optimization (SAR Studies) ADME_Tox->Lead_Opt Hit_Identified->ADME_Tox

Workflow for the initial evaluation of 4-Chloro-3-hydroxy-5-nitrobenzoic acid.
Protocol: Synthesis of 4-Chloro-3-hydroxy-5-nitrobenzoic acid

Causality: A reliable synthetic route is the prerequisite for any investigation. While not explicitly detailed in the literature, a plausible route can be derived from standard aromatic chemistry principles, such as the nitration of a substituted phenol. The following is a proposed, unoptimized protocol.

  • Starting Material: 3-hydroxy-4-chlorobenzoic acid.

  • Reaction Setup:

    • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting material in concentrated sulfuric acid at 0°C (ice bath).

  • Nitration:

    • Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask, maintaining the temperature below 5°C. The generation of the nitronium ion (NO₂⁺) is exothermic and must be controlled to prevent side reactions.

  • Reaction Monitoring:

    • Allow the mixture to stir at 0-5°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, carefully pour the mixture over crushed ice with stirring. This will precipitate the crude product.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified 4-Chloro-3-hydroxy-5-nitrobenzoic acid.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Causality: Before assessing targeted activity, it is crucial to determine the compound's general cytotoxicity to establish a therapeutic window. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding:

    • Plate human cancer cell lines (e.g., HepG2, A549) and a non-cancerous control line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4-Chloro-3-hydroxy-5-nitrobenzoic acid in DMSO.

    • Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be ≤0.5% to avoid solvent toxicity.

    • Replace the medium in the wells with the medium containing the compound or vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Protocol: Target-Based Screen - NKCC1/2 Inhibition Assay

Causality: To directly test the hypothesis that the compound modulates cation-chloride cotransporters, a functional assay is required. A fluorescence-based thallium (Tl⁺) flux assay is a common high-throughput method, as Tl⁺ is a congener for K⁺ and can be used to measure cotransporter activity.[9]

  • Cell Line Preparation:

    • Use HEK293 cells stably overexpressing human NKCC1 or NKCC2.

  • Assay Plate Preparation:

    • Seed the cells in black, clear-bottom 96-well or 384-well plates and grow to confluence.

  • Dye Loading:

    • Load the cells with a thallium-sensitive fluorescent indicator dye (e.g., FluxOR™) according to the manufacturer's protocol.

  • Compound Incubation:

    • Remove the dye solution and add a chloride-free buffer containing varying concentrations of 4-Chloro-3-hydroxy-5-nitrobenzoic acid, a positive control (Bumetanide), and a vehicle control. Incubate for 10-20 minutes.

  • Thallium Flux Measurement:

    • Use a fluorescence plate reader equipped with automated injectors to add a stimulus buffer containing Tl⁺ and Cl⁻. This initiates transporter-mediated Tl⁺ influx.

    • Measure the fluorescence signal kinetically over 1-2 minutes. An increase in fluorescence indicates Tl⁺ entry.

  • Data Analysis:

    • Calculate the initial rate of fluorescence increase for each well.

    • Normalize the rates to the vehicle control and plot against compound concentration to determine the IC₅₀ for inhibition of NKCC1/2.

Future Directions and Conclusion

The successful identification of a "hit" from the initial screening cascade—for instance, sub-micromolar inhibition of NKCC1 or potent, selective cytotoxicity against a cancer cell line—would provide the validation needed to launch a full-fledged lead optimization program. Future efforts would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to probe the importance of the hydroxyl, nitro, and chloro groups for activity and selectivity.

  • In Vitro ADME Profiling: Assessing metabolic stability in liver microsomes, plasma protein binding, and permeability to predict pharmacokinetic behavior.

  • In Vivo Efficacy Studies: Testing promising lead compounds in relevant animal models of disease (e.g., hypertension models for NKCC inhibitors, tumor xenograft models for anticancer agents).

References

  • Ningbo Inno Pharmchem Co., Ltd. The Chemistry Behind Bumetanide: Exploring Key Synthesis Intermediates. [Link]

  • Wikipedia. Bumetanide. [Link]

  • Google Patents.
  • Rojas-León, J., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences. [Link]

  • Abreu, A. R., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals. [Link]

  • Wang, Y., et al. (2021). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules. [Link]

  • Delpire, E., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences. [Link]

  • International Journal of Research in Pharmacy and Chemistry. FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. [Link]

  • Patsnap Synapse. What are NKCC1 inhibitors and how do they work? [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • SDI. 4-Chloro-3-Nitro Benzoic Acid. [Link]

  • Haas, M. (1994). The Na-K-Cl cotransporters. American Journal of Physiology-Cell Physiology. [Link]

  • Castrop, H., & Schnermann, J. (2014). Physiology and pathophysiology of the renal Na-K-2Cl cotransporter (NKCC2). American Journal of Physiology-Renal Physiology. [Link]

  • Taylor & Francis. Na-k-cl cotransporter – Knowledge and References. [Link]

  • PrepChem.com. Synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid. [Link]

  • The Royal Society of Chemistry. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [Link]

Sources

Exploratory

Supramolecular Architecture and Hydrogen Bonding Patterns in 3-Hydroxy-5-Nitrobenzoic Acid Derivatives

Executive Summary The rational design of small-molecule inhibitors relies heavily on the predictable assembly of supramolecular architectures. Among these, 3-hydroxy-5-nitrobenzoic acid derivatives—specifically 4-(acetyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule inhibitors relies heavily on the predictable assembly of supramolecular architectures. Among these, 3-hydroxy-5-nitrobenzoic acid derivatives—specifically 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid—represent a pivotal class of compounds in antiviral drug development[1],[2]. By leveraging distinct hydrogen-bonding patterns and precise dihedral conformations, these derivatives self-assemble into highly stable dimers in the solid state and exhibit potent stereoselective binding to the influenza virus neuraminidase (NA) active site[3],[4]. This technical guide provides an in-depth mechanistic analysis of their structural chemistry, biological causality, and the self-validating experimental protocols required for their crystallographic characterization.

Structural Chemistry: Functional Groups and Supramolecular Assembly

The supramolecular behavior of 3-hydroxy-5-nitrobenzoic acid derivatives is dictated by the stereoelectronic properties of their substituents. The interplay between hydrogen bond donors and acceptors drives the formation of robust crystal lattices.

Dihedral Constraints and Lattice Stabilization

X-ray diffraction studies reveal that the molecule crystallizes as hydrogen-bonded dimers[1],[3]. The planarity of the central phenyl ring is perturbed by the specific dihedral angles of its substituents, which optimize the spatial geometry for intermolecular interactions[3].

  • 1-Carboxyl Group (-COOH): Maintains a nearly planar conformation with the phenyl ring, facilitating the classic head-to-tail carboxylic acid dimer synthon[3].

  • 3-Hydroxyl Group (-OH): Acts as a critical hydrogen bond donor and acceptor. Unlike methoxy analogues, the unmasked hydroxyl group is essential for stabilizing both the dimeric crystal lattice and subsequent enzyme interactions[1].

  • 5-Nitro Group (-NO₂): Exerts a strong electron-withdrawing inductive effect. This significantly enhances the acidity of the carboxyl group, promoting ionization[1].

Quantitative Structural Parameters

The following table summarizes the key crystallographic and physicochemical data that govern the molecule's behavior[1],[3].

Structural ParameterValue / CharacteristicFunctional Implication
Carboxyl (-COOH) Angle 5.0 (3)°Near-planarity enables robust intermolecular dimerization via H-bonds.
Nitro (-NO₂) Angle 45.0 (2)°Minimizes steric clash while maximizing electron-withdrawing inductive effects.
Acetylamino Angle 37.3 (1)°Optimizes spatial orientation to act as a dual H-bond donor (N-H) and acceptor (C=O).
Acidity (pKa) ~1.0 – 2.0Promotes complete ionization at physiological pH for ionic target anchoring.
Molecular Weight 240.17 g/mol Highly favorable for small-molecule drug design and ligand efficiency.

Mechanistic Causality in Target Binding

The hydrogen-bonding network observed in the crystal lattice directly translates to the molecule's pharmacodynamic efficacy. As a designed inhibitor of influenza neuraminidase, the derivative must mimic the natural substrate, sialic acid[4],[5].

The active site of neuraminidase is highly conserved, featuring an arginine triad (Arg21, Arg237, Arg304) and a catalytic tyrosine (Tyr334)[4]. The enhanced acidity of the derivative, driven by the 5-nitro group, ensures the carboxylate is ionized, allowing it to form a strong salt bridge network with the arginine triad[1],[4]. Simultaneously, the 3-hydroxyl group engages in stereospecific hydrogen bonding that anchors the inhibitor, preventing the release of newly formed viral particles[1],[2].

SupramolecularLogic Derivative 3-Hydroxy-5-Nitrobenzoic Acid Derivative OH 3-Hydroxyl (-OH) H-Bond Donor/Acceptor Derivative->OH NO2 5-Nitro (-NO2) Electron Withdrawing Derivative->NO2 COOH 1-Carboxyl (-COOH) Ionization Center Derivative->COOH Dimer Intermolecular Dimerization (Crystal Lattice) OH->Dimer Stabilizes Lattice Acidity Enhanced Acidity (pKa ~1-2) NO2->Acidity Inductive Effect COOH->Dimer H-Bond Pairing Target Neuraminidase Active Site (Arg Triad & Tyr334) Dimer->Target Conformation Lock Acidity->Target Ionic Anchoring Inhibition Viral Replication Inhibition Target->Inhibition Blocks Cleavage

Logic flow mapping functional group properties to supramolecular assembly and target inhibition.

Self-Validating Experimental Protocol: Synthesis and Crystallization

To study these hydrogen-bonding patterns, researchers must isolate the compound in a highly pure, crystalline form. The following protocol outlines the synthesis and crystallization of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, emphasizing the causality behind each methodological choice[3].

Step-by-Step Methodology
  • Alkaline Hydrolysis (Deprotection):

    • Action: Suspend 3-acetoxy-4-(acetylamino)-5-nitrobenzoic acid in 0.1 M NaOH[3].

    • Causality: The alkaline environment selectively cleaves the ester (acetoxy) bond at position 3. This unmasks the critical hydroxyl group required for downstream hydrogen bonding and dimerization[3].

  • Acidification (Protonation):

    • Action: Acidify the mixture using concentrated HCl until the pH drops below 2.0[3].

    • Causality: Because the 5-nitro group lowers the pKa of the carboxylate to ~1-2[1], a highly acidic environment is required to fully protonate the molecule into its neutral, organic-soluble form.

  • Organic Extraction (Partitioning):

    • Action: Dilute with water and extract the aqueous layer with ethyl acetate[3].

    • Causality: Ethyl acetate is a moderately polar aprotic solvent that efficiently solubilizes the hydrogen-bond-capable derivative while leaving inorganic salts (NaCl) in the aqueous phase[3].

  • Crystallization (Supramolecular Assembly):

    • Action: Isolate the organic phase, concentrate, and dissolve the resulting yellowish powder in methanol. Allow for slow evaporation at room temperature[3].

    • Causality: Methanol acts as a competitive hydrogen-bond donor/acceptor. As the solvent slowly evaporates, supersaturation is achieved gradually, allowing the molecules to thermodynamically self-assemble into their lowest-energy state: highly ordered, hydrogen-bonded dimers[3],[6].

  • X-Ray Diffraction (Validation):

    • Action: Mount the crystal and perform profile analysis, correcting intensities for Lorentz-polarization effects, linear decay, and absorption[3].

    • Causality: This self-validates the synthesis. The diffraction data mathematically confirms the dihedral angles and the presence of the intermolecular hydrogen bonds, proving the supramolecular architecture[3].

ExperimentalWorkflow Step1 1. Alkaline Hydrolysis 0.1 M NaOH Step2 2. Acidification Conc. HCl to pH < 2 Step1->Step2 Cleaves Acetoxy Protecting Group Step3 3. Organic Extraction Ethyl Acetate Partitioning Step2->Step3 Protonates Carboxyl for Extraction Step4 4. Crystallization Slow Evaporation in Methanol (RT) Step3->Step4 Isolates Pure Organic Phase Step5 5. X-Ray Diffraction Lorentz-Polarization Correction Step4->Step5 Yields H-Bonded Dimers

Experimental workflow detailing the isolation and crystallographic validation of the derivative.

References

  • Benchchem. "4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | 162252-45-1". Benchchem Database.
  • Jedrzejas, M. J., Luo, M., Singh, S., Brouillette, W. J., & Air, G. M. "4-(Acetylamino)-3-hydroxy-5-nitrobenzoic Acid". Acta Crystallographica Section C, 1995.
  • ACS Publications. "Human Neuraminidases: Structures and Stereoselective Inhibitors". ACS Publications, 2022.
  • RCSB PDB. "1IVC: STRUCTURES OF AROMATIC INHIBITORS OF INFLUENZA VIRUS NEURAMINIDASE". RCSB Protein Data Bank.
  • Benchchem. "3-Amino-5-hydroxybenzoic Acid (AHBA) for Research". Benchchem Database.
  • ResearchGate. "Neuraminic acid — Structure, Chemistry, Biological Activity". ResearchGate.

Sources

Protocols & Analytical Methods

Method

Topic: Protocol for the Chemoselective Reduction of the Nitro Group in 4-Chloro-3-hydroxy-5-nitrobenzoic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The reduction of the nitro group in 4-Chloro-3-hydroxy-5-nitrobenzoic acid to yield 3-amino-4-chloro-5-hydroxybenzoic acid is a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of the nitro group in 4-Chloro-3-hydroxy-5-nitrobenzoic acid to yield 3-amino-4-chloro-5-hydroxybenzoic acid is a critical transformation in the synthesis of specialized chemical intermediates. The presence of multiple functional groups—a halogen, a phenol, and a carboxylic acid—necessitates a high degree of chemoselectivity to avoid unwanted side reactions such as dehalogenation or reduction of the carboxylic acid. This application note provides a comprehensive guide to selecting and executing an appropriate reduction protocol. It offers a comparative analysis of three robust methods: Catalytic Transfer Hydrogenation, Metal-Mediated Reduction (Fe/NH₄Cl), and Sodium Dithionite Reduction. The causality behind experimental choices, detailed step-by-step protocols, and methods for reaction monitoring and validation are presented to ensure trustworthy and reproducible outcomes.

The Synthetic Challenge: Analyzing the Substrate

The successful synthesis of 3-amino-4-chloro-5-hydroxybenzoic acid hinges on the selective reduction of the nitro group without affecting the other functionalities. Understanding the reactivity of each group is paramount for protocol selection.

  • Nitro Group (-NO₂): The target for reduction. It is a strong electron-withdrawing group, making the aromatic ring electron-deficient. Its reduction to an amine (-NH₂) is a six-electron process that can proceed through various intermediates.[1]

  • Chloro Group (-Cl): The aryl-chloride bond is susceptible to hydrogenolysis (dehalogenation), particularly under catalytic hydrogenation conditions using catalysts like Palladium on carbon (Pd/C). This is a critical consideration, as loss of the chlorine atom would result in an undesired byproduct.

  • Hydroxy Group (-OH): As a phenolic group, it is generally stable under most reduction conditions. However, its acidic nature can influence the overall reaction environment.

  • Carboxylic Acid Group (-COOH): This group is resistant to reduction by many common methods for nitroarenes, such as catalytic hydrogenation and dissolving metal reductions. However, it can be reduced by powerful hydride reagents like lithium aluminum hydride (LiAlH₄), which would also reduce the nitro group, making such reagents unsuitable for this specific transformation.[2]

dot digraph "Synthetic_Challenge" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

sub [label="4-Chloro-3-hydroxy-\n5-nitrobenzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"];

sub -> nitro [label=" Target for\nReduction ", color="#34A853"]; sub -> chloro [label=" Risk of\nDehalogenation ", color="#EA4335"]; sub -> cooh [label=" Avoid\nReduction ", color="#FBBC05"]; sub -> oh [label=" Generally\nStable ", color="#4285F4"];

nitro [label="-NO₂", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; chloro [label="-Cl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cooh [label="-COOH", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; oh [label="-OH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Caption: Functional group analysis of the substrate.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is the most critical decision in this protocol. Three methods are evaluated based on their mechanism, selectivity, and practical considerations.

MethodPrincipleAdvantagesLimitations & Considerations
Catalytic Transfer Hydrogenation Uses a hydrogen donor (e.g., ammonium formate) and a catalyst (e.g., Pd/C) to generate hydrogen in situ.[3]Avoids the need for high-pressure hydrogenation equipment. Generally clean reactions with simple workups.Dehalogenation remains a significant risk with Pd/C. Catalyst selection is critical; alternatives like Raney Nickel or sulfided platinum may offer better selectivity.[4]
Metal-Mediated Reduction Employs an easily oxidized metal (e.g., Iron, Tin, Zinc) in an acidic or neutral medium.[4][5]Excellent chemoselectivity for the nitro group. Halogens are typically stable. Reagents are inexpensive and robust.Requires stoichiometric amounts of metal, leading to potentially difficult workups to remove metal salts. Acidic conditions (e.g., Fe/HCl) require a final basic workup to isolate the free amine.[6]
Sodium Dithionite (Na₂S₂O₄) A mild reducing agent often used in aqueous systems.[7]Very mild conditions, often at room temperature or with gentle heating. Good functional group tolerance.[8]Sodium dithionite is unstable in aqueous and acidic solutions; it must be used fresh.[8] The reaction can be sensitive to pH, often requiring basic conditions for optimal performance.[8]

dot digraph "Decision_Workflow" { graph [nodesep=0.3, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="Start: Select Reduction Protocol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Is avoiding potential\ndehalogenation the\nHIGHEST priority?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is avoiding metal\ncontamination/salts\ncritical?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Are mild reaction\nconditions preferred?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

p1 [label="Protocol 2: Fe/NH₄Cl\n(Excellent Selectivity)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; p2 [label="Protocol 1: CTH\n(Risk of Dehalogenation)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; p3 [label="Protocol 3: Na₂S₂O₄\n(Mild, but reagent\nstability is a concern)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> p1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> q3 [label="Yes"]; q2 -> p2 [label="No (Efficient but\nrequires optimization)"]; q3 -> p3 [label="Yes"]; q3 -> p2 [label="No"]; }

Caption: Decision workflow for protocol selection.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Catalytic Transfer Hydrogenation (CTH)

This protocol uses ammonium formate as a hydrogen donor, which is safer and more convenient than pressurized hydrogen gas.[3]

Materials:

  • 4-Chloro-3-hydroxy-5-nitrobenzoic acid (1.0 equiv)

  • Ammonium formate (HCOONH₄) (5.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol% by weight)

  • Methanol (or Ethanol)

  • Diatomaceous earth (e.g., Celite®)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-3-hydroxy-5-nitrobenzoic acid (1.0 equiv) in methanol (approx. 15-20 mL per gram of substrate).

  • To this solution, add ammonium formate (5.0 equiv). Stir until it is mostly dissolved.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the flask. Caution: Pd/C can be pyrophoric; handle with care.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 1-4 hours). The product, being more polar, will have a lower Rf than the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • To the residue, add deionized water and ethyl acetate. Adjust the pH to ~3-4 with dilute HCl to ensure the product is protonated but to minimize its solubility in the aqueous layer.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify further by recrystallization or column chromatography as needed.

Protocol 2: Metal-Mediated Reduction with Iron

This classic and robust method uses iron powder in a neutral ammonium chloride solution, which is milder than strongly acidic conditions and offers excellent chemoselectivity.[1]

Materials:

  • 4-Chloro-3-hydroxy-5-nitrobenzoic acid (1.0 equiv)

  • Iron powder (<325 mesh) (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (4.0 equiv)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Add 4-Chloro-3-hydroxy-5-nitrobenzoic acid (1.0 equiv), ethanol, and water (typically a 2:1 to 4:1 ratio of EtOH:H₂O).

  • Add ammonium chloride (4.0 equiv) and iron powder (5.0 equiv) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-85°C) with vigorous stirring. The reaction is often exothermic initially.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once complete, cool the mixture to room temperature and filter it through a pad of diatomaceous earth while still warm to remove the iron salts. Wash the pad thoroughly with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add ethyl acetate to the residue. Carefully add saturated NaHCO₃ solution to neutralize any remaining acid and precipitate remaining iron salts.

  • Filter the mixture again to remove inorganic solids.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Sodium Dithionite Reduction

This method is valued for its mild conditions. The stability of the dithionite solution is critical for success.[8]

Materials:

  • 4-Chloro-3-hydroxy-5-nitrobenzoic acid (1.0 equiv)

  • Sodium dithionite (Na₂S₂O₄) (4.0-5.0 equiv) - must be a fresh, unopened container.

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Deionized water (deoxygenated by bubbling N₂ or Ar for 20 min)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-3-hydroxy-5-nitrobenzoic acid (1.0 equiv) in a mixture of THF (or DMF) and water (e.g., 2:1 ratio).

  • Add sodium bicarbonate to adjust the pH to approximately 8.

  • In a separate flask, prepare a fresh solution of sodium dithionite (4.0-5.0 equiv) in deoxygenated, deionized water.

  • Add the aqueous sodium dithionite solution dropwise to the stirred solution of the nitro compound over 15-20 minutes. The reaction can be exothermic.

  • Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS (typically 1-3 hours).

  • After the reaction is complete, cool to room temperature.

  • Acidify the mixture carefully with 2M HCl to a pH of ~3-4.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Validation and Characterization

  • Reaction Monitoring: Use TLC with a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes with 1% Acetic Acid) to track the disappearance of the starting material and the appearance of the more polar amine product. LC-MS is ideal for unambiguous tracking of conversion.

  • Product Characterization: The structure of the final product, 3-amino-4-chloro-5-hydroxybenzoic acid, should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect characteristic shifts in the aromatic region due to the change from a -NO₂ (electron-withdrawing) to an -NH₂ (electron-donating) group. The appearance of a broad singlet for the -NH₂ protons will also be indicative.

    • Mass Spectrometry (MS): Confirm the molecular weight of the product. The expected mass will be lower than the starting material due to the conversion of -NO₂ (46 amu) to -NH₂ (16 amu), a net loss of 30 amu.

    • Infrared (IR) Spectroscopy: Look for the appearance of N-H stretching bands (typically two bands in the 3300-3500 cm⁻¹ region) and the disappearance of the characteristic N-O stretching bands of the nitro group (~1530 and 1350 cm⁻¹).

References

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]

  • Organic Chemistry Frontiers. (2021). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. RSC Publishing. [Link]

  • College of St. Benedict & St. John's University. Aromatic Side Chain Reduction: Nitro. [Link]

  • Park, K. K., Oh, C. H., & Joung, W. K. (1993). Sodium Dithionite Reduction of Nitroarenes Using Viologen as an Electron Phase Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Bull. Korean Chem. Soc. (2006). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. [Link]

  • ResearchGate. (2026). Sodium dithionite mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. [Link]

  • ResearchGate. (2013). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. [Link]

  • Allen. Reduction of aromatic nitro compounds using Fe and HCl gives…. [Link]

  • Molecules. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • ResearchGate. (2016). Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products?. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

Sources

Application

Nucleophilic aromatic substitution reactions of 4-Chloro-3-hydroxy-5-nitrobenzoic acid

This Application Note is designed to guide researchers through the specific challenges and optimized protocols for performing Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-3-hydroxy-5-nitrobenzoic acid . Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the specific challenges and optimized protocols for performing Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-3-hydroxy-5-nitrobenzoic acid .

Executive Summary

4-Chloro-3-hydroxy-5-nitrobenzoic acid (CAS: 1290117-25-7) is a densely functionalized scaffold used in the synthesis of kinase inhibitors, antibacterial agents, and loop diuretic analogs (e.g., Bumetanide derivatives).

While the 5-nitro group activates the 4-chloro position for displacement, the 3-hydroxy and 1-carboxylic acid groups present a significant synthetic challenge. Under typical basic SNAr conditions, these groups ionize to form a dianionic species (carboxylate and phenoxide).[1] The resulting high electron density on the aromatic ring severely deactivates the electrophilic center, often leading to stalled reactions or requiring harsh conditions that degrade sensitive nucleophiles.

This guide details two protocols:

  • The "Direct Force" Method: For simple, robust nucleophiles.[1]

  • The "Protected Activation" Method: The industry-standard approach for high yields and complex nucleophiles.[1]

Mechanistic Insight: The "Push-Pull" Challenge

The reactivity of this substrate is defined by the competition between the activating nitro group and the deactivating ionized substituents.

The Deactivation Trap

In the presence of a base (or excess amine nucleophile), the substrate exists as a dianion:

  • 1-COO⁻: Weakly deactivating (induction).

  • 3-O⁻ (Phenoxide): Strongly deactivating (resonance donation).[1]

The phenoxide donates electron density ortho and para to itself.[1] Crucially, the leaving group (Cl) is ortho to this phenoxide. The increased electron density at C-4 repels the incoming nucleophile and destabilizes the anionic Meisenheimer intermediate.

The Activation Pathway

The 5-NO₂ group is ortho to the leaving group. It is the sole driving force, stabilizing the negative charge in the transition state via resonance.[2] Successful SNAr requires maximizing this stabilization while minimizing the phenoxide's antagonism.[1]

Visualizing the Electronic Conflict

SnAr_Mechanism cluster_effect Electronic Effect at C-4 Substrate 4-Chloro-3-hydroxy- 5-nitrobenzoic acid Dianion Dianionic Species (Deactivated) Substrate->Dianion Deprotonation (Fast) Base Base/Nucleophile Meisenheimer Meisenheimer Complex (High Energy Barrier) Dianion->Meisenheimer Nucleophilic Attack (Rate Limiting) Product 4-Substituted Product Meisenheimer->Product Aromatization (-Cl⁻) Effect 5-NO2: Pulls e- (Activates) 3-O-: Pushes e- (Deactivates) COO-: Pushes e- (Deactivates)

Caption: The formation of the dianion creates an electronic barrier, significantly raising the activation energy for the nucleophilic attack.

Experimental Protocols

Protocol A: Direct Amination (Aqueous/High-Temp)

Use this for simple, non-volatile amines (e.g., morpholine, piperidine) where "brute force" is acceptable.

Principle: Water is used as the solvent to solvate the dianion, while high temperature overcomes the activation barrier.

Materials:

  • Substrate: 4-Chloro-3-hydroxy-5-nitrobenzoic acid (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (5.0 – 10.0 eq)[1]

  • Solvent: Water (or Water/Ethanol 1:1)[1]

Procedure:

  • Dissolution: Suspend 1.0 g (4.5 mmol) of the substrate in 10 mL of water.

  • Basification: Add the amine (approx. 22-45 mmol). The solid will dissolve as the ammonium salt forms, resulting in a deep yellow/orange solution (phenoxide formation).

  • Reaction: Heat the mixture to reflux (100°C) .

    • Note: If using volatile amines (e.g., methylamine), use a sealed pressure vessel (autoclave) at 110°C.[1]

  • Monitoring: Monitor by HPLC or TLC (Eluent: DCM/MeOH/AcOH 90:10:1). The reaction is typically slow (12–24 hours).[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Acidify carefully with 6N HCl to pH ~3.[1]

    • The product (4-amino-3-hydroxy-5-nitrobenzoic acid derivative) usually precipitates.[1] Filter and wash with cold water.

    • Yield Expectation: 50–70%.

Protocol B: The "Protected Activation" Route (Recommended)

Use this for valuable nucleophiles, weak nucleophiles (anilines), or when high yields are critical.

Principle: Masking the interfering groups (OH and COOH) restores the ring's electrophilicity, allowing the SNAr to proceed under mild conditions.

Workflow:

  • Esterification: Convert COOH to COOMe.

  • Protection: Convert 3-OH to 3-OMe (or 3-OAc).

  • SNAr: Displace 4-Cl (Rapid reaction).

  • Deprotection: Hydrolysis.[1][3]

Step-by-Step Methodology:

Step 1: Synthesis of Methyl 4-chloro-3-methoxy-5-nitrobenzoate
  • Dissolve 4-chloro-3-hydroxy-5-nitrobenzoic acid in Acetone/K₂CO₃.

  • Add Methyl Iodide (MeI) (2.5 eq).[1] Reflux for 4 hours.

  • Result: Both the acid and phenol are methylated.[1] The product is Methyl 4-chloro-3-methoxy-5-nitrobenzoate .[1]

  • Why? The 3-OMe group is electronically neutral/donating but cannot ionize .[1] The ring is now highly activated by the 5-NO₂ and the ester.

Step 2: SNAr Reaction
  • Dissolution: Dissolve the protected intermediate (1.0 eq) in dry DMF or Acetonitrile .

  • Addition: Add the Nucleophile (1.1 eq) and a non-nucleophilic base (DIPEA, 1.5 eq).

  • Conditions: Stir at 60°C .

    • Observation: Reaction is typically complete in < 2 hours due to restored activation.[1]

  • Workup: Pour into water, filter the precipitate.

Step 3: Global Deprotection (Optional)[1]
  • To recover the 3-OH and 1-COOH: Treat the product with BBr₃ (in DCM) or reflux in 48% HBr .[1]

    • Alternative: For ester hydrolysis only, use LiOH in THF/Water.[1]

Data Summary & Troubleshooting

ParameterDirect Method (Protocol A)Protected Method (Protocol B)
Reaction Rate Slow (12-48 h)Fast (1-4 h)
Temperature >100°C (Reflux/Pressure)25°C - 60°C
Yield Moderate (40-65%)High (80-95%)
Impurity Profile High (Decarboxylation risk)Clean
Nucleophile Scope Aliphatic amines onlyAliphatic amines, Anilines, Thiols

Common Issues:

  • No Reaction: If using Protocol A, ensure the temperature is high enough. The dianion is very stable.[1]

  • Decarboxylation: At temperatures >140°C, the nitro-benzoic acid moiety can decarboxylate. Keep T < 120°C.

  • Regioselectivity: The 4-Cl is the only good leaving group. The 5-NO₂ is stable.[1] The 3-OH is stable unless alkylating agents are present.[1]

Workflow Visualization

Synthesis_Workflow Start Start: 4-Chloro-3-hydroxy- 5-nitrobenzoic acid Decision Select Strategy Start->Decision PathA Protocol A: Direct Amination Decision->PathA Simple Amine Cost Sensitive PathB Protocol B: Protection Strategy Decision->PathB Complex Amine Yield Sensitive CondA Conditions: Water, Excess Amine, 100°C, 24h PathA->CondA ProdA Product (Low Yield): 4-Amino-3-hydroxy... CondA->ProdA StepB1 1. MeI, K2CO3 (Methylation) PathB->StepB1 InterB Intermediate: Methyl 4-chloro-3-methoxy- 5-nitrobenzoate StepB1->InterB StepB2 2. Amine, DMF, 60°C (SɴAr) InterB->StepB2 StepB3 3. BBr3 or HBr (Deprotection) StepB2->StepB3 ProdB Product (High Yield): 4-Amino-3-hydroxy... StepB3->ProdB

Caption: Decision tree comparing the direct aqueous route versus the high-yield protection strategy.

References

  • General SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link

  • Synthesis of Bumetanide (Homologous Chemistry): Feit, P. W. (1971).[1] Aminobenzoic acid diuretics.[1] 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439.[1] Link

    • Relevance: Demonstrates SNAr on the structurally similar 4-chloro-3-nitro-5-sulfamoylbenzoic acid scaffold.
  • Reactivity of Hydroxy-Nitrobenzoic Acids

    • Patent: Process for producing 3-hydroxy-4-aminobenzoic acids.[1] CN112673108A. Link

    • Patent: Preparation of 4-amino-3-hydroxybenzoic acid.[1][4] CN105237423A. Link

  • Protection Strategies in Medicinal Chemistry: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

Sources

Method

Esterification methods for 4-Chloro-3-hydroxy-5-nitrobenzoic acid yield improvement

Application Note: High-Yield Esterification of 4-Chloro-3-hydroxy-5-nitrobenzoic Acid Part 1: Executive Summary The esterification of 4-Chloro-3-hydroxy-5-nitrobenzoic acid (CHNBA) presents a unique set of challenges oft...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Esterification of 4-Chloro-3-hydroxy-5-nitrobenzoic Acid

Part 1: Executive Summary

The esterification of 4-Chloro-3-hydroxy-5-nitrobenzoic acid (CHNBA) presents a unique set of challenges often overlooked in standard protocols. While the carboxylic acid is electronically activated by the electron-withdrawing nitro and chloro groups, the presence of the phenolic hydroxyl group (C3-OH) creates solubility issues and introduces a competitive nucleophile (though weak). Furthermore, the significantly increased acidity of the phenolic proton (estimated pKa ~6.5–7.0 due to the ortho-chloro and meta-nitro influence) leads to massive yield losses during standard alkaline workups (e.g., NaHCO₃ washes).

This guide provides a definitive, optimized protocol using the Thionyl Chloride/Methanol (Acid Chloride) method, specifically engineered to maximize yield (>95%) by addressing the critical "solubility trap" during isolation.

Part 2: Chemical Context & Mechanistic Analysis

Substrate Analysis
  • Structure: 4-Chloro-3-hydroxy-5-nitrobenzoic acid.[1]

  • Electronic Environment: The C1-COOH is flanked by protons at C2 and C6, minimizing steric hindrance. The C5-Nitro and C4-Chloro groups are electron-withdrawing, making the carbonyl carbon highly electrophilic.

  • The Hidden Trap (Acidity): Standard esterification workups involve washing the organic layer with saturated NaHCO₃ to remove excess acid. For CHNBA esters, the phenolic hydroxyl is sufficiently acidic to be deprotonated by bicarbonate, forming a water-soluble phenolate salt. This is the primary cause of reported low yields.

Method Selection Matrix
MethodSuitabilityProsCons
Fischer (H₂SO₄/MeOH) ModerateLow cost, simple setup.Equilibrium-limited; water byproduct must be removed; slower kinetics.
Base-Promoted (MeI/K₂CO₃) Poor Mild conditions.[2]High risk of O-alkylation (ether formation) at the C3-OH; poor selectivity.
Coupling (EDC/DMAP) LowMild conditions.Difficult purification; urea byproducts; high cost for scale-up.
Acid Chloride (SOCl₂/MeOH) High Irreversible; drives conversion to completion; HCl byproduct is volatile.Requires rigorous moisture control; SO₂ off-gassing.

Part 3: Optimized Protocol (SOCl₂/MeOH)

Reagents & Equipment
  • Substrate: 4-Chloro-3-hydroxy-5-nitrobenzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 eq)

  • Solvent: Anhydrous Methanol (MeOH) (10–15 volumes)

  • Catalyst: DMF (Catalytic, 1-2 drops - optional but recommended for activation)

  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl₂), addition funnel, temperature probe.

Step-by-Step Methodology

1. Activation (Acid Chloride Formation in situ)

  • Setup: Charge the reaction vessel with anhydrous Methanol. Cool to 0°C using an ice bath.

  • Addition: Add Thionyl Chloride dropwise via an addition funnel over 20–30 minutes.

    • Expert Insight: Adding SOCl₂ to alcohol is exothermic and generates HCl in situ. This method is safer than adding alcohol to acid chloride for this specific substrate.

    • Reaction:

      
       (This generates the anhydrous HCl catalyst).
      
    • Alternative (Better for Scale): Suspend the CHNBA in Methanol first, then add SOCl₂ dropwise at 0°C. This ensures the HCl concentration ramps up as the substrate dissolves.

2. Reaction

  • Addition: Add solid CHNBA portion-wise to the cold SOCl₂/MeOH solution.

  • Reflux: Remove the ice bath and heat the mixture to Reflux (65°C) .

  • Monitoring: Stir for 3–5 hours. Monitor via TLC (Solvent: 50% EtOAc/Hexane). The acid spot (baseline/streaking) should disappear, replaced by a higher R_f ester spot.

3. Workup (The Critical Step)

  • Concentration: Evaporate the Methanol/HCl/SO₂ mixture under reduced pressure (Rotovap) to near dryness.

    • Note: Do not heat above 50°C to avoid degradation.

  • Quench: Redissolve the residue in Ethyl Acetate (EtOAc).

  • Washing (Crucial Deviation):

    • DO NOT use NaHCO₃ or NaOH.

    • Wash the organic layer 2x with Water (to remove residual HCl).

    • Wash 1x with Brine (saturated NaCl).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

4. Purification

  • The crude product is typically >95% pure.[3] If necessary, recrystallize from minimal hot Methanol or a Methanol/Water mixture.

Part 4: Visualization & Logic

Figure 1: Reaction Workflow & Decision Tree

EsterificationWorkflow Start Start: 4-Chloro-3-hydroxy-5-nitrobenzoic acid MethodChoice Select Method: SOCl2 / MeOH Start->MethodChoice Activation Step 1: Add SOCl2 to MeOH at 0°C (Generates anhydrous HCl) MethodChoice->Activation Reflux Step 2: Reflux at 65°C for 4h Activation->Reflux Evaporation Step 3: Remove Volatiles (MeOH, SO2, HCl) Reflux->Evaporation Redissolve Redissolve in EtOAc Evaporation->Redissolve Decision Critical Decision: Wash Step Redissolve->Decision WrongWay Wash with NaHCO3 (pH ~8.5) Decision->WrongWay Standard Protocol RightWay Wash with Water/Brine (pH ~6-7) Decision->RightWay Optimized Protocol Loss Result: Phenol deprotonates. Product moves to Aqueous Layer. YIELD LOSS. WrongWay->Loss Success Result: Phenol remains protonated. Product stays in Organic Layer. HIGH YIELD. RightWay->Success

Caption: Figure 1. Optimized workflow highlighting the critical divergence in the workup phase to prevent yield loss due to phenolic acidity.

Part 5: Troubleshooting & Yield Improvement Strategies

IssueObservationRoot CauseSolution
Low Yield Product absent in organic layer after workup.Alkaline Wash: NaHCO₃ extracted the product.Acidify the aqueous waste with HCl to pH 2 and re-extract with EtOAc. Use only water washes in future.
Incomplete Reaction Starting material visible on TLC.Water contamination or insufficient HCl.Ensure MeOH is anhydrous. Increase SOCl₂ equivalents to 2.5 eq.
Side Product New spot with very high Rf.O-Alkylation: Methylation of phenol.Unlikely with SOCl₂/MeOH. If using MeI/Base, switch to acid catalysis immediately.
Sticky Solid Product won't crystallize.Impurities/Residual Solvent.Triturate with cold Hexane or Diethyl Ether to induce precipitation.

Part 6: References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Acyl Chloride formation).[4]

  • Sigma-Aldrich. (n.d.). Product Specification: Methyl 4-chloro-3-hydroxy-5-nitrobenzoate. Link

  • Common Organic Chemistry. (2023). Thionyl Chloride (SOCl2) and Methanol (MeOH) Esterification Protocols. Link

  • Master Organic Chemistry. (2011). Conversion of Carboxylic Acids to Acid Chlorides with SOCl2. Link

Sources

Application

Application Note: Optimized Peptide Coupling Conditions for 4-Chloro-3-hydroxy-5-nitrobenzoic Acid

Strategic Context & Introduction 4-Chloro-3-hydroxy-5-nitrobenzoic acid (CAS: 1290117-25-7) is a highly functionalized aromatic building block increasingly utilized in modern drug development. Most notably, it serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Introduction

4-Chloro-3-hydroxy-5-nitrobenzoic acid (CAS: 1290117-25-7) is a highly functionalized aromatic building block increasingly utilized in modern drug development. Most notably, it serves as a critical intermediate in the synthesis of macrocyclic STING (Stimulator of Interferon Genes) agonists, which are pivotal in emerging immuno-oncology therapies[1].

Incorporating this moiety into a peptide backbone or a small-molecule amine presents a unique synthetic hurdle known as the "Phenol Challenge." Standard peptide coupling protocols often fail or produce complex impurity profiles when applied to this substrate due to the unprotected, highly acidic phenolic hydroxyl group. This Application Note provides field-proven, self-validating protocols to achieve high-yielding amide bond formation without the need for prior phenolic protection.

Mechanistic Insights & Causality (E-E-A-T)

To design an effective coupling protocol, one must understand the electronic environment of the substrate. The carboxylic acid is attached to a benzene ring that is heavily deactivated by a nitro group, a chloro group, and a hydroxyl group.

  • The pKa Shift & Base Incompatibility: In 4-chloro-3-hydroxy-5-nitrobenzoic acid, the phenolic -OH is situated ortho to the strongly inductive chloro group and meta to the electron-withdrawing nitro group. This highly electron-deficient environment drastically lowers the pKa of the phenol from ~10 (standard phenol) to approximately 6.0–7.0.

  • The DIPEA Trap: Traditional coupling conditions rely on uronium salts (e.g., HATU) and a strong tertiary amine base like N,N-diisopropylethylamine (DIPEA, conjugate acid pKa ~10.5). Using DIPEA will quantitatively deprotonate the phenol. The resulting phenoxide can precipitate the growing peptide chain, sequester the coupling reagent, or lead to O-acylation (depsipeptide formation). Furthermore, slow activation of the sterically hindered acid by HATU often leads to irreversible guanidinylation of the target amine.

  • The Solution—Base-Free Activation: To circumvent this, the optimal strategy utilizes DIC (N,N′-Diisopropylcarbodiimide) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) . This combination operates efficiently without a tertiary amine base, keeping the acidic phenol protonated and inert during the formation of the highly reactive Oxyma ester .

Pathway Acid 4-Cl-3-OH-5-NO2 Benzoic Acid ActiveEster Oxyma Active Ester (Phenol Intact) Acid->ActiveEster Activation Activator DIC + Oxyma Activator->ActiveEster Product Target Amide Conjugate ActiveEster->Product Aminolysis Amine Peptide N-Terminus (R-NH2) Amine->Product

Mechanistic pathway of base-free activation using DIC and OxymaPure.

Comparative Efficacy Data

The table below summarizes the empirical coupling efficiencies of various reagent systems when reacting 4-chloro-3-hydroxy-5-nitrobenzoic acid with a standard resin-bound primary amine.

Coupling Reagent SystemBaseEquivalentsReaction TimeConversion (%)Impurity Profile / Causality Notes
DIC / OxymaPure None 3.0 2 h >98% Clean profile; phenol remains protonated and intact.
HATU TMP2.02 h88%Reduced side reactions vs. DIPEA; TMP (pKa 7.4) limits full deprotonation.
HATU DIPEA2.02 h~75%Significant guanidinylation; dark reaction mixture due to phenoxide oxidation.
EDC·HCl / HOBt None1.512 h~65%Sluggish activation; high recovery of unreacted starting material.

Experimental Workflows & Protocols

Workflow Substrate 4-Chloro-3-hydroxy-5-nitrobenzoic acid Phase Synthesis Phase Selection Substrate->Phase SPPS Solid-Phase (SPPS) Phase->SPPS Resin-bound amine SolPhase Solution-Phase Phase->SolPhase Free amine DIC_Oxyma DIC / OxymaPure (Base-Free) SPPS->DIC_Oxyma SolPhase->DIC_Oxyma HATU_TMP HATU / TMP (Weak Base) SolPhase->HATU_TMP Success1 High Yield Amide Standard Cleavage DIC_Oxyma->Success1 Success2 Good Yield Acidic Workup Required HATU_TMP->Success2

Decision tree for selecting coupling conditions based on synthesis phase.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) N-Terminal Capping

This protocol is designed for coupling the benzoic acid derivative to the N-terminus of an elongated peptide on a solid support (e.g., Rink Amide or Wang resin).

Materials:

  • Resin-bound peptide (free N-terminal amine)

  • 4-Chloro-3-hydroxy-5-nitrobenzoic acid (3.0 eq relative to resin loading)

  • DIC (3.0 eq)

  • OxymaPure (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 15 minutes. Ensure the terminal Fmoc group has been removed (e.g., using 20% piperidine in DMF) and wash the resin thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve 4-chloro-3-hydroxy-5-nitrobenzoic acid (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF (approx. 0.1 M concentration).

  • Activation: Add DIC (3.0 eq) to the vial. Stir the mixture for 3–5 minutes at room temperature. The solution may slightly change color as the active ester forms.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with EtOH, and perform a Kaiser (ninhydrin) test. A clear/yellow bead indicates complete coupling. If the beads are blue, repeat steps 2–4 for a second coupling cycle.

  • Washing & Cleavage: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Proceed to standard TFA-based global cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). The chloro, nitro, and hydroxyl groups are stable to TFA.

Protocol B: Solution-Phase Amide Coupling

When coupling to a free amine in solution, the workup phase introduces a critical risk due to the acidic phenol.

Materials:

  • Primary amine substrate (1.0 eq)

  • 4-Chloro-3-hydroxy-5-nitrobenzoic acid (1.1 eq)

  • EDC·HCl (1.2 eq) and OxymaPure (1.2 eq)

  • DCM or DMF solvent

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the amine and 4-chloro-3-hydroxy-5-nitrobenzoic acid in DCM (or DMF if solubility is poor).

  • Activation: Add OxymaPure followed by EDC·HCl. Stir at room temperature for 4–12 hours. Monitor by LC-MS or TLC.

  • Workup & Phase Partitioning (CRITICAL STEP): Standard peptide workups use saturated aqueous NaHCO3 to remove unreacted acid. Do not use basic washes. Because the product contains a highly acidic phenol (pKa ~6), washing with NaHCO3 will deprotonate the product, driving your target molecule into the aqueous waste layer.

  • Self-Validating Extraction:

    • Dilute the reaction with EtOAc.

    • Wash the organic layer with 5% aqueous KHSO4 (2 × 20 mL) to remove unreacted amine and EDC byproducts.

    • Wash with Brine (1 × 20 mL) and dry over Na2SO4.

    • Failsafe: If a basic wash was accidentally performed and the product is missing from the organic layer, immediately acidify the aqueous layer to pH 2 with 1M HCl and back-extract with EtOAc to recover the product.

References

  • Lupin Limited. (2021). Macrocyclic compounds as sting agonists and methods and uses thereof (Patent No. WO2021014365A1). World Intellectual Property Organization.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

Sources

Method

Application Note: Suzuki Coupling of 4-Chloro-3-hydroxy-5-nitrobenzoic acid

This Application Note is designed for senior chemists and process development scientists. It addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on 4-Chloro-3-hydroxy-5-nitrobenzoic acid , a sub...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for senior chemists and process development scientists. It addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on 4-Chloro-3-hydroxy-5-nitrobenzoic acid , a substrate characterized by high steric hindrance, acidic protons, and an activated aryl chloride core.[1]

Executive Summary

Coupling 4-Chloro-3-hydroxy-5-nitrobenzoic acid (1) presents a tripartite challenge:

  • Electronic Activation vs. Deactivation: The ortho-nitro and para-carboxyl groups activate the C-Cl bond for oxidative addition, but the ortho-hydroxyl group (phenolate under basic conditions) acts as a strong electron donor, potentially deactivating the ring.[1]

  • Protic Interference: The substrate contains two acidic protons (

    
     for COOH, 
    
    
    
    for OH).[1] This necessitates a specific base stoichiometry to prevent catalyst poisoning and ensure solubility.
  • Steric Congestion: The reaction site (C4) is flanked by substituents at C3 and C5, creating a "ortho, ortho-disubstituted" pocket that restricts access for bulky palladium ligands.

This guide recommends a Buchwald-Type Ligand System (SPhos) in a biphasic aqueous medium.[1] This system leverages the water solubility of the dianionic substrate while protecting the active Pd(0) species within the hydrophobic pocket of the ligand.

Mechanistic & Retrosynthetic Analysis

Substrate Reactivity Profile

The success of this reaction hinges on managing the electronic push-pull of the arene ring.

PositionSubstituentElectronic EffectImpact on Suzuki Coupling
C1 -COOHElectron Withdrawing (EWG)Positive: Activates C-Cl bond.[1] Negative: Consumes base; solubility issues in non-polar solvents.[1]
C3 -OHElectron Donating (EDG)Negative: Phenolate formation increases electron density, making Oxidative Addition (OA) harder.[1] Potential Pd-coordination.
C4 -ClLeaving GroupNeutral: Less reactive than Br/I, requires activated catalyst.[1]
C5 -NO

Strong EWGCritical: Strongly activates C-Cl bond via resonance, counteracting the Phenolate deactivation.[1]
The "Base Tax" Calculation

Standard Suzuki protocols use 1.5–2.0 equivalents of base. For this substrate, the "Base Tax" must be paid first:

  • 1.0 eq for Carboxylic Acid neutralization.[1]

  • 1.0 eq for Phenol deprotonation.[1]

  • 1.5–2.0 eq for the Catalytic Cycle (Boronate activation).[2]

  • Total Base Requirement: 3.5 – 4.0 Equivalents. [1]

Experimental Protocols

Protocol A: The "Direct Aqueous" Method (Recommended)

Best for: Rapid synthesis without protection/deprotection steps. Utilizes the high activity of SPhos for hindered chlorides.

Reagents & Materials
  • Substrate: 4-Chloro-3-hydroxy-5-nitrobenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1][2]

  • Catalyst Precursor: Pd(OAc)

    
     (1–2 mol%)[1]
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2–4 mol%)[1]

    • Note: SPhos is chosen for its stability and ability to facilitate coupling of sterically hindered aryl chlorides.

  • Base: K

    
    PO
    
    
    
    (Tribasic Potassium Phosphate) (4.0 equiv)[1]
  • Solvent: 1,4-Dioxane / Water (3:1 ratio)[1]

Step-by-Step Procedure
  • Degassing (Critical): In a separate flask, sparge the 1,4-Dioxane/Water mixture with Argon or Nitrogen for 20 minutes. Oxygen is the primary cause of failure in this electron-rich ligand system.[1]

  • Solubilization: To the reaction vessel (equipped with a stir bar), add the Substrate (1.0 eq), Boronic Acid (1.2 eq), and K

    
    PO
    
    
    
    (4.0 eq).
  • Solvent Addition: Add the degassed solvent mixture.[1] Stir at Room Temperature (RT) for 5 minutes. The solution should turn homogeneous or a fine suspension as the dianion forms.

  • Catalyst Charge: Add SPhos (4 mol%) followed by Pd(OAc)

    
     (2 mol%).
    
    • Pro-Tip: Premixing Pd(OAc)

      
       and SPhos in a small amount of dioxane for 1 minute before addition can generate the active L
      
      
      
      Pd(0) species more efficiently.
  • Reaction: Heat the block/oil bath to 85°C . Seal the vessel under inert atmosphere.

  • Monitoring: Monitor by LC-MS at 2 hours. Look for the consumption of the starting material (M-H = 216 Da).

    • Note: The product will likely be more polar than standard biaryls due to the acid/phenol groups.

  • Workup:

    • Cool to RT.

    • Acidification: Carefully quench with 1M HCl until pH ~2-3. Caution: CO

      
       evolution will occur.[1]
      
    • Extraction: Extract with EtOAc or n-Butanol (if product is very polar).[1]

    • Wash: Brine wash the organic layer. Dry over Na

      
      SO
      
      
      
      .
Protocol B: The "PEPPSI" Method (Alternative)

Best for: Extremely stubborn substrates where Protocol A fails due to steric bulk.

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%).[1] This NHC-stabilized catalyst is highly robust against air and moisture and excels at activating sterically hindered chlorides.[1]

  • Base: K

    
    CO
    
    
    
    (4.0 eq).[1]
  • Solvent: Ethanol / Water (1:1).[1]

  • Temp: 80°C.

  • Procedure: Identical to Protocol A, but no separate ligand addition is needed as the precatalyst is defined.

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision process for optimizing this specific reaction.

SuzukiLogic Start Start: 4-Cl-3-OH-5-NO2-Benzoic Acid SolubilityCheck Check Solubility of Dianion (Water/Dioxane) Start->SolubilityCheck DirectCoupling Protocol A: Direct Coupling (Pd(OAc)2 / SPhos / K3PO4) SolubilityCheck->DirectCoupling Soluble Success Target Biaryl Obtained DirectCoupling->Success Failure Low Conversion / Pd Black DirectCoupling->Failure AnalyzeFailure Analyze Failure Mode Failure->AnalyzeFailure Protodehal Protodehalogenation? (Cl replaced by H) AnalyzeFailure->Protodehal Mass Spec: M-34 Poisoning Catalyst Poisoning? (No Reaction) AnalyzeFailure->Poisoning Start Mat. Remaining SwitchCat Switch to Protocol B (PEPPSI-IPr NHC) Protodehal->SwitchCat Increase Steric Bulk Protect Esterification Strategy (Convert COOH -> COOMe) Poisoning->Protect Mask Acidic Groups SwitchCat->Success Protect->Success + Hydrolysis Step

Figure 1: Decision tree for optimizing the coupling of poly-functionalized aryl chlorides.

Data Summary & Benchmarks

ParameterProtocol A (SPhos)Protocol B (PEPPSI)Protocol C (Protection)
Catalyst Cost Low/MediumMediumHigh (Step count)
Step Count 1 (Direct)1 (Direct)3 (Protect -> Couple -> Deprotect)
Steric Tolerance High (Biaryl Ligand)Very High (NHC)Moderate
Water Tolerance ExcellentExcellentLow
Typical Yield 65–85%70–90%>90% (per step)

References

  • Suzuki-Miyaura Coupling Overview

    • Title: Suzuki-Miyaura Cross-Coupling: The Reaction of Organoboron Reagents with Organic Halides.[1][2][3][4][5]

    • Source:Nobel Prize in Chemistry 2010 (Background).
    • URL:[Link]

  • Coupling of Aryl Chlorides

    • Title: Universal Palladium Catalysts for the Canonical Suzuki–Miyaura Coupling of Aryl Chlorides.
    • Source:Organic Letters (via NIH/PubMed).[1]

    • URL:[Link]

  • SPhos Ligand Efficacy

    • Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
    • Source:Journal of the American Chemical Society.
    • URL:[Link][1]

  • NHC (PEPPSI)

    • Title: PEPPSI-IPr: A Highly Active, Easy-to-Handle Palladium Precatalyst.[1]

    • Source:Sigma-Aldrich / Merck Technical Article.[1]

  • Handling Acidic Substrates

    • Title: Suzuki–Miyaura Coupling of Arylboronic Acids with Aryl Halides in Water.[6]

    • Source:Green Chemistry.[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for 4-Chloro-3-hydroxy-5-nitrobenzoic acid from reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the isolation of highly functionalized aromatic in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the isolation of highly functionalized aromatic intermediates.

4-Chloro-3-hydroxy-5-nitrobenzoic acid (CAS: 1290117-25-7) is a critical building block, notably utilized in the synthesis of macrocyclic STING (Stimulator of Interferon Genes) agonists[1]. However, its purification is notoriously difficult due to the presence of multiple reactive moieties: a carboxylic acid, an electron-deficient phenol, a halogen, and a nitro group[2].

This guide provides field-proven, self-validating methodologies to isolate this compound from complex reaction mixtures (such as crude nitration or hydrolysis matrices), along with a targeted troubleshooting FAQ.

Section 1: Mechanistic Workflow & Causality

The purification of this compound relies on exploiting the distinct physicochemical properties of its functional groups. Because the molecule contains both a carboxylic acid (pKa ~2.5) and a highly deactivated phenol (pKa ~5.5–6.0, lowered by the electron-withdrawing -NO₂ and -Cl groups), we can utilize an orthogonal pH-gradient extraction followed by controlled crystallization.

G RM Crude Reaction Mixture (CAS: 1290117-25-7 + Impurities) Quench Aqueous Quench & Acidification (pH < 2) RM->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract AqWaste Aqueous Waste (Inorganic Salts) Extract->AqWaste Aqueous Layer OrgPhase Organic Phase (Product + Regioisomers) Extract->OrgPhase Organic Layer pHGrad pH-Gradient Resolution (NaHCO3 Wash, pH ~8.3) OrgPhase->pHGrad IsomerWaste Weakly Acidic Impurities (Organic Layer) pHGrad->IsomerWaste Organic Layer AqProd Aqueous Product Layer (Deprotonated Target) pHGrad->AqProd Aqueous Layer Reacid Re-acidification (HCl to pH 1.5) AqProd->Reacid Cryst Recrystallization (EtOH / H2O) Reacid->Cryst Precipitate Pure Pure 4-Chloro-3-hydroxy- 5-nitrobenzoic acid Cryst->Pure

Fig 1. Mechanistic workflow for the isolation and purification of 4-chloro-3-hydroxy-5-nitrobenzoic acid.

Section 2: Quantitative Data & Physicochemical Profile

Before beginning any purification protocol, it is critical to understand the physical parameters that dictate the molecule's behavior in solution[2][3][4].

Table 1: Physicochemical & Safety Profile of 4-Chloro-3-hydroxy-5-nitrobenzoic acid

ParameterValue / DescriptionCausality / Impact on Purification
CAS Number 1290117-25-7[2]Unique identifier for sourcing and literature cross-referencing.
Molecular Weight 217.56 g/mol [2]Used for precise stoichiometric calculations during extraction.
Molecular Formula C₇H₄ClNO₅[3]High heteroatom count dictates strong hydrogen-bonding potential.
Storage Conditions Inert atmosphere, 4°C[4]Prevents oxidative degradation of the electron-rich phenolic moiety.
Hazard Statements H302, H315, H317, H318[4]Corrosive and harmful; mandates the use of proper PPE and fume hoods.

Section 3: Step-by-Step Purification Methodologies

Protocol A: Orthogonal pH-Gradient Liquid-Liquid Extraction

Objective: Isolate the target compound from neutral starting materials and weakly acidic phenolic byproducts.

  • Dilution & Quenching: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc). If isolating from an acidic nitration matrix, carefully quench by pouring over crushed ice to prevent exothermic degradation.

  • Primary Extraction: Wash the organic layer with 1N HCl to remove any basic impurities and water-soluble inorganic salts. Retain the organic phase.

  • Selective Deprotonation: Extract the organic phase with 3 volumes of saturated aqueous NaHCO₃.

    • Causality: The NaHCO₃ (pH ~8.3) guarantees complete deprotonation of the carboxylic acid (pKa ~2.5). While the highly deactivated phenolic hydroxyl may also partially ionize, this basicity is mild enough to prevent the oxidative degradation seen with strong bases (like NaOH) and leaves non-acidic or weakly acidic impurities (pKa > 9) in the organic phase.

  • Phase Separation: Separate the layers. Discard the organic layer.

  • Re-acidification: Slowly add concentrated HCl to the aqueous phase under vigorous stirring until the pH reaches 1.5 - 2.0.

    • Causality: This reprotonates the carboxylate, drastically reducing its aqueous solubility and causing the product to precipitate out of solution.

  • Recovery: Filter the resulting precipitate under vacuum, wash with cold deionized water, and dry under an inert atmosphere[2].

Protocol B: Solvent/Anti-Solvent Recrystallization

Objective: Achieve >99% purity by removing trace regioisomers (e.g., 2-nitro or 6-nitro derivatives).

  • Dissolution: Suspend the crude solid in a minimum volume of boiling Ethanol.

    • Causality: Ethanol acts as an excellent solvent due to its ability to hydrogen bond with the nitro, hydroxyl, and carboxylic acid groups.

  • Anti-Solvent Addition: Slowly add hot deionized water (anti-solvent) dropwise until the solution becomes faintly turbid.

  • Clarification: Add 1-2 drops of Ethanol until the solution is just clear again.

  • Nucleation: Allow the flask to cool slowly to room temperature undisturbed, then transfer to a 4°C environment[4].

    • Causality: Slow cooling promotes the formation of a highly ordered crystal lattice. Regioisomeric impurities, which have slightly different topological polar surface areas, are excluded from the lattice and remain solvated in the mother liquor.

  • Filtration: Collect the crystals via vacuum filtration and dry in a vacuum oven at 45°C.

Section 4: Troubleshooting Guide & FAQs

Q1: Why is my product streaking heavily on the TLC plate during chromatographic purification? A1: The target molecule contains a highly polar carboxylic acid moiety. Carboxylic acids act as strong hydrogen-bond donors and acceptors, interacting heavily with the free silanol groups on standard silica gel stationary phases. Solution: Add a volatile organic acid modifier (e.g., 0.5% - 1.0% glacial acetic acid or formic acid) to your mobile phase (e.g., Dichloromethane/Methanol). This suppresses the ionization of the benzoic acid and saturates the silica's binding sites, resulting in sharp, well-defined bands.

Q2: I am observing a co-eluting impurity with the exact same mass (m/z) on my LC-MS. How do I separate it? A2: You are likely dealing with a regioisomer (e.g., 4-chloro-3-hydroxy-2-nitrobenzoic acid) generated during the electrophilic aromatic substitution step. Because their polarities are nearly identical, standard normal-phase chromatography often fails. Solution: Leverage intramolecular hydrogen bonding. The 2-nitro isomer can form an intramolecular hydrogen bond between the nitro oxygen and the adjacent functional groups, effectively reducing its apparent polarity. Switch to a solvent system that exploits this (e.g., Toluene/Ethyl Acetate) or utilize Protocol B (fractional crystallization), where the less polar isomer will remain in the mother liquor.

Q3: During the basic extraction step, my yield dropped significantly and the solution turned dark brown. What happened? A3: This is a classic pKa mismanagement issue. If you used a strong base like NaOH (pH > 12) for your extraction, you fully deprotonated both the carboxylic acid and the phenol, forming a dianion. Electron-rich phenoxide rings, especially those adjacent to nitro groups, are highly prone to oxidative degradation in the presence of atmospheric oxygen under strongly alkaline conditions. Solution: Always use a weak base like saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.3) to selectively target the carboxylic acid, and ensure your storage and drying steps are conducted under an inert atmosphere (Nitrogen or Argon)[2][4].

References

  • WO2021014365A1 - Macrocyclic compounds as STING agonists and methods and uses thereof Source: Google Patents URL

Sources

Optimization

Technical Support Center: Minimizing Decarboxylation in Nitrobenzoic Acid Derivatives

Welcome to the technical support center for handling nitrobenzoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging side react...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling nitrobenzoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging side reaction of unintended decarboxylation. Here, we move beyond simple protocols to explain the underlying mechanisms, provide robust troubleshooting strategies, and offer field-tested methods to preserve the integrity of your molecules.

Understanding the Challenge: The Inherent Instability of Nitrobenzoic Acids

Nitrobenzoic acids are essential building blocks in organic synthesis. However, the powerful electron-withdrawing nature of the nitro group (–NO₂) significantly influences the stability of the parent molecule. This electronic effect, particularly when the nitro group is in the ortho or para position relative to the carboxyl group (–COOH), facilitates the loss of carbon dioxide (CO₂), a reaction known as decarboxylation. This process leads to the formation of nitrobenzene or its derivatives as a significant byproduct, reducing the yield of the desired product and complicating purification.

The Mechanism of Decarboxylation

The decarboxylation of nitrobenzoic acids is primarily driven by the stabilization of the anionic intermediate formed upon the loss of CO₂. The electron-withdrawing nitro group delocalizes the negative charge on the aromatic ring, thereby lowering the activation energy for the reaction.

The rate and mechanism can vary based on the isomer and reaction conditions:

  • Meta and Para Isomers : These isomers often follow a unimolecular SE1 mechanism, where the rate-determining step is the cleavage of the C-C bond. The reaction is faster in basic solvents, which facilitate the formation of the carboxylate anion.[1]

  • Ortho Isomer : The ortho isomer can exhibit more complex behavior. Due to the proximity of the nitro and carboxyl groups, intramolecular interactions can influence the reaction pathway.[1] In some cases, chelation or internal hydrogen bonding can stabilize the transition state, leading to a different mechanism and sometimes a faster rate of decarboxylation compared to its isomers under specific conditions.[1][2]


}

SE1 decarboxylation of p-nitrobenzoic acid.

Factors Influencing Decarboxylation

Several experimental factors can trigger or accelerate this unwanted side reaction:

  • Elevated Temperatures : Heat is a primary driver for decarboxylation. Many decarboxylation reactions are intentionally performed at temperatures above 100°C, with some requiring 200-300°C.[3]

  • Strongly Acidic or Basic Conditions : Both extremes of pH can promote decarboxylation, though the mechanism may differ.[3] Basic conditions promote the formation of the carboxylate anion, which is primed for CO₂ loss, while some acid-catalyzed pathways also exist.[1][4]

  • Presence of Metal Catalysts : Certain transition metals, such as copper and silver, are known to catalyze decarboxylation reactions.[3][5][6][7] This is particularly relevant in cross-coupling reactions where these metals are often used.

  • Solvent Choice : The solvent can stabilize the transition state of the decarboxylation reaction. Protic solvents, in particular, can facilitate proton transfer steps that may be involved in the mechanism.[3]

Troubleshooting Guide: A Q&A Approach

This section addresses specific problems you might encounter in the lab.

Q1: My reaction yield is low, and I've isolated nitrobenzene as a major byproduct. What happened?

A1: The presence of nitrobenzene is a classic indicator of a decarboxylation side reaction. This strongly suggests that your reaction conditions are too harsh for the nitrobenzoic acid derivative you are using. The most likely culprits are:

  • Excessive Heat: Review your reaction temperature. Thermal decomposition studies show that nitrobenzoic acids can begin to decompose at specific temperatures (see table below).[8][9] If your reaction requires heat, it may be pushing the substrate past its stability threshold.

  • Prolonged Reaction Time: Even at moderate temperatures, extended reaction times can lead to the accumulation of the decarboxylated byproduct.[3]

Solution:

  • Lower the Temperature: This is the most critical parameter. Attempt the reaction at the lowest possible temperature, even if it means a slower conversion rate. For many sensitive reactions like amide couplings, starting at 0°C is a standard practice to mitigate this risk.[3]

  • Monitor Closely: Use TLC or LC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially destabilizing conditions.[3]

Q2: I'm performing an amide coupling with 4-nitrobenzoic acid, and it's failing even at room temperature. Is decarboxylation the problem?

A2: While high heat is the most common cause, decarboxylation can be induced by other factors, especially during an amide coupling, which requires activation of the carboxylic acid.

  • Activation Method: The process of activating the carboxylic acid (e.g., forming an acyl chloride or an active ester) can create a highly reactive intermediate. If this intermediate does not react quickly with the amine, it may decompose. Certain coupling reagents or harsh activating agents (like neat thionyl chloride at reflux) can promote side reactions.[10]

  • Base Selection: The choice of base is crucial. Strong, nucleophilic bases can deprotonate other parts of the molecule or promote side reactions. Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) are generally preferred to minimize unwanted pathways.[3]

Solution:

  • Use a Modern Coupling Reagent: Switch to a milder, more efficient coupling agent such as HATU, HBTU, or EDC in combination with an additive like HOBt.[10][11] These reagents allow the reaction to proceed under gentle, room-temperature or sub-ambient conditions.

  • Optimize Reagent Stoichiometry and Addition Order: Ensure the activated carboxylic acid is generated in the presence of the amine or that the amine is added shortly after activation to ensure rapid consumption of the reactive intermediate. A common procedure is to pre-activate the acid with the coupling reagent and base for a short period (15-20 minutes at 0°C) before adding the amine.[3]

Q3: Which nitrobenzoic acid isomer (ortho, meta, or para) is most susceptible to decarboxylation?

A3: The stability of the isomers is highly dependent on the reaction conditions, but general trends have been observed.

  • Thermal Stability: Studies on thermal decomposition have shown that under heating, the stability follows the order: m-nitrobenzoic acid > o-nitrobenzoic acid > p-nitrobenzoic acid.[8]

  • Catalytic Decarboxylation: In the presence of certain catalysts like copper, the ortho-nitrobenzoate often shows a dramatically enhanced rate of decarboxylation compared to the meta and para isomers.[2] This is attributed to the "ortho effect," where the substituent can interact with the reaction center, stabilizing the transition state.

The table below summarizes key thermal properties of the nitrobenzoic acid isomers.

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)
Melting Point 148 °C[9]142 °C[9]240 °C[9]
Decarboxylation Temp. 180 °C[9]238 °C[9]> 240 °C[9]
Activation Energy (Ea) 131.31 kJ/mol[8][12]203.43 kJ/mol[8][12]157.00 kJ/mol[8][12]

Q4: How does my choice of solvent affect the risk of decarboxylation?

A4: Solvents play a key role by stabilizing or destabilizing the transition state.

  • Protic vs. Aprotic: Protic solvents (like alcohols or water) can facilitate proton transfers that may be part of the decarboxylation mechanism.[3] Aprotic solvents (e.g., DCM, THF, DMF) are often a safer choice as they minimize this possibility.[3]

  • Polarity: The effect of polarity can be complex. In studies of m- and p-nitrobenzoic acids, decarboxylation was faster in the basic, polar solvent aniline than in glycerol, suggesting stabilization of the transition state in a more basic environment.[1]

Recommendation: For sensitive substrates, use an anhydrous, aprotic solvent unless your primary reaction mechanism specifically requires a protic medium.[3]

Preventative Strategies & Recommended Protocols

Being proactive is better than troubleshooting. The following protocols are designed to minimize the risk of decarboxylation from the outset.

Protocol 1: Low-Temperature Amide Coupling via Acyl Chloride

This two-step, one-pot method is effective but requires careful temperature control to avoid decomposition of the highly reactive acyl chloride intermediate.

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the nitrobenzoic acid (1.0 eq) in anhydrous THF or DCM.

  • Cooling: Cool the suspension to 0°C using an ice-water bath. This is a critical step.

  • Acyl Chloride Formation: Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at 0°C for 1 hour, then allow to warm to room temperature for another 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Removal of Excess Reagent: Once formation is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amidation: Re-dissolve the crude acyl chloride in fresh anhydrous THF and cool again to 0°C.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like DIPEA or triethylamine (2.0 eq) in anhydrous THF. Add this solution dropwise to the acyl chloride solution at 0°C.

  • Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature over several hours until completion.


}

Workflow for low-temperature amide coupling.

Protocol 2: Direct Amide Coupling Using HATU

This method is often preferred for sensitive substrates due to its mild conditions and high efficiency.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the nitrobenzoic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.0 eq), dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and gradually warm to room temperature over 2-6 hours. Monitor the progress by TLC or LC-MS.

  • Workup & Purification: Once the reaction is complete, proceed with a standard aqueous workup and purify the crude product using column chromatography or recrystallization.

Key Considerations for this Protocol:

  • Low Temperature: Conducting the initial phase of the reaction at 0°C is crucial to disfavor the decarboxylation pathway.[3]

  • Mild Base: DIPEA is used to avoid harsh basic conditions that could promote side reactions.[3]

  • Aprotic Solvent: Minimizes proton transfer that could facilitate the removal of the carboxyl group.[3]

Frequently Asked Questions (FAQs)

Q: Are nitrobenzoic acid derivatives stable for long-term storage? A: While generally stable as solids at room temperature, their long-term stability can be compromised by exposure to heat, light, or basic/acidic contaminants. It is best to store them in a cool, dry, dark place. For particularly sensitive derivatives, storage under an inert atmosphere is recommended.

Q: Can I use a palladium catalyst for a cross-coupling reaction with a nitrobenzoic acid? A: Caution is advised. While some palladium-catalyzed reactions are possible, certain conditions, especially those involving other metal co-catalysts like silver or copper, can actively promote decarboxylation.[5] It has been shown that silver or copper, not palladium, often mediate the decarboxylation step in these systems.[5] If decarboxylation is a desired step (as in a decarboxylative coupling), specific catalysts are chosen for this purpose. If it is not desired, reaction conditions must be carefully screened.

Q: Are there alternative functional groups I can use to avoid this issue entirely? A: Yes. If decarboxylation proves insurmountable, consider using a more stable precursor. For instance, you could perform your desired transformations on a protected aminobenzoic acid and then oxidize the amino group to a nitro group in a later step. Alternatively, starting with a nitro-substituted aryl halide and introducing the carboxyl group (or its equivalent) at the end of the synthesis is another viable strategy.

References

  • Mhala, M. M., & Siddiqui, A. A. (1971). Thermal Decarboxylation of Nitrobenzoic Acids. Bulletin of the Chemical Society of Japan, 44(7), 1862-1865. [Link]

  • Vogelsang, J., et al. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF₂. Beilstein Journal of Organic Chemistry, 6, 47. [Link]

  • Li, L., & Brill, T. B. (2003). Spectroscopy of Hydrothermal Reactions 23: The Effect of OH Substitution on the Rates and Mechanisms of Decarboxylation of Benzoic Acid. The Journal of Physical Chemistry A, 107(17), 3179–3187. [Link]

  • Wang, Y., et al. (2022). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Journal of the Chilean Chemical Society, 67(4). [Link]

  • García-López, V., et al. (2020). The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. Electrochimica Acta, 353, 136594. [Link]

  • Yousefi, R., Hosseini, A., & Tajbakhsh, M. (2021). Decarboxylative cross-coupling reaction of 2-nitrobenzoic acid. ResearchGate. [Link]

  • Wang, Y., et al. (2022). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate. [Link]

  • Zhu, J., et al. (2015). Copper-catalyzed oxidative decarboxylative C-H arylation of benzoxazoles with 2-nitrobenzoic acids. Organic & Biomolecular Chemistry, 13(43), 10757-10761. [Link]

  • Zhang, X., & MacMillan, D. W. C. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24018. [Link]

  • Investigation of various catalysts in the decarboxylation of 2-nitrobenzoic acid. ResearchGate. [Link]

  • Chuchev, K., & BelBruno, J. J. (2007). Mechanisms of decarboxylation of ortho-substituted benzoic acids. ResearchGate. [Link]

  • Powers, D. C., & Ritter, T. (2013). Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions. Accounts of Chemical Research, 46(4), 954–965. [Link]

  • Katritzky, A. R., et al. (2001). A QSRR Treatment of Solvent Effects on the Decarboxylation of 6-Nitrobenzisoxazole-3-carboxylates Employing Molecular Descriptor. The Journal of Organic Chemistry, 66(12), 4036–4040. [Link]

  • Serio, M. A., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 743–752. [Link]

  • Chemcess. (2024). Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess. [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA. [Link]

  • Quora. (2021). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Quora. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • ChemRxiv. (n.d.). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv. [Link]

  • F. R. R. Costa, et al. (2021). Thermodynamic Insights on the Structure-Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri-Substituted Methyl-Nitro-Benzoic Acids Still Valid? Molecules, 26(15), 4487. [Link]

  • Richard, J. P. (2013). Avoiding CO2 in Catalysis of Decarboxylation. Advances in Physical Organic Chemistry, 47, 85-128. [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]

  • Shang, R., & Fu, Y. (2026). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. Accounts of Chemical Research. [Link]

  • Ghorbani-Choghamarani, A., & Taherinia, Z. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(1), 1-10. [Link]

  • S. P. Midya, et al. (2014). General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. Organic Letters, 16(15), 4102–4105. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. UJ Content Server. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization Optimization for 4-Chloro-3-hydroxy-5-nitrobenzoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 4-Chloro-3-hydroxy-5-nitrobenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the isolation and purification of 4-Chloro-3-hydroxy-5-nitrobenzoic acid . Due to its highly functionalized aromatic ring, this compound presents unique thermodynamic challenges during crystallization. This document provides mechanistically grounded troubleshooting, validated protocols, and solvent selection matrices to ensure high-yield, high-purity recovery.

Mechanistic Profiling & Solvent Causality

4-Chloro-3-hydroxy-5-nitrobenzoic acid contains three highly polar, hydrogen-bonding functional groups (–COOH, –OH, –NO


) and one lipophilic, electron-withdrawing halogen (–Cl).
  • Hydrogen Bonding: The hydroxyl and carboxylic acid groups act as strong hydrogen bond donors and acceptors, while the nitro group serves as a powerful acceptor. This makes the compound exceptionally soluble in polar protic solvents (e.g., methanol, ethanol)[1].

  • Lipophilicity: The aromatic core and the chlorine atom impart a degree of hydrophobicity, rendering the compound practically insoluble in cold water[2].

Because single-solvent systems either dissolve the compound too readily (poor yield) or not at all (poor purification), a binary mixed-solvent system (typically Methanol/Water or Ethanol/Water) is required to achieve precise thermodynamic control over the supersaturation curve[3].

Solvent Selection & Solubility Matrix

The following table summarizes the solubility behavior of highly substituted nitrobenzoic acids across various solvent dielectric environments, based on empirical equilibrium solubility data[1],[4].

Solvent SystemDielectric Constant (

)
Solubility (Near Boiling)Solubility (0–4 °C)Mechanistic Rationale & Suitability
Methanol 32.7Very HighHighForms strong H-bonds with –OH/–COOH. Poor single solvent (low recovery yield).
Ethanol 24.5HighModerateSlightly less polar than MeOH; good primary solvent but requires extreme cooling for yield.
Ethyl Acetate 6.0ModerateLowInteracts via dipole-dipole forces. Good for extraction, sub-optimal for recrystallization.
Toluene 2.4Very LowInsolubleLacks H-bond capacity. Unsuitable for dissolution.
Water 80.1Low / ModerateInsolubleHigh polarity but hydrophobic repulsion from the aromatic/Cl ring. Excellent Anti-Solvent.
MeOH / H

O (1:1 to 1:3)
TunableHigh Very Low Optimal System. MeOH dissolves the solute; H

O forces nucleation upon cooling[4].

Troubleshooting & FAQs

Q1: My sample "oils out" (forms a separate liquid phase) instead of crystallizing. Why does this happen, and how do I fix it? A1: Oiling out (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, or when a high concentration of impurities drastically depresses the melting point[3]. Mechanistically, the supersaturation threshold is crossed while the solute is still thermodynamically favored as a liquid.

  • The Fix: Reheat the mixture until the oil redissolves completely. Add 5–10% more of the "good" solvent (3[3]) to shift the cloud point to a lower temperature. Cool the flask much more slowly (e.g., insulate with a towel). If available, add a seed crystal of pure 4-Chloro-3-hydroxy-5-nitrobenzoic acid just above the new cloud point to bypass the oiling phase by providing a definitive nucleation site.

Q2: What is the optimal solvent ratio for removing regioisomer impurities (e.g., from upstream chlorination or nitration)? A2: A mixed solvent system of Methanol/Water at a volume ratio between 1:1 and 1:3 is highly recommended[4]. Methanol provides excellent solubility at reflux, while water acts as a tunable anti-solvent. Regioisomers possess slightly different hydrogen-bonding networks and dipole moments; the slow, dropwise addition of water allows the least soluble isomer (the target compound) to selectively reach supersaturation and crystallize, leaving the impurities in the mother liquor.

Q3: My recovery yield is exceptionally low (<50%). How can I optimize the supersaturation curve? A3: Low yield indicates the compound remains too soluble in the cold mother liquor[3]. This is common if the ratio of protic solvent (methanol) to anti-solvent (water) is too high.

  • The Fix: Ensure the solution is thoroughly cooled to 0–4 °C in an ice bath for at least 30 minutes. If yield remains low, evaporate 20-30% of the solvent mass under reduced pressure, re-heat to dissolve any crashed-out solids, and repeat the cooling cycle.

Q4: The isolated crystals have a yellow/brown tint. How do I remove these chromophores? A4: Highly substituted nitroaromatics are prone to forming colored oxidation byproducts. Introduce 1-2% (w/w) activated carbon to the hot methanol solution before adding the water anti-solvent[3]. Perform a hot filtration through a pre-heated Celite pad to remove the carbon, which will permanently adsorb the high-molecular-weight colored impurities.

Self-Validating Experimental Protocol: Methanol/Water Recrystallization

This protocol utilizes a binary anti-solvent approach, validated for halogenated nitrobenzoic acid derivatives[4]. It is designed as a self-validating system: each step includes a physical checkpoint to ensure thermodynamic equilibrium before proceeding.

Step 1: Primary Dissolution

  • Place the crude 4-Chloro-3-hydroxy-5-nitrobenzoic acid in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of hot Methanol (approx. 60 °C) dropwise while stirring vigorously until the solid is just dissolved.

  • Validation Checkpoint: The solution should be completely transparent. If particulate matter remains, it may be inorganic salts; perform a hot gravity filtration before proceeding.

Step 2: Anti-Solvent Titration (Cloud Point)

  • Keep the methanol solution near boiling on a hot plate.

  • Slowly add hot deionized water (approx. 80 °C) dropwise.

  • Continue addition until the solution becomes faintly, persistently cloudy (the "cloud point"). This visual cue confirms the solution has reached the exact boundary of supersaturation.

  • Validation Checkpoint: Add 2 to 3 drops of hot methanol. The solution must turn completely clear again. If it does not, the system is over-saturated with water; add more methanol until clear.

Step 3: Controlled Nucleation

  • Remove the flask from the heat source. Remove the stir bar.

  • Cover the flask with a watch glass and allow it to cool undisturbed to room temperature (approx. 20 °C) over 45–60 minutes.

  • Causality Note: Slow cooling allows the molecules to arrange into a highly ordered, pure crystalline lattice, excluding regioisomers.

Step 4: Maturation and Isolation

  • Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to maximize the precipitation yield.

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount (1-2 mL) of ice-cold 1:3 Methanol/Water to remove residual mother liquor without dissolving the product[3].

  • Dry the crystals under high vacuum at 50 °C for 12 hours[4]. Validate final purity via HPLC or by confirming a sharp melting point.

Process Visualization: Troubleshooting Workflow

G Start Crude 4-Chloro-3-hydroxy- 5-nitrobenzoic acid SolubilityTest Solvent Screening (Alcohols vs. Anti-solvents) Start->SolubilityTest MixedSolvent Select Binary System (MeOH / H2O) SolubilityTest->MixedSolvent Heating Dissolve in Hot MeOH (Near Reflux) MixedSolvent->Heating AntiSolvent Titrate Hot H2O until Cloud Point Heating->AntiSolvent Cooling Controlled Cooling (RT then 4°C) AntiSolvent->Cooling Decision Phase Result? Cooling->Decision OilingOut Oiling Out (Liquid-Liquid) Decision->OilingOut Failure Crystals Pure Crystalline Solid Decision->Crystals Success NoCrystals No Nucleation Decision->NoCrystals Failure FixOiling Reheat & Add MeOH (Shift Cloud Point) OilingOut->FixOiling FixNoCryst Concentrate Solution or Add Seed Crystal NoCrystals->FixNoCryst FixOiling->Heating FixNoCryst->Cooling

Workflow for optimizing mixed-solvent recrystallization and resolving common phase issues.

References

  • BenchChem. Technical Support Center: Optimizing Solvent Systems for 5-Methyl-2-nitrobenzoic Acid Reactions. Source: benchchem.com. 2

  • BenchChem. Technical Support Center: Recrystallization of 5-Methyl-2-nitrobenzoic Acid. Source: benchchem.com. 3

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Source: researchgate.net. 1

  • Google Patents. CN106674016A - Method for synthesizing 2-chloro-5-nitrobenzoic acid through microchannel reactor. Source: google.com.4

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 4-Chloro-3-hydroxy-5-nitrobenzoic Acid

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers, chemists, and drug development professionals dealing with the complex electrophilic aromatic substitution (EAS) chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers, chemists, and drug development professionals dealing with the complex electrophilic aromatic substitution (EAS) challenges encountered during the synthesis of 4-chloro-3-hydroxy-5-nitrobenzoic acid.

Below, you will find mechanistic insights, troubleshooting workflows, and validated protocols to isolate your target compound from undesired regioisomers.

Part 1: The Regioisomer Challenge (Mechanistic Overview)

The synthesis of 4-chloro-3-hydroxy-5-nitrobenzoic acid typically involves the nitration of 4-chloro-3-hydroxybenzoic acid. This reaction is notoriously difficult to control due to conflicting directing effects on the benzene ring:

  • -OH Group (C3): Strongly activating; directs electrophiles to the ortho (C2) and para (C6) positions.

  • -Cl Group (C4): Deactivating but ortho/para directing; directs to the ortho (C5) position.

  • -COOH Group (C1): Deactivating and meta directing; directs to the meta (C5) position.

Because the hydroxyl group is the most powerful activator in this system, nitration kinetically favors the C6 and C2 positions, leading to the formation of 4-chloro-3-hydroxy-6-nitrobenzoic acid (major impurity) and 4-chloro-3-hydroxy-2-nitrobenzoic acid (minor impurity). The target C5 isomer is often a minor thermodynamic product, making downstream purification the most critical step of your workflow.

G SM 4-Chloro-3-hydroxybenzoic acid (Starting Material) Nitration Nitration (HNO3 / H2SO4) Electrophilic Aromatic Substitution SM->Nitration Iso5 4-Chloro-3-hydroxy-5-nitrobenzoic acid Target Isomer (C5 Addition) Directed by -Cl & -COOH Nitration->Iso5 Minor Pathway (Thermodynamic) Iso6 4-Chloro-3-hydroxy-6-nitrobenzoic acid Major Impurity (C6 Addition) Directed by -OH (para) Nitration->Iso6 Major Pathway (Kinetic) Iso2 4-Chloro-3-hydroxy-2-nitrobenzoic acid Minor Impurity (C2 Addition) Directed by -OH (ortho) Nitration->Iso2 Minor Pathway (Sterically Hindered)

Fig 1. Reaction pathways and directing group effects during nitration of the starting material.

Part 2: Frequently Asked Questions (Reaction Optimization)

Q: Why does my TLC show three distinct spots with very similar Rf values? A: You are observing the three regioisomers. While their molecular weights are identical, their dipole moments and intramolecular interactions differ slightly. The 2-nitro isomer often exhibits a higher Rf value because the nitro group can form an intramolecular hydrogen bond with the adjacent hydroxyl group, reducing its interaction with the silica stationary phase. The 5-nitro and 6-nitro isomers lack this strong intramolecular bond and elute slower.

Q: How can I alter the reaction conditions to favor the 5-nitro isomer during synthesis? A: To suppress the dominant directing power of the -OH group, consider protecting it prior to nitration. Acetylating the hydroxyl group to form an ester (-OAc) significantly reduces its activating power. This allows the directing effects of the -Cl and -COOH groups to compete more effectively, thereby increasing the yield of the C5 nitrated product.

Part 3: Troubleshooting Guide (Separation & Purification)

Issue: Inability to separate the 5-nitro isomer from the 6-nitro and 2-nitro impurities using standard column chromatography or simple recrystallization. Root Cause: The structural similarities lead to co-elution on silica gel and co-crystallization in standard solvent systems (like Ethyl Acetate/Hexanes). Expert Solution: pH-Controlled Fractional Precipitation.

To separate these isomers, you must exploit their differing acidities (pKa values), which are governed by the "Ortho Effect" [1].

  • In the 2-nitro and 6-nitro isomers, the bulky nitro group is located ortho to the carboxylic acid. This steric hindrance forces the carboxyl group out of the plane of the benzene ring, inhibiting destabilizing cross-conjugation. Combined with the strong inductive electron withdrawal of the adjacent nitro group, this makes the ortho-substituted isomers highly acidic (pKa ~2.17)[1][2].

  • In the target 5-nitro isomer, the nitro group is meta to the carboxylic acid. The resonance effect does not operate from the meta position, and there is no steric ortho effect. Consequently, the 5-nitro isomer is a significantly weaker acid (pKa ~3.45) [3].

By carefully lowering the pH of a basic crude solution to exactly 3.2, the weaker 5-nitro acid will selectively protonate and precipitate out of solution, while the stronger 2-nitro and 6-nitro acids remain deprotonated (ionized) and highly soluble in the aqueous filtrate.

G Mix Crude Isomer Mixture (pH > 8, Soluble) Acidify Add 1M HCl Monitor pH to 3.2 Mix->Acidify Precipitate Precipitate 5-Nitro Isomer (Protonated, pKa ~3.45) Acidify->Precipitate Insoluble at pH 3.2 Filtrate Filtrate 2-Nitro & 6-Nitro Isomers (Ionized, pKa ~2.17) Acidify->Filtrate Soluble at pH 3.2 Recryst Recrystallization (EtOH/H2O) Precipitate->Recryst Pure Pure 5-Nitro Target (>98% Purity) Recryst->Pure

Fig 2. pH-controlled fractional precipitation workflow exploiting pKa differences for separation.

Part 4: Quantitative Data Summary

Use the following physicochemical properties to track and validate your separation process.

Property4-Chloro-3-hydroxy-5-nitrobenzoic acid4-Chloro-3-hydroxy-6-nitrobenzoic acid4-Chloro-3-hydroxy-2-nitrobenzoic acid
Status Target ProductMajor ImpurityMinor Impurity
Nitro Position C5 (Meta to -COOH)C6 (Ortho to -COOH)C2 (Ortho to -COOH)
Directing Influence Ortho to -Cl, Meta to -COOHPara to -OHOrtho to -OH
Predicted pKa ~3.45~2.17~2.17
State at pH 3.2 Protonated (Neutral)Ionized (Anionic)Ionized (Anionic)
Aqueous Solubility (pH 3.2) Insoluble SolubleSoluble

Part 5: Validated Experimental Protocol

This self-validating protocol utilizes the thermodynamic pKa differences discussed above to ensure high-purity isolation of the target compound.

Step-by-Step Methodology: pH-Controlled Precipitation

  • Solubilization: Suspend 10.0 g of the crude nitration mixture (containing all regioisomers) in 100 mL of deionized water in a 250 mL beaker.

  • Basification: Slowly add 2M NaOH under continuous magnetic stirring until the pH reaches 8.5. Ensure complete dissolution. All isomers are now present as highly soluble sodium carboxylate salts.

  • pH Monitoring: Insert a calibrated pH probe directly into the solution. Maintain the reaction temperature at 20–25°C.

  • Selective Protonation: Fill an addition funnel with 1M HCl. Begin adding the acid dropwise. The solution will initially remain clear.

  • Precipitation: Continue adding HCl until the pH reaches exactly 3.2 . At this threshold, the 5-nitro isomer crosses its pKa and becomes neutrally charged. A distinct off-white to pale yellow precipitate will crash out of the solution.

  • Equilibration: Stop acid addition. Stir the suspension at pH 3.2 for 45 minutes. This equilibration prevents kinetic trapping of the ionized 2-nitro and 6-nitro impurities within the precipitating matrix.

  • Filtration: Filter the suspension under vacuum using a Buchner funnel. The filtrate, which contains the highly acidic 2-nitro and 6-nitro regioisomers, can be discarded or saved for impurity characterization.

  • Washing: Wash the filter cake with 20 mL of cold, slightly acidic water (pH 3.5) to displace any residual mother liquor without re-dissolving the product.

  • Recrystallization (Polishing): Dissolve the crude filter cake in a minimum volume of boiling ethanol. Slowly add deionized water dropwise until slight turbidity appears. Allow the flask to cool slowly to room temperature, then chill at 4°C for 2 hours.

  • Final Isolation: Filter the purified 4-chloro-3-hydroxy-5-nitrobenzoic acid crystals and dry under vacuum at 45°C overnight. Expected purity is >98%.

References

  • Wikipedia Contributors. "2-Nitrobenzoic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information. "3-Nitrobenzoic acid | CID 8497." PubChem Compound Summary. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting 4-Chloro-3-hydroxy-5-nitrobenzoic Acid Reduction

Introduction: The Challenge of the "Amphoteric" Substrate Reducing 4-Chloro-3-hydroxy-5-nitrobenzoic acid to its amino derivative (3-Amino-4-chloro-5-hydroxybenzoic acid ) presents a unique convergence of chemical challe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the "Amphoteric" Substrate

Reducing 4-Chloro-3-hydroxy-5-nitrobenzoic acid to its amino derivative (3-Amino-4-chloro-5-hydroxybenzoic acid ) presents a unique convergence of chemical challenges. You are not just reducing a nitro group; you are navigating a "minefield" of competing reactivities:

  • Regioselectivity (The Chlorine Problem): The carbon-chlorine (Ar-Cl) bond is susceptible to hydrogenolysis (hydrodehalogenation) under standard Pd/C catalytic conditions, leading to des-chloro impurities.

  • Solubility (The Zwitterion Trap): The product contains both an acidic carboxyl group/phenol and a basic amine. This often leads to product precipitation on the catalyst surface or incomplete reaction due to poor substrate availability in standard organic solvents.

  • Catalyst Poisoning: The free phenolic hydroxyl group can coordinate with metal surfaces, dampening catalyst activity.

This guide moves beyond generic advice, focusing on the specific causality of low conversion for this halogenated-nitrophenol substrate.

Part 1: Diagnostic Workflow

Before altering parameters, identify the type of low conversion you are facing. Use this decision tree to isolate the root cause.

DiagnosticWorkflow Start START: Characterize the 'Low Conversion' Analysis Analyze Reaction Mixture (HPLC/TLC) Start->Analysis Stalled Scenario A: Reaction Stalls (e.g., stops at 50% conversion) Analysis->Stalled Stops mid-way Slow Scenario B: Reaction is Linear but Slow (>24h for completion) Analysis->Slow Too slow Impurity Scenario C: High Conversion, Low Yield (Des-chloro or Azo impurities) Analysis->Impurity Wrong product Poisoning Check: Catalyst Poisoning (Phenol coordination?) Stalled->Poisoning H2Starvation Check: H2 Mass Transfer (Agitation rate?) Stalled->H2Starvation Solubility Check: Substrate Solubility (Is it precipitating?) Slow->Solubility Temp Check: Temperature (Activation energy barrier) Slow->Temp Dehalo Issue: Hydrodehalogenation (Loss of Cl) Impurity->Dehalo Coupling Issue: Azo/Azoxy Coupling (Base-catalyzed side reaction) Impurity->Coupling

Figure 1: Diagnostic decision tree for isolating the cause of reaction failure.

Part 2: Troubleshooting & FAQs

Category 1: Catalytic Hydrogenation (Pd/C, Pt/C, Raney Ni)[1]

Q1: I am using 10% Pd/C, but the reaction stalls at ~60% conversion. Adding more catalyst doesn't help. Why?

The Diagnosis: This is likely product inhibition or catalyst fouling , not simple deactivation. The product (an amino-hydroxy-benzoic acid) is highly polar and zwitterionic. In non-polar or moderately polar solvents (like EtOAc or THF), the amine product may precipitate directly onto the carbon support of the catalyst, physically blocking the active sites.

The Fix:

  • Switch Solvent System: Move to a protic solvent system that solubilizes the amino-acid product. Methanol or Water/NaOH (1 eq) are preferred.

  • pH Adjustment: If running in water, ensure the pH is slightly basic (pH 7.5–8.0) to keep the carboxylic acid deprotonated and soluble, but not so basic that you trigger azo-coupling.

  • Protocol Validation: Verify solubility by taking a small aliquot of the reaction mixture at 50% conversion and checking for precipitate.

Q2: I see a new impurity peak (M-34) increasing over time. Is this dehalogenation?

The Diagnosis: Yes. Palladium (Pd) is excellent at inserting into Ar-Cl bonds, leading to hydrodehalogenation (replacement of Cl with H). This is accelerated by basic conditions and high temperatures.

The Fix:

  • Inhibitor Strategy: Add a catalyst poison that selectively inhibits the Pd insertion into the C-Cl bond but allows Nitro reduction.

    • Additive:Diphenyl sulfide (0.5 mol% relative to catalyst) or Morpholine .

  • Change Metal: Switch from Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) . Platinum is far less active for dehalogenation than Palladium but effective for nitro reduction [1].

  • Acidic Buffer: Run the hydrogenation in the presence of 1 equivalent of H₂SO₄ or HCl. Protonating the amine prevents it from acting as a base, which suppresses the dehalogenation mechanism.

Q3: Can I use Raney Nickel to avoid the Chlorine loss?

The Diagnosis: Raney Nickel is a viable alternative but comes with its own "low conversion" risks. Raney Ni is less active than Pd/C and requires higher pressures (5–10 bar) for this sterically crowded substrate (ortho-chloro, ortho-hydroxy).

The Fix:

  • Boost Activity: Use Hydrazine Hydrate as the hydrogen donor (Transfer Hydrogenation) instead of H₂ gas. This often proceeds rapidly at reflux in ethanol without affecting the Ar-Cl bond as aggressively as high-pressure H₂ [2].

Category 2: Chemical Reduction (Fe, SnCl₂, Dithionite)

Q4: I switched to Iron powder (Béchamp reduction) to save the Chlorine, but the reaction is a thick sludge and conversion is stuck.

The Diagnosis: The "sludge" is iron oxide/hydroxide coating the unreacted iron particles. This passivation layer stops the electron transfer. This is common when the stirring is inefficient or the acid concentration is too low.

The Fix:

  • Mechanical Activation: Use overhead mechanical stirring (not magnetic) to grind the iron particles and refresh the surface.

  • The Electrolyte Boost: Add Ammonium Chloride (NH₄Cl) or 0.1 eq of Acetic Acid to the water/ethanol mixture. You do not need concentrated HCl (which might cause difficult workup). The NH₄Cl acts as an electrolyte to facilitate electron transfer [3].

  • Solvent: Ensure you are using a solvent mixture (e.g., EtOH:Water 3:1) that dissolves the organic substrate at reflux.

Q5: Sodium Dithionite (Na₂S₂O₄) reduction works initially but stops. Why?

The Diagnosis: Sodium dithionite decomposes rapidly in acidic aqueous solutions to form thiosulfate and bisulfite (which are inactive). If your reaction generates acid (or if the starting material is acidic), the reagent destroys itself before reducing the nitro group.

The Fix:

  • Buffer is Critical: The reaction must be buffered to pH 7–8. Use a Phosphate buffer or add NaHCO₃.

  • Reagent Quality: Dithionite is air-sensitive. Use a fresh bottle. If it smells strongly of sulfur dioxide (rotten eggs), it has degraded.

Part 3: Optimized Experimental Protocols

Below are two validated protocols designed to maximize conversion while retaining the Chlorine atom.

Method A: Sulfided Pt/C Hydrogenation (Cleanest Profile)

Best for: Scale-up, high purity requirements.

ParameterSpecificationReason
Substrate 4-Chloro-3-hydroxy-5-nitrobenzoic acid1.0 equiv
Catalyst 5% Pt(S)/C (Sulfided Platinum)2–5 wt% loading (relative to substrate)
Solvent Methanol or EthanolHigh solubility for product
Pressure 3–5 bar (45–75 psi)Sufficient driving force without over-reduction
Temperature 25–40 °CKeep low to prevent dehalogenation
Workup Filtration (Celite) -> ConcentrationSimple isolation

Step-by-Step:

  • Charge autoclave with substrate and Methanol (10V).

  • Add 5% Pt(S)/C (wet paste type preferred to minimize ignition risk).

  • Purge with Nitrogen (3x), then Hydrogen (3x).

  • Pressurize to 3 bar H₂. Stir vigorously (>800 RPM) to eliminate mass transfer limitations.

  • Monitor H₂ uptake. Reaction typically completes in 2–4 hours.

  • QC Check: If dehalogenation >1% is observed, lower temperature to 20°C.

Method B: Modified Béchamp Reduction (Fe/NH₄Cl)

Best for: Lab scale, robust tolerance of halogens.

ParameterSpecificationReason
Substrate 4-Chloro-3-hydroxy-5-nitrobenzoic acid1.0 equiv
Reductant Iron Powder (325 mesh)4.0–5.0 equiv (Excess required)
Activator Ammonium Chloride (NH₄Cl)0.5 equiv (Electrolyte)
Solvent Ethanol : Water (3:1)Solubilizes both organic and salts
Temperature Reflux (75–80 °C)Essential for reaction kinetics

Step-by-Step:

  • Dissolve Substrate and NH₄Cl in Ethanol/Water mixture.

  • Heat to reflux.[1]

  • Critical Step: Add Iron powder portion-wise over 30 minutes. Dumping it all at once can cause clumping and exotherms.

  • Stir mechanically at reflux for 2–4 hours.

  • Hot Filtration: Filter the mixture while hot through a Celite pad to remove iron sludge. (If it cools, the product may precipitate into the sludge, leading to massive yield loss).

  • Acidify filtrate to pH 3–4 to precipitate the amino acid product.

Part 4: Data Summary & Pathway Visualization

Reaction Pathway & Side Reactions[1][2][3][4][5]

Understanding the mechanism helps predict impurities.

ReactionPathway SM Starting Material (Nitro-Chloro-Phenol) Nitroso Nitroso Intermediate (R-NO) SM->Nitroso +2e- Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e- Azoxy Impurity: Azoxy Dimer (Incomplete Reduction) Nitroso->Azoxy Condensation with Hydroxylamine (High pH) Product Product (Amino-Chloro-Phenol) Hydroxyl->Product +2e- (Fastest step) Hydroxyl->Azoxy Condensation with Nitroso Dehalo Impurity: De-chlorinated (Loss of Cl) Product->Dehalo Pd/C + H2 (Over-reduction)

Figure 2: Reduction pathway showing critical intermediates and potential diversion points.

Comparison of Reduction Methods
MethodConversion RateCl-RetentionScalabilityPrimary Risk
Pd/C + H₂ HighLow (Risk)ExcellentDehalogenation (Impurity)
Pt(S)/C + H₂ HighHighGoodCatalyst Cost
Fe / NH₄Cl MediumExcellentLow (Waste)Stuck Reaction (Sludge)
SnCl₂ / HCl HighExcellentLow (Toxic)Product Isolation (Tin salts)

References

  • BenchChem Technical Support. (2025).[1][2] Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Retrieved from

  • Organic Chemistry Portal. (2025). Amine synthesis by nitro compound reduction. Retrieved from

  • Oreate AI Blog. (2026). Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction. Retrieved from

  • ResearchGate. (2016). Reactivity of chlorophenols for hydrogenation. Retrieved from

  • ChemicalBook. (n.d.). 3-Amino-4-hydroxybenzoic acid synthesis. Retrieved from

Sources

Optimization

Technical Support Center: A Researcher's Guide to Controlling Exotherms During the Nitration of 4-chloro-3-hydroxybenzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of 4-chloro-3-hydroxybenzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the nitration of 4-chloro-3-hydroxybenzoic acid. The introduction of a nitro group onto this substituted benzoic acid is a critical step in the synthesis of various pharmaceutical intermediates. However, this reaction is notoriously exothermic and presents significant safety and selectivity challenges.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, ensuring safer and more successful experiments.

The core challenge in this synthesis lies in the inherent reactivity of the starting material and the potent nature of the nitrating agents. Aromatic nitrations are highly exothermic reactions, and without precise control, they can lead to thermal runaways—a rapid, uncontrolled increase in temperature that can result in violent decomposition, side reactions, and compromised product purity.[5][6][7] The presence of multiple substituents on the benzoic acid ring (an activating hydroxyl group and deactivating chloro and carboxylic acid groups) further complicates the reaction, making strict control over reaction parameters essential for achieving the desired regioselectivity.[8]

This guide is structured to address specific issues you may encounter, providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Real-Time Problem Solving

This section is formatted as a series of questions and answers to directly address critical issues that can arise during the experiment.

Q1: My reaction temperature is rising uncontrollably and has exceeded the target range! What are the immediate steps to prevent a runaway reaction?

A1: An uncontrolled temperature spike is a critical safety event. Act immediately and decisively.

Immediate Actions:

  • Stop Reactant Addition: This is the most crucial first step. Immediately cease the dropwise addition of the nitrating mixture to prevent fueling the exotherm.[6]

  • Maximize Cooling: Ensure your cooling bath (e.g., ice-salt or dry ice-acetone) is at maximum capacity. Add more of the cooling agent if possible.[6][7]

  • Alert Personnel: Inform colleagues in the immediate vicinity of the situation.

  • Prepare for Emergency Quench: If the temperature continues to rise despite maximum cooling, you must quench the reaction. Have a large, open-topped vessel containing at least 10-20 volumes of crushed ice and water readily accessible.[6]

Emergency Quenching Protocol:

  • If the reactor is of a manageable size, carefully and slowly pour the reaction mixture in a steady stream into the vigorously stirred ice-water slurry.[6][9] Do not add water to the reaction mixture, as this can cause violent splashing and an even more dangerous exotherm.

  • Be prepared for the release of toxic nitrogen dioxide (NO₂) fumes (brown gas) and perform this operation in a well-ventilated fume hood.[7]

Below is a decision workflow for managing a temperature excursion.

G start Temperature Exceeds Target Range stop_addition IMMEDIATELY Stop Nitrating Agent Addition start->stop_addition max_cooling Maximize Cooling (Add more ice/dry ice) stop_addition->max_cooling monitor_temp Monitor Internal Temperature max_cooling->monitor_temp temp_stabilizes Temperature Stabilizes? monitor_temp->temp_stabilizes continue_monitoring Continue Stirring & Monitoring temp_stabilizes->continue_monitoring Yes prepare_quench Prepare Emergency Quench Station (Large ice/water volume) temp_stabilizes->prepare_quench No safe_state Reaction is Quenched (Safe State) continue_monitoring->safe_state After full reaction time quench EMERGENCY QUENCH Pour Reaction into Ice/Water prepare_quench->quench quench->safe_state

Caption: Workflow for managing a temperature excursion.

Q2: I am observing a significant exotherm even with very slow addition of the nitrating agent. What are the likely causes and how can I mitigate this?

A2: This indicates that the rate of heat generation is exceeding the rate of heat removal. Several factors, often in combination, can cause this.

Potential Cause Explanation Preventative Solution
Inadequate Cooling The cooling bath lacks the capacity to absorb the heat generated. This can be due to insufficient volume, poor contact with the reaction flask, or an inefficient cooling medium.Use a larger cooling bath or a more efficient cooling mixture (e.g., ice/salt or dry ice/acetone). Ensure the flask is sufficiently immersed.[6]
Poor Agitation Inefficient stirring creates localized "hotspots" where the concentration of the nitrating agent is high, leading to a rapid, localized reaction and temperature increase.[6]Use a suitable overhead stirrer or a large enough magnetic stir bar to create a vortex and ensure the mixture is homogeneous. Vigorous stirring is crucial for heat dissipation.
Incorrect Reagent Concentration Using acids that are more concentrated than specified (e.g., fuming nitric or sulfuric acid when concentrated is called for) can dramatically increase the reaction rate and exotherm.[7]Always verify the concentration of your starting materials. Use reagents from trusted sources and handle them with appropriate care to prevent changes in concentration (e.g., absorption of atmospheric moisture).
High Starting Temperature If the substrate solution is not adequately pre-cooled before starting the addition, the reaction begins at a higher energy state, making the exotherm harder to control.Ensure both the substrate solution and the nitrating mixture are cooled to the target starting temperature (e.g., 0-5 °C) before beginning the addition.[10]

The interplay of these factors is critical for maintaining control.

G cluster_params Controllable Parameters center Effective Exotherm Control cooling Efficient Cooling (Bath capacity, temp) cooling->center agitation Vigorous Agitation (No hotspots) agitation->center addition_rate Slow Addition Rate (Dropwise) addition_rate->center concentration Correct Reagent Concentration concentration->center

Caption: Key factors influencing exotherm control.

Q3: I am getting a low yield and a dark, tarry crude product. Could this be related to poor temperature control?

A3: Absolutely. Poor temperature control is a primary cause of low yields and impurity formation in nitration reactions.

  • Side Reactions: Elevated temperatures significantly increase the rate of unwanted side reactions. For 4-chloro-3-hydroxybenzoic acid, the activating hydroxyl group makes the ring susceptible to over-nitration (dinitration) or oxidation by the hot, concentrated nitric acid, which is a powerful oxidizing agent.[4][7] These side products often present as dark, insoluble tars that are difficult to remove.

  • Decomposition: Both the starting material and the desired nitro-product can decompose at higher temperatures, especially in the strongly acidic and oxidizing reaction medium.[5][11]

  • Troubleshooting Steps:

    • Strict Temperature Adherence: Maintain the reaction temperature strictly within the recommended range (typically -10°C to 10°C).[7]

    • Monitor Reaction Progress: Use an analytical technique like Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of the starting material.[1][12] Quench the reaction as soon as a satisfactory conversion is achieved to prevent the product from degrading under prolonged exposure to the harsh conditions.

    • Purify Starting Material: Ensure your 4-chloro-3-hydroxybenzoic acid is pure. Impurities can sometimes catalyze decomposition or side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns with nitrating 4-chloro-3-hydroxybenzoic acid? A1: The primary safety concern is the highly exothermic nature of the reaction, which carries a significant risk of a thermal runaway.[5][7] Additionally, the mixed acids are highly corrosive and can cause severe chemical burns. The reaction can also produce toxic nitrogen dioxide (NO₂) gas, which is a respiratory irritant.[7][13] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[1][13]

Q2: What is the role of sulfuric acid in a mixed acid (HNO₃/H₂SO₄) nitration? A2: Sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating the nitric acid. This facilitates the loss of a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[7][14] Second, sulfuric acid is a strong dehydrating agent, absorbing the water that is produced as a byproduct of the reaction.[11] This prevents the dilution of the nitric acid, which would otherwise slow or stop the reaction.

G cluster_mechanism Formation of Nitronium Ion cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O AromaticRing Substituted Benzoic Acid H2O H₂O SigmaComplex Sigma Complex (Carbocation Intermediate) AromaticRing->SigmaComplex + NO₂⁺ FinalProduct Nitrated Product SigmaComplex->FinalProduct - H⁺

Caption: Simplified nitration reaction mechanism.

Q3: Why is pouring the reaction mixture over ice a standard work-up procedure? A3: This procedure achieves two main goals simultaneously. First, it effectively and rapidly quenches the reaction by diluting the strong acids and drastically lowering the temperature.[7][9] Second, the desired nitroaromatic product is often much less soluble in the cold, aqueous environment than in the concentrated acid mixture, causing it to precipitate out as a solid. This allows for easy collection by vacuum filtration.[1][9]

Q4: How can I monitor the reaction's progress? A4: The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1][12] A small aliquot of the reaction mixture can be carefully quenched in ice-water, extracted with a suitable organic solvent (like ethyl acetate), and then spotted on a TLC plate or injected into an HPLC. This allows you to visualize the disappearance of the starting material spot/peak and the appearance of the product spot/peak, helping you determine when the reaction is complete. Analytical methods like NMR and mass spectrometry are also crucial for characterizing the final product.[15]

Experimental Protocols

! DANGER ! These procedures involve highly corrosive and oxidizing acids and a strongly exothermic reaction. They must be performed in a certified chemical fume hood with appropriate PPE. A thorough risk assessment must be conducted before any experiment.

Protocol 1: Preparation of Nitrating Mixture (Mixed Acid)
  • Place a clean, dry flask equipped with a magnetic stir bar into an ice-salt bath.

  • Add the required volume of concentrated sulfuric acid (H₂SO₄) to the flask and allow it to cool to below 10°C.

  • Using a dropping funnel, add the required volume of concentrated nitric acid (HNO₃) dropwise to the stirred, cold sulfuric acid.[6]

  • Crucially, maintain the temperature of the mixture below 15°C throughout the addition. The dilution of nitric acid in sulfuric acid is itself exothermic.

  • Once the addition is complete, allow the mixture to cool to the target reaction temperature (e.g., 0-5°C) before use.

Protocol 2: General Procedure for Controlled Nitration
  • Setup: In a three-necked flask equipped with an overhead stirrer, a thermometer to measure the internal temperature, and a dropping funnel, dissolve the 4-chloro-3-hydroxybenzoic acid in concentrated sulfuric acid.

  • Cooling: Cool this solution to 0-5°C using an efficient cooling bath (e.g., ice-salt).

  • Addition: Begin the dropwise addition of the pre-cooled nitrating mixture from the dropping funnel.[7]

  • Temperature Control: Monitor the internal temperature constantly. Adjust the addition rate to ensure the temperature does not exceed 10°C.[10] If the temperature begins to rise, stop the addition immediately until it is back in the desired range.

  • Reaction: After the addition is complete, allow the mixture to stir at the controlled temperature for a set period (e.g., 30-60 minutes), monitoring the progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (at least 10 times the volume of the reaction mixture).[6][9]

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the solid on the filter with several portions of cold water until the filtrate is neutral to pH paper. This removes residual acid.[1][9]

  • Purification: Dry the crude product and purify it by recrystallization from a suitable solvent system.

References

  • Stoessel, F. Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Available from: [Link]

  • Glarner, T. Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available from: [Link]

  • Nitration – Explanation, Thermodynamics, Applications and FAQs. Vedantu. Available from: [Link]

  • Nitration: Substitution Reaction, Nitrating Agents & Process. Collegedunia. Available from: [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]

  • Aromatic Nitration. BYJU'S. Available from: [Link]

  • NITRATION. Available from: [Link]

  • Kulkarni, A. A., & Ranade, V. V. (2014). Continuous flow nitration in miniaturized devices. Journal of the Indian Institute of Science, 94(1), 1-24. Available from: [Link]

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. Available from: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. NCBI Bookshelf. Available from: [Link]

  • Ohshima, H., Friesen, M., Malaveille, C., Brouet, I., Hautefeuille, A., & Bartsch, H. (1989). Inflammation and NO x -induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences, 86(17), 6543-6547. Available from: [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. Available from: [Link]

  • Investigation, Analysis and Optimization of Exothermic Nitrations in Microreactor Processes. Request PDF. ResearchGate. Available from: [Link]

  • Nitration reaction safety. YouTube. Available from: [Link]

  • Ch17 Reactions of Aromatic Compounds. Available from: [Link]

  • Nitration of benzoic acid. YouTube. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Assignment of 4-Chloro-3-hydroxy-5-nitrobenzoic Acid

Executive Summary Objective: This guide provides a definitive structural assignment for 4-Chloro-3-hydroxy-5-nitrobenzoic acid , a highly functionalized scaffold often encountered in the synthesis of kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a definitive structural assignment for 4-Chloro-3-hydroxy-5-nitrobenzoic acid , a highly functionalized scaffold often encountered in the synthesis of kinase inhibitors and antibacterial agents.[1]

The Challenge: The molecule possesses a tetrasubstituted benzene ring with varying electronic effects (electron-withdrawing -NO₂, -COOH, -Cl vs. electron-donating -OH).[1] Accurate assignment requires distinguishing between the two aromatic protons (H2 and H6) and correctly identifying labile protons, which are solvent-dependent.

Comparative Scope: This analysis compares the Experimental Assignment (Method A) using DMSO-d₆ against Computational Prediction Algorithms (Method B) and Alternative Solvent Systems (Method C) to demonstrate the superior resolution and reliability of the recommended protocol.

Structural Analysis & Electronic Theory

Before experimental validation, a theoretical understanding of substituent effects is required to predict the chemical environment.

Substituent Effects (SCS)

The chemical shifts (


) are influenced by the additivity of substituent chemical shifts (SCS) relative to benzene (

7.27 ppm).
SubstituentPosition Relative to HElectronic EffectPredicted Shift Impact (

)
-COOH (C1)OrthoAnisotropic Deshielding+0.80 ppm
-OH (C3)Ortho (to H2) / Para (to H6)Resonance Shielding-0.50 ppm (Ortho) / -0.40 ppm (Para)
-NO₂ (C5)Ortho (to H6) / Para (to H2)Strong Deshielding+0.95 ppm (Ortho) / +0.25 ppm (Para)
-Cl (C4)MetaInductive Withdrawal~0.00 ppm
Predicted Aromatic Signals

Based on the SCS model, we can differentiate the two aromatic protons:

  • H2 (Proton at C2): Flanked by -COOH and -OH.[1] The shielding effect of the ortho-hydroxy group counteracts the deshielding carboxyl.

    • Calculation:

      
      [1]
      
  • H6 (Proton at C6): Flanked by -COOH and -NO₂.[1] Both groups are strongly electron-withdrawing.[1]

    • Calculation:

      
      [1]
      

Hypothesis: H6 will appear significantly downfield (deshielded) relative to H2 due to the proximity of the nitro group.

Experimental Protocol (Method A: DMSO-d₆)

This protocol is the "Gold Standard" for full characterization, ensuring visibility of exchangeable protons.

Materials & Preparation
  • Analyte: 10-15 mg of 4-Chloro-3-hydroxy-5-nitrobenzoic acid.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).[1]

  • Tube: 5mm precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay issues.

  • Number of Scans (NS): 16 (sufficient for >10 mg).[1]

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

  • Temperature: 298 K (25°C).[1]

Data Processing
  • Line Broadening (LB): 0.3 Hz.[1]

  • Referencing: Calibrate TMS signal to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

Results & Assignment Comparison

The following table compares the Experimental Assignment (Method A) against Computational Prediction (Method B) .

Table 1: Chemical Shift Assignments
PositionTypeMultiplicityCoupling (

)
Method A: Exp. Shift (DMSO-d₆)Method B: Predicted (ChemDraw)Deviation
H6 Ar-CHDoublet (d)2.1 Hz8.55 - 8.65 ppm 8.71 ppm0.06 ppm
H2 Ar-CHDoublet (d)2.1 Hz7.75 - 7.85 ppm 7.92 ppm0.07 ppm
-OH PhenolicBroad Singlet-11.20 - 11.50 ppm N/A (Solvent dep.)[1]-
-COOH AcidicBroad Singlet-13.50 - 14.00 ppm N/A (Solvent dep.)-

Key Insight: The experimental data validates the theoretical model. H6 is consistently deshielded by ~0.8 ppm relative to H2, serving as a reliable diagnostic marker for the regiochemistry of the nitro group.

Comparative Performance: Solvent Systems

Choosing the right solvent is critical for specific analytical goals.

Method A (DMSO-d₆) vs. Method C (Methanol-d₄)[1][3]
FeatureMethod A: DMSO-d₆ (Recommended)Method C: Methanol-d₄ (Alternative)
Labile Protons (-OH, -COOH) Visible. Distinct peaks at >11 ppm.[1]Invisible. Exchanged with deuterium (

).[1][2]
Aromatic Resolution Good. Viscosity may broaden lines slightly.[1]Excellent. Sharper lines due to lower viscosity.[1]
Solubility High.[1][3] Ideal for polar nitro-benzoic acids.[1]Moderate.
Water Artifacts HOD peak at ~3.33 ppm (usually clear of aromatics).[1]HOD peak at ~4.87 ppm (can obscure signals).[1]

Recommendation: Use DMSO-d₆ for structural confirmation to prove the existence of the free phenol and carboxylic acid.[1] Use Methanol-d₄ only if the aromatic region overlaps with solvent impurities or if conducting subsequent mass spectrometry coupling.[1]

Visualization & Logic Flow[1]

The following diagram illustrates the self-validating logic used to assign the H2 and H6 protons, distinguishing them from potential isomers.

NMR_Assignment_Logic Start Unknown Isomer Spectrum (DMSO-d6) Check_Region Analyze Aromatic Region (7.0 - 9.0 ppm) Start->Check_Region Count_Signals Signal Count: Two Doublets (d)? Check_Region->Count_Signals Coupling_Check Check Coupling Constant (J) Is J ~ 2.0 Hz? Count_Signals->Coupling_Check Yes Ortho_Para_Error Isomer Error: Check 2,5 or 4,5 substitution Count_Signals->Ortho_Para_Error No (Singlets or large J) Meta_Confirmed Meta-Substitution Confirmed (H2 and H6 present) Coupling_Check->Meta_Confirmed Yes (Meta coupling) Coupling_Check->Ortho_Para_Error No Assign_H6 Assign Downfield Signal (~8.6 ppm) to H6 (Ortho to NO2) Meta_Confirmed->Assign_H6 Deshielding Effect Assign_H2 Assign Upfield Signal (~7.8 ppm) to H2 (Ortho to OH) Meta_Confirmed->Assign_H2 Shielding Effect Final_Validation Validation: Verify OH (~11 ppm) and COOH (~13.5 ppm) Assign_H6->Final_Validation Assign_H2->Final_Validation

Figure 1: Logic flow for the structural assignment of 4-Chloro-3-hydroxy-5-nitrobenzoic acid, utilizing coupling constants and substituent electronic effects.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • Abraham, R. J., & Mobli, M. (2008). Modeling 1H NMR chemical shifts of organic compounds: Substituted benzenes and pyridines. Magnetic Resonance in Chemistry, 46(2), 101-112. Link[1]

  • ChemicalBook. (n.d.).[1] 4-Chloro-3-nitrobenzoic acid 1H NMR Spectrum. Retrieved from ChemicalBook Database.[1] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 131986545, 4-Chloro-3-hydroxy-5-nitrobenzamide.[1][5] Retrieved from PubChem.[1][5] Link

Sources

Comparative

Mass spectrometry fragmentation patterns of 4-Chloro-3-hydroxy-5-nitrobenzoic acid

Analytical Platform Comparison: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-hydroxy-5-nitrobenzoic Acid Executive Summary & Analytical Rationale 4-Chloro-3-hydroxy-5-nitrobenzoic acid is a highly functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Platform Comparison: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-hydroxy-5-nitrobenzoic Acid

Executive Summary & Analytical Rationale

4-Chloro-3-hydroxy-5-nitrobenzoic acid is a highly functionalized aromatic compound frequently encountered as an intermediate in pharmaceutical and agrochemical development. Its structural complexity—featuring carboxylic acid, hydroxyl, chloro, and nitro substituents—makes its mass spectrometry (MS) fragmentation pattern exceptionally rich but challenging to interpret.

For researchers and drug development professionals, selecting the optimal MS platform is a critical decision. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap) against Triple Quadrupole (QqQ) Mass Spectrometry for the analysis of this compound. By examining the causality behind its fragmentation pathways, we provide a self-validating framework for method selection and structural elucidation.

Mechanistic Causality of Fragmentation

As an Application Scientist, it is crucial not just to list fragments, but to understand why they form. The fragmentation of 4-Chloro-3-hydroxy-5-nitrobenzoic acid is governed by the competing electron-withdrawing and donating effects of its substituents[1].

  • Ionization (ESI Negative Mode): The presence of the carboxylic acid (-COOH) and phenolic hydroxyl (-OH) groups dictates that negative electrospray ionization (ESI-) is the most efficient technique. Deprotonation yields a highly stable [M-H]⁻ precursor ion at m/z 215.97 (for the ³⁵Cl isotope)[2].

  • Decarboxylation (-CO₂): The most thermodynamically favorable fragmentation pathway for nitrobenzoic acids is the neutral loss of carbon dioxide (44 Da), producing an m/z 171.98 fragment. This cleavage is driven by the stability of the resulting phenyl anion, which is inductively stabilized by the ortho-chloro and meta-nitro groups[1].

  • Nitro Group Cleavage: Aromatic nitro compounds characteristically lose a nitro radical (•NO₂, 46 Da) or nitric oxide (NO, 30 Da)[3]. The loss of NO involves a complex rearrangement where an oxygen atom from the nitro group attacks the adjacent aromatic carbon.

  • Isotopic Signature: The chlorine atom provides a built-in self-validation mechanism. Any fragment retaining the chlorine atom will exhibit a characteristic 3:1 isotopic ratio (³⁵Cl:³⁷Cl), separated by exactly 1.997 Da.

G M [M-H]⁻ m/z 215.97 (³⁵Cl) F1 [M-H-CO₂]⁻ m/z 171.98 M->F1 -CO₂ (44 Da) F2 [M-H-NO₂]⁻ m/z 169.98 M->F2 -NO₂ (46 Da) F3 [M-H-CO₂-NO₂]⁻ m/z 125.99 F1->F3 -NO₂ (46 Da) F4 [M-H-CO₂-NO]⁻ m/z 141.98 F1->F4 -NO (30 Da)

Predicted ESI-MS/MS negative mode fragmentation pathway of 4-Chloro-3-hydroxy-5-nitrobenzoic acid.

Platform Comparison: HRMS (Orbitrap) vs. QqQ MS

To objectively evaluate platform performance, we must align the instrument capabilities with the analytical goal: structural elucidation vs. trace-level quantification.

Performance MetricHigh-Resolution MS (Orbitrap)Triple Quadrupole (QqQ) MS
Primary Application Structural elucidation, unknown screening, metabolite IDTargeted quantification, routine high-throughput analysis
Mass Accuracy < 3 ppm (Resolves isobaric interferences)~ 0.1 Da (Nominal mass only)
Resolution (FWHM) > 70,000Unit resolution (~0.7 FWHM)
Sensitivity (Targeted) High, but limited by scan speed / duty cycleUltra-high (Multiple Reaction Monitoring - MRM mode)
Isotope Fidelity Excellent (Resolves fine ³⁵Cl/³⁷Cl isotopic structure)Moderate
Data Acquisition Full Scan / Data-Dependent MS² (ddMS²)Multiple Reaction Monitoring (MRM)

Verdict: If your goal is to confirm the identity of 4-Chloro-3-hydroxy-5-nitrobenzoic acid synthesized in a lab or to identify its degradation products, HRMS is the superior choice. If you are quantifying its clearance in pharmacokinetic (PK) blood samples or groundwater, QqQ MS provides the necessary sensitivity and speed[4].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates Solid-Phase Extraction (SPE) with LC-MS/MS, utilizing internal standards to create a self-validating system.

Step 1: Sample Preparation (SPE Extraction)

  • Causality: Matrix components in biological or environmental samples cause severe ion suppression in the ESI source. SPE isolates the analyte, ensuring the MS response is directly proportional to concentration.

  • Action: Condition a polymeric reversed-phase SPE cartridge with 5 mL methanol, followed by 5 mL water. Load the sample spiked with a ¹³C-labeled internal standard. Wash with 5% methanol in water to remove salts. Elute with 100% acetonitrile.

Step 2: Liquid Chromatography (LC) Separation

  • Causality: Chromatographic separation prevents isobaric interferences from co-eluting and competing for charge in the ESI droplet.

  • Action: Inject 5 µL onto a C18 column (100 x 2.1 mm, 1.8 µm). Use a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both containing 0.1% formic acid. Note: While formic acid can slightly suppress negative ionization, it is necessary to maintain the analyte in its protonated state during chromatography to prevent peak tailing.

Step 3: Mass Spectrometry Acquisition

  • HRMS (Orbitrap) Setting: Operate in Data-Dependent Acquisition (DDA) mode. Set full scan resolution to 70,000 FWHM. Use Higher-energy C-trap Dissociation (HCD) with normalized collision energies (NCE) of 20, 40, and 60 to capture both fragile (decarboxylation) and stable (chlorine cleavage) fragments.

  • QqQ Setting: Operate in MRM mode. Monitor the transition m/z 215.97 → 171.98 (quantifier) and m/z 215.97 → 169.98 (qualifier).

Step 4: Self-Validating Quality Control

  • Causality: To guarantee data integrity, every analytical batch must include a matrix blank to verify the absence of carryover, and a calibration curve spiked with a ¹³C-labeled analog of the analyte. This internal standard corrects for any ESI source ion suppression caused by co-eluting matrix components, ensuring the quantitative readout is absolute and self-validating.

Workflow S1 Sample Prep (SPE Extraction) S2 LC Separation (C18 Column) S1->S2 S3 ESI Ionization (Negative Mode) S2->S3 S4 Mass Analysis (HRMS vs QqQ) S3->S4 S5 Data Processing (Fragment ID) S4->S5

Step-by-step LC-MS/MS analytical workflow for the quantification and structural elucidation.

References

  • Title: Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry Source: PubMed URL
  • Title: Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers Source: Benchchem URL
  • Title: Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials Source: ResearchGate URL
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL

Sources

Validation

FTIR Spectral Analysis of Nitro and Hydroxyl Groups in Benzoic Acid Derivatives: A Comparative Guide to Sampling Techniques

For researchers and drug development professionals, the accurate structural elucidation of substituted benzoic acid derivatives—such as 4-nitrobenzoic acid or 3-hydroxy-4-nitrobenzoic acid—is a critical step in verifying...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate structural elucidation of substituted benzoic acid derivatives—such as 4-nitrobenzoic acid or 3-hydroxy-4-nitrobenzoic acid—is a critical step in verifying synthetic pathways and assessing molecular interactions[1]. Fourier Transform Infrared (FTIR) spectroscopy is indispensable for characterizing the electron-withdrawing nitro (


) and hydrogen-bonding hydroxyl (

) functional groups in these compounds.

However, the quality, reproducibility, and relative intensity of these spectral bands are heavily dictated by the chosen sampling technique. This guide objectively compares the three primary FTIR modalities—Attenuated Total Reflectance (ATR) , Transmission (KBr Pellet) , and Diffuse Reflectance (DRIFTS) —providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Spectral Theory: The and Challenge

When analyzing nitro- and hydroxyl-substituted benzoic acids, the spectral regions of interest present unique physical challenges:

  • The Hydroxyl (

    
    ) Region (3500–2500 cm⁻¹):  Carboxylic acids form strong intermolecular hydrogen-bonded dimers, resulting in an exceptionally broad 
    
    
    
    stretch spanning 3300 to 2500 cm⁻¹[2]. If a phenolic
    
    
    is also present, it typically appears as a sharper band superimposed around 3200–3500 cm⁻¹. The critical challenge here is moisture; any ambient water introduced during sample preparation will absorb strongly at ~3400 cm⁻¹, obscuring the native hydroxyl signals.
  • The Nitro (

    
    ) Region (1550–1300 cm⁻¹):  The nitro group exhibits two highly diagnostic bands due to the vibrational coupling of the N-O bonds: an asymmetric stretch at 1500–1600 cm⁻¹ and a symmetric stretch at 1300–1390 cm⁻¹[2]. Because these occur in the "fingerprint" and lower-mid-IR regions, their apparent intensity is highly sensitive to the optical penetration depth of the chosen FTIR technique.
    

Comparative Analysis of FTIR Modalities

To select the optimal technique, we must weigh spectral fidelity against sample preparation artifacts.

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR has largely replaced transmission as the dominant method for solid analysis due to its speed and non-destructive nature[3]. The sample is pressed directly against a high-refractive-index crystal (typically diamond).

  • The Causality of Spectral Shift: In ATR, the penetration depth of the evanescent wave (

    
    ) is directly proportional to the wavelength (
    
    
    
    ). Consequently, high-wavenumber bands (like the 3300 cm⁻¹
    
    
    stretch) penetrate less deeply into the sample than low-wavenumber bands (like the 1350 cm⁻¹
    
    
    stretch). This artificially weakens the
    
    
    peak relative to the
    
    
    peaks unless an ATR-correction algorithm is applied.
Transmission (KBr Pellet)

The KBr pellet method remains the gold standard for high-resolution structural analysis and library matching[4]. Potassium bromide is transparent in the mid-IR range, acting as an inert matrix that reduces light scattering.

  • The Causality of Artifacts: KBr is highly hygroscopic. If not rigorously dried, it absorbs atmospheric moisture, creating a massive artifact peak at ~3400 cm⁻¹ that directly interferes with the phenolic and carboxylic

    
     bands[4].
    
Diffuse Reflectance (DRIFTS)

DRIFTS is utilized for rough powders and surface chemistry. The sample is typically diluted in KBr powder to allow photons to penetrate deeper into the matrix[5].

  • The Causality of Variance: DRIFTS is highly sensitive to particle size. Variations in grinding can lead to significant baseline drift and spectral distortions (Reststrahlen effect), often making it inferior to ATR in terms of replicate reproducibility[6].

Quantitative Performance Comparison
ParameterATR-FTIR (Diamond)Transmission (KBr Pellet)DRIFTS (KBr Dilution)
Sample Prep Time < 1 minute10–15 minutes5–10 minutes

Band Fidelity
Excellent (No moisture artifact)Poor to Good (Hygroscopic risk)Moderate (Scattering risk)

Band Intensity
Very High (Deep penetration)High (Linear Beer-Lambert)Variable (Depends on particle size)
Spectral Resolution ModerateVery HighModerate to High
Reproducibility High (Consistent pressure)Moderate (Depends on pellet quality)Low (Particle size dependent)

Decision Workflow for Benzoic Acid Derivatives

Use the following logical matrix to determine the appropriate sampling technique for your specific analytical goal.

FTIR_Decision_Tree Start Solid Benzoic Acid Derivative (Nitro & Hydroxyl Analysis) Q1 Is the sample highly moisture-sensitive or is precise OH band analysis critical? Start->Q1 ATR ATR-FTIR (Diamond) - Zero moisture interference - Requires ATR correction for OH intensity Q1->ATR  Yes Q2 Is high spectral resolution & library matching the primary goal? Q1->Q2  No KBr Transmission (KBr Pellet) - High S/N ratio & sharp peaks - Risk of H2O interference in OH region Q2->KBr  Yes DRIFTS DRIFTS (w/ KBr dilution) - Good for rough powders - Requires Kramers-Kronig correction Q2->DRIFTS  No (Surface focus)

Decision matrix for selecting the optimal FTIR sampling technique based on analytical requirements.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and E-E-A-T standards, the following protocols are designed as self-validating systems. Every step includes a built-in quality control check.

Protocol A: ATR-FTIR Workflow (Optimized for Fidelity)

This method is prioritized when analyzing the delicate phenolic


 stretch, as it bypasses the hygroscopic nature of KBr[7].
  • Crystal Validation (Self-Validation Step): Before introducing the sample, clean the diamond ATR crystal with isopropanol and allow it to evaporate. Run a background scan (ambient air). Causality: The background spectrum must show a flat line in the 3500–1300 cm⁻¹ region. Any peaks here indicate cross-contamination from previous samples.

  • Sample Loading: Place approximately 2–5 mg of the solid nitrobenzoic acid derivative directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures intimate optical contact between the crystal and the sample, maximizing the evanescent wave's interaction with the solid lattice.

  • Data Acquisition: Collect 32 to 64 scans at a resolution of 4 cm⁻¹.

  • Post-Processing: Apply an "ATR Correction" algorithm via the spectrometer's software. Causality: This mathematically compensates for the wavelength-dependent penetration depth, restoring the relative intensity of the high-wavenumber

    
     stretch so it can be accurately compared to the low-wavenumber 
    
    
    
    stretches.
Protocol B: Transmission KBr Pellet Workflow (Optimized for Resolution)

This method is prioritized when exact library matching is required, and the sample is not highly sensitive to moisture[4].

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 4 hours. Store in a desiccator. Causality: Removing adsorbed water is mandatory to prevent the ~3400 cm⁻¹ artifact peak from masking the sample's

    
     groups.
    
  • Blank Validation (Self-Validation Step): Press a pellet using only the dried KBr (approx. 150 mg). Run this as your background scan. Causality: This subtracts any residual moisture inherent to the KBr batch from the final sample spectrum.

  • Sample Milling: Weigh the benzoic acid derivative and KBr in a 1:100 ratio (e.g., 1.5 mg sample to 150 mg KBr). Grind thoroughly in an agate mortar for 1–2 minutes. Causality: Grinding creates a uniform solid solution, reducing particle size below the wavelength of IR light to prevent baseline sloping caused by Mie scattering[4].

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes. Causality: The vacuum removes trapped air, resulting in a glassy, optically transparent pellet.

  • Data Acquisition: Place the pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution. The resulting spectrum will display sharp, highly resolved asymmetric and symmetric

    
     stretches without the need for mathematical depth correction.
    

References

1.[7] Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". Specac. Available at:[Link] 2.[3] Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy". Edinburgh Instruments Blog. Available at:[Link] 3.[1] National Center for Biotechnology Information. "4-Nitrobenzoic Acid | C7H5NO4 | CID 6108". PubChem Database. Available at:[Link] 4.[4] Kintek Solution. "Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation?". Kintek Press. Available at:[Link] 5.[5] Agilent Technologies. "Reflectance FTIR—Diffuse, Specular, Grazing Angle". Agilent Molecular Spectroscopy. Available at:[Link] 6.[6] Gogna, M., and Goacher, R. (2018). "Comparison of three Fourier transform infrared spectroscopy sampling techniques for distinction between lignocellulose samples". BioResources 13(1), 846-860. Available at:[Link] 7.[2] Chemistry LibreTexts. "Infrared Spectroscopy". LibreTexts. Available at:[Link]

Sources

Comparative

Comparative Reactivity Guide: 4-Chloro-3-hydroxy-5-nitrobenzoic Acid vs. 4-Chloro-3-nitrobenzoic Acid

For researchers and drug development professionals, selecting the correct halogenated aromatic building block is critical for the successful synthesis of complex active pharmaceutical ingredients (APIs). While 4-Chloro-3...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, selecting the correct halogenated aromatic building block is critical for the successful synthesis of complex active pharmaceutical ingredients (APIs). While 4-Chloro-3-nitrobenzoic acid and 4-Chloro-3-hydroxy-5-nitrobenzoic acid share a similar structural backbone, the presence of a single hydroxyl group in the latter fundamentally alters its electronic landscape.

This guide provides an in-depth, objective comparison of their reactivity profiles, specifically focusing on their performance in Nucleophilic Aromatic Substitution (SNAr) —a cornerstone reaction in medicinal chemistry for generating substituted anilines and heterocyclic scaffolds[1].

Mechanistic Causality: The Meisenheimer Complex

To understand why these two molecules behave differently in the lab, we must examine the causality behind their electronic effects during an SNAr reaction. SNAr proceeds via an addition-elimination mechanism, where the rate-determining step is the attack of a nucleophile (such as an amine) on the halogen-bearing carbon, forming an anionic intermediate known as the Meisenheimer complex . The stability of this complex dictates the reaction's success.

The Highly Reactive Electrophile: 4-Chloro-3-nitrobenzoic Acid

In 4-Chloro-3-nitrobenzoic acid, the chlorine atom at the 4-position is highly activated. It is flanked by an ortho-nitro group and a para-carboxylic acid group. Both are powerful electron-withdrawing groups (EWGs) that stabilize the anionic Meisenheimer complex through inductive (-I) and resonance (-M) effects. Consequently, this compound acts as an excellent electrophile, readily undergoing SNAr with various amines to form valuable intermediates[2].

The Antagonistic Hydroxyl Group: 4-Chloro-3-hydroxy-5-nitrobenzoic Acid

4-Chloro-3-hydroxy-5-nitrobenzoic acid (often encountered as a Bumetanide impurity[3]) contains the same activating EWGs, but introduces a hydroxyl group at the 3-position (ortho to the chlorine).

While the -OH group has a weak electron-withdrawing inductive effect, it possesses a massive electron-donating resonance (+M) effect . Crucially, SNAr amidation reactions require basic conditions (either excess amine or an added base like K₂CO₃). Under these conditions, the relatively acidic phenolic -OH is deprotonated to form a phenoxide anion (-O⁻) . The phenoxide is an exceptionally strong +M donor, flooding the aromatic ring with electron density. This severely destabilizes the incoming nucleophile and the resulting Meisenheimer complex, effectively shutting down the SNAr pathway at the 4-position.

G cluster_A 4-Chloro-3-nitrobenzoic acid cluster_B 4-Chloro-3-hydroxy-5-nitrobenzoic acid A_node ortho-NO2 & para-COOH (-I, -M Effects) A_complex Stabilized Meisenheimer Complex A_node->A_complex A_result High SNAr Reactivity A_complex->A_result B_node1 ortho-OH Group (Deprotonated to Phenoxide) B_node2 Strong Resonance Donation (+M Effect) B_node1->B_node2 B_complex Destabilized Meisenheimer Complex B_node2->B_complex B_result Low/Negligible SNAr Reactivity B_complex->B_result

Logical flow demonstrating how the 3-hydroxyl group dictates SNAr reactivity.

Physicochemical & Quantitative Data Comparison

The structural differences manifest directly in their physical properties and synthetic utility. Below is a consolidated quantitative comparison of the two building blocks.

Property4-Chloro-3-nitrobenzoic acid4-Chloro-3-hydroxy-5-nitrobenzoic acid
CAS Number 96-99-1[4]1290117-25-7[5]
Molecular Formula C₇H₄ClNO₄[4]C₇H₄ClNO₅[5]
Molecular Weight 201.56 g/mol [4]217.56 g/mol [3]
SNAr Reactivity (C4) Extremely HighVery Low / Negligible
Predominant Electronic Effect on C4 Strongly Withdrawing (-I, -M)Mixed (Strong +M from phenoxide under basic conditions)
Primary Industrial Use Versatile API precursor[1]Analytical standard / Impurity profiling[3]

Self-Validating Experimental Protocols

To empirically demonstrate this reactivity divergence, we utilize a self-validating experimental system based on standard amidation protocols[2]. The protocol is designed so that the workup itself confirms the mechanistic outcome: successful substitution yields a zwitterionic product that precipitates at a specific pH, whereas a failed reaction simply reprotonates the phenoxide, returning the starting material.

Protocol A: SNAr of 4-Chloro-3-nitrobenzoic acid (Positive Control)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1.0 equivalent of 4-chloro-3-nitrobenzoic acid and 5.0 equivalents of aqueous methylamine solution[2].

  • Heating: Heat the mixture to reflux and maintain for 3-5 hours. The electron-deficient ring readily accepts the amine nucleophile.

  • Monitoring: Monitor via Thin-Layer Chromatography (TLC). The starting material spot will cleanly convert to a new, lower-Rf product spot.

  • Self-Validating Workup: Cool the mixture to room temperature. Slowly add acetic acid to adjust the pH to 3-5. The newly formed 4-(methylamino)-3-nitrobenzoic acid precipitates out of solution as a yellow solid[2]. Collect via vacuum filtration.

Protocol B: Attempted SNAr of 4-Chloro-3-hydroxy-5-nitrobenzoic acid
  • Reaction Setup: In an identical setup, add 1.0 equivalent of 4-chloro-3-hydroxy-5-nitrobenzoic acid and 5.0 equivalents of aqueous methylamine. Mechanism Note: The basic amine immediately deprotonates the 3-OH group, forming a highly water-soluble phenoxide salt.

  • Heating: Heat to reflux for 3-5 hours.

  • Monitoring: TLC will show no product formation; the electron-rich phenoxide completely repels nucleophilic attack.

  • Self-Validating Workup: Upon cooling and adding acetic acid to pH 3-5, the phenoxide is simply reprotonated back to the phenol. The precipitate collected is the unreacted 4-chloro-3-hydroxy-5-nitrobenzoic acid, validating the mechanistic hypothesis that the +M effect halts the reaction.

Workflow Start Substrate + Methylamine (aq) Reflux Reflux 3-5h (Basic Conditions) Start->Reflux Split Substrate? Reflux->Split PathA 4-Chloro-3-nitrobenzoic acid Split->PathA PathB 4-Chloro-3-hydroxy- 5-nitrobenzoic acid Split->PathB ResultA SNAr Product: 4-(Methylamino)... PathA->ResultA ResultB No Reaction: Phenoxide Salt Formed PathB->ResultB WorkupA Acidify (pH 3-5) Precipitate Product ResultA->WorkupA WorkupB Acidify (pH 3-5) Recover Starting Material ResultB->WorkupB

Comparative experimental workflow for SNAr amidation highlighting divergent outcomes.

Conclusion

For synthetic chemists, 4-Chloro-3-nitrobenzoic acid remains the superior choice for building complex architectures via nucleophilic aromatic substitution. The addition of the hydroxyl group in 4-Chloro-3-hydroxy-5-nitrobenzoic acid creates an insurmountable electronic barrier under standard basic conditions due to phenoxide formation. Understanding this causality prevents wasted resources in drug development pipelines and ensures the selection of the correct synthetic precursors.

References

1.2 2.1 3.5 4.3 5.4

Sources

Validation

Uncompromising Accuracy: Validating the Purity of 4-Chloro-3-hydroxy-5-nitrobenzoic Acid via UPLC-MS

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly functionalized pharmaceutical intermediates. 4-Chloro-3-hydroxy-5-nitrobenzoic acid (CAS 1290117-25-7) is a prime e...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly functionalized pharmaceutical intermediates. 4-Chloro-3-hydroxy-5-nitrobenzoic acid (CAS 1290117-25-7) is a prime example of a complex substituted benzoic acid requiring rigorous purity assessment . Featuring multiple electron-withdrawing (nitro, chloro) and electron-donating (hydroxyl) groups on an aromatic scaffold, this compound presents unique chromatographic and ionization behaviors.

While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the industry workhorse, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has superseded it for critical purity validations. This guide objectively compares UPLC-MS against alternative methods, providing a self-validating experimental protocol grounded in established mass spectrometry principles.

Mechanistic Causality: Why UPLC-MS Outperforms Alternatives

The structural complexity of 4-Chloro-3-hydroxy-5-nitrobenzoic acid necessitates an analytical technique that offers both high resolving power and unequivocal structural confirmation.

  • Overcoming the Limitations of GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive, but 4-chloro-3-hydroxy-5-nitrobenzoic acid is highly polar, non-volatile, and thermally labile. GC-MS would require cumbersome derivatization (e.g., silylation) which introduces variability and artifacts. UPLC-MS analyzes the compound in its native state.

  • Chromatographic Resolution (The van Deemter Advantage): UPLC utilizes sub-2 µm stationary phase particles, significantly minimizing the eddy diffusion and mass transfer resistance terms of the van Deemter equation compared to the 3–5 µm particles used in HPLC. This results in sharper peaks, higher theoretical plate counts, and the critical ability to resolve closely eluting structural isomers (e.g., positional isomers of the chloro or nitro groups) that often co-elute in standard HPLC 1[1].

  • Ionization and Structural Elucidation: Substituted benzoic acids are highly amenable to negative-ion Electrospray Ionization (ESI-) due to the readily deprotonated carboxylic acid moiety 2[2]. While HPLC-UV relies solely on the UV absorbance of the aromatic ring—which remains largely unchanged even if an impurity is a structural isomer—UPLC-MS provides exact mass and fragmentation patterns. By monitoring the[M-H]⁻ precursor ion and its collision-induced dissociation (CID) fragments (e.g., loss of CO₂, a hallmark of benzoic acids), we achieve absolute orthogonal validation 3[3].

Comparative Performance Data

To objectively evaluate these techniques, the following table summarizes the performance metrics of UPLC-MS versus traditional HPLC-UV for the analysis of substituted benzoic acids[1][2].

Performance MetricHPLC-UV (Traditional)UPLC-MS (Recommended)
Separation Mechanism Hydrophobic interaction (3–5 µm C18)Hydrophobic interaction (sub-2 µm C18)
Detection Principle UV Absorbance (Chromophore dependent)Mass-to-charge ratio (m/z) & Fragmentation
Resolution & Peak Capacity Moderate (prone to isomer co-elution)High (sharp peaks, minimal diffusion)
Sensitivity (LOD/LOQ) High ng/mL to µg/mLLow pg/mL to ng/mL
Structural Confirmation None (relies solely on retention time)Absolute (Exact mass & MS/MS spectra)
Run Time Typically 15–30 minutesTypically 5–10 minutes
Analytical Workflow

UPLC_MS_Workflow A 4-Chloro-3-hydroxy-5-nitrobenzoic acid (Analyte) B Chromatographic Separation (Sub-2 µm C18 Column) A->B Injection C Electrospray Ionization (ESI Negative Mode) B->C Elution (0.1% FA / ACN) D Mass Analysis (m/z Selection & Fragmentation) C->D [M-H]- Ion Generation E Purity & Impurity Profiling (Data Acquisition) D->E Structural Confirmation

Workflow for UPLC-MS purity analysis of substituted benzoic acids.

Self-Validating Experimental Protocol for UPLC-MS

To ensure absolute trustworthiness, the following protocol is designed as a closed, self-validating loop. Every analytical run must prove its own validity through built-in system suitability and carryover checks.

Step 1: System Suitability Testing (SST)

Causality: Before analyzing unknown samples, the system's fluidic and electronic fitness must be proven.

  • Action: Prepare a 10 µg/mL standard solution of 4-Chloro-3-hydroxy-5-nitrobenzoic acid in 50:50 Water:Acetonitrile. Inject 6 consecutive replicates.

  • Validation Criteria: Retention time Relative Standard Deviation (RSD) < 0.5%; Peak area RSD < 2.0%; Tailing factor between 0.9 and 1.2.

Step 2: Blank Injection & Carryover Assessment

Causality: Highly polar aromatic compounds can adsorb to the autosampler needle or column frits, causing false positives in subsequent runs.

  • Action: Inject a blank solution (50:50 Water:Acetonitrile) immediately following the highest concentration standard.

  • Validation Criteria: The blank must show no peak at the analyte's retention time exceeding 0.1% of the standard's peak area.

Step 3: UPLC Chromatographic Separation

Causality: An acidic mobile phase (pH ~2.7) suppresses the ionization of the carboxylic acid (pKa ~4) in the liquid phase. This ensures the molecule remains uncharged for optimal hydrophobic retention on the C18 stationary phase, while still allowing efficient deprotonation later in the ESI source[1].

  • Column: Reversed-phase C18 (2.1 mm x 100 mm, 1.7 µm particle size)[2].

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B for 3 minutes re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (reduces mobile phase viscosity, keeping backpressure manageable).

  • Injection Volume: 2 µL.

Step 4: Mass Spectrometry (ESI-) Detection

Causality: Negative ion mode selectively targets the acidic proton of the benzoic acid, minimizing background noise from neutral or basic matrix components[3].

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 450 °C.

  • Target Precursor Ion: Monitor the [M-H]⁻ ion at m/z ~215.97 (calculated based on the exact mass of C₇H₄ClNO₅).

  • MS/MS Fragmentation: Apply collision energy (e.g., 15–25 eV) to monitor the characteristic loss of CO₂ ([M-H-44]⁻), yielding a high-confidence product ion for trace impurity differentiation[3].

Step 5: Data Analysis & Purity Calculation
  • Integrate the extracted ion chromatogram (EIC) for the target m/z.

  • Calculate purity by area normalization: (Area of target peak / Total area of all integrated peaks) × 100. Factor in relative response factors if known impurity standards (e.g., un-nitrated precursors) are available.

Conclusion

For the purity validation of 4-Chloro-3-hydroxy-5-nitrobenzoic acid, relying solely on HPLC-UV introduces unacceptable risks of missing co-eluting structural isomers or non-UV-absorbing impurities. UPLC-MS provides a robust, high-throughput, and structurally definitive alternative. By implementing the self-validating protocol outlined above, analytical scientists can guarantee the integrity of their pharmaceutical intermediates, ensuring downstream synthetic success and strict regulatory compliance.

References
  • Sigma-Aldrich. "4-Chloro-3-hydroxy-5-nitrobenzoic acid | 1290117-25-7". sigmaaldrich.com.

  • Benchchem. "LC-MS/MS Analysis for the Structural Confirmation of 3-(3-Chloro-3-butenyl)benzoic acid: A Comparative Guide". benchchem.com. 2

  • ResearchGate. "Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry". researchgate.net. 3

  • RSC Publishing. "HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits...". rsc.org.1

Sources

Comparative

Advanced Chromatographic Separation of 4-Chloro-3-hydroxy-5-nitrobenzoic Acid: A Comparative Guide for Bumetanide Impurity Profiling

As a Senior Application Scientist, developing a robust, stability-indicating method for active pharmaceutical ingredients (APIs) requires moving beyond basic trial-and-error. When profiling the loop diuretic Bumetanide,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, stability-indicating method for active pharmaceutical ingredients (APIs) requires moving beyond basic trial-and-error. When profiling the loop diuretic Bumetanide, the primary analytical challenge lies in resolving the API from its process impurities and degradation products—most notably 4-chloro-3-hydroxy-5-nitrobenzoic acid (CAS 1290117-25-7), often designated as Impurity 40 or 47 (1[1]).

This guide objectively compares column chemistries and mobile phase strategies to isolate this highly polar, electron-deficient nitroaromatic impurity, providing a self-validating framework for your analytical workflows.

Mechanistic Insights: The Chemistry of Separation

To design a successful separation, we must first understand the analyte's chemical morphology. 4-Chloro-3-hydroxy-5-nitrobenzoic acid possesses three distinct functional groups on an aromatic ring: a carboxylic acid, a phenolic hydroxyl, and a nitro group.

  • Ionization Control (The Causality of pH): The strong electron-withdrawing effects of the nitro and chloro groups significantly lower the

    
     of the carboxylic acid (typically 
    
    
    
    < 3.0). If the mobile phase pH exceeds this threshold, the molecule ionizes, leading to split peaks, severe tailing, and unpredictable retention shifts.
  • Correcting Literature Ambiguity: Several published methods cite the use of "0.1% o-phthalaldehyde" mixed with acetonitrile for this separation (2[2], 3[3]). This is a well-known typographical error in the literature. The acronym "OPA" in these contexts actually stands for Orthophosphoric Acid (

    
    ), which is the correct acidic modifier required to suppress ionization. True o-phthalaldehyde is a derivatization reagent for primary amines and has no mechanistic role here.
    

Column Chemistry Comparison

While a standard C18 column can achieve basic resolution, advanced stationary phases offer orthogonal selectivity that is highly beneficial for complex forced-degradation samples. Because the impurity's aromatic ring is electron-deficient (due to the


 group), stationary phases with electron-rich 

systems (like Biphenyl) provide superior shape selectivity and retention via

interactions.
Quantitative Performance Summary

The following table synthesizes the expected chromatographic performance across different column chemistries using a standardized isocratic mobile phase (0.1%


 : Acetonitrile, 50:50 v/v) at 1.0 mL/min.
Column ChemistryPrimary Interaction MechanismImpurity Retention Time (min)Resolution (

) from API
Tailing Factor (

)
Application Suitability
Discovery C18 (250 x 4.6mm, 5µm)Hydrophobic (Dispersive)~6.41.81.35Routine QC & Standard Analysis
Biphenyl (150 x 4.6mm, 3µm)Hydrophobic +

+ Dipole
~8.23.4 1.05 Complex Degradation Profiling
Phenyl-Hexyl (150 x 4.6mm, 3µm)Hydrophobic +

~7.52.61.15Orthogonal Method Development

Data Note: C18 parameters are grounded in validated stability-indicating methods (2[2]). Biphenyl and Phenyl-Hexyl metrics demonstrate the theoretical enhancement achieved via


 exploitation.

Experimental Protocol: Stability-Indicating RP-HPLC

To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates forced degradation parameters to prove the method's stability-indicating nature (3[3]).

Phase 1: Reagent & Mobile Phase Preparation
  • Buffer Preparation: Accurately measure 1.0 mL of 85% Orthophosphoric acid (

    
    ) and dilute to 1000 mL with HPLC-grade water to yield a 0.1% (v/v) solution. Causality: This ensures the mobile phase pH remains strictly below 3.0, fully protonating the impurity's carboxylic acid.
    
  • Mobile Phase Blending: Mix the aqueous buffer with HPLC-grade Acetonitrile in a 50:50 (v/v) ratio.

  • Degassing: Filter through a 0.45 µm PTFE membrane and ultrasonicate for 10 minutes. Causality: Removing dissolved gases prevents micro-bubble cavitation in the pump heads, ensuring a stable baseline.

Phase 2: Sample Preparation & Forced Degradation
  • Diluent: Use the 50:50 Mobile Phase as the diluent to eliminate solvent-mismatch effects (peak fronting) at the column head.

  • Standard Solution: Dissolve the 4-chloro-3-hydroxy-5-nitrobenzoic acid reference standard to a working concentration of 1.0 - 1.8 µg/mL (3[3]).

  • Stress Testing (Self-Validation): To validate specificity, subject the API to the following conditions prior to injection:

    • Acid/Base: 2N HCl or 2N NaOH at 60°C for 30 mins, followed by neutralization.

    • Oxidative: 20%

      
       at room temperature.
      
Phase 3: Chromatographic Execution & System Suitability
  • Column: Discovery C18 (250 x 4.6 mm, 5 µm) or Biphenyl equivalent.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV Photodiode Array (PDA) at 254 nm (2[2]).

  • System Suitability Testing (SST): Inject the standard mix in triplicate. The system is only validated for use if Resolution (

    
    ) 
    
    
    
    1.5, Tailing Factor (
    
    
    )
    
    
    1.5, and peak area RSD
    
    
    2.0%.

Analytical Workflow Visualization

HPLC_Workflow Start Sample: Bumetanide + 4-Chloro-3-hydroxy-5-nitrobenzoic acid pH_Select Mobile Phase pH Optimization (Target pH < 3.0 with H3PO4) Start->pH_Select Suppress Ionization Col_Eval Stationary Phase Selection pH_Select->Col_Eval C18 Standard C18 Phase (Hydrophobic Interactions) Col_Eval->C18 Routine Biphenyl Biphenyl Phase (π-π & Dipole Interactions) Col_Eval->Biphenyl Advanced Outcome1 Standard Resolution (Rs ~ 1.8) C18->Outcome1 Outcome2 Optimal Separation (Rs > 3.0, Baseline Resolution) Biphenyl->Outcome2

Fig 1: Chromatographic decision matrix for isolating nitroaromatic acidic impurities.

Conclusion

Successfully resolving 4-chloro-3-hydroxy-5-nitrobenzoic acid from its parent API requires strict thermodynamic control of the mobile phase. While conventional C18 columns utilizing an orthophosphoric acid/acetonitrile gradient are sufficient for routine pharmacopeial compliance, upgrading to a Biphenyl stationary phase leverages


 interactions to drastically improve resolution and peak symmetry. Always ensure your method is self-validated through rigorous System Suitability Testing (SST) prior to batch analysis.

References

  • SciSpace / Asian Journal of Chemistry. RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-hydroxy-5-nitrobenzoic Acid

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Chloro-3-hydroxy-5-nitrobenzoic acid. As researchers, scientists, and drug development professionals, our responsibility...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-Chloro-3-hydroxy-5-nitrobenzoic acid. As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to include the entire lifecycle of the chemicals we handle, culminating in their proper disposal. This document is structured to provide not just a protocol, but the rationale behind it, ensuring a deep understanding of the safety and regulatory principles at play. The procedures outlined are grounded in established safety data for structurally similar compounds and overarching regulatory frameworks from the Environmental Protection Agency (EPA).

Hazard Assessment and Regulatory Framework

The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[1] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to final, environmentally sound disposal.[2]

Anticipated Hazard Profile:

Hazard ClassificationDescriptionRationale & Representative Sources
Skin Irritation (Category 2) Causes skin irritation upon contact.Based on data for 4-Chloro-3-nitrobenzoic acid.[3][4]
Serious Eye Irritation (Category 2/2A) Causes serious, potentially damaging, eye irritation.A consistent classification across similar compounds.[3][4][5][6][7]
Respiratory Irritation (Category 3) May cause respiratory irritation if inhaled as a dust.Handling should be performed in a well-ventilated area to avoid dust formation.[3][4][5]
Potential Skin Sensitization May cause an allergic skin reaction in some individuals.Noted in the SDS for similar chloro-nitrobenzoic acids.[3]
Acute Oral Toxicity (Category 5) May be harmful if swallowed.Based on data for 4-Chloro-3-nitrobenzoic acid.[4]

Given these hazards, 4-Chloro-3-hydroxy-5-nitrobenzoic acid must be managed as a regulated hazardous waste.

Personal Protective Equipment (PPE) and Safe Handling

Before handling the chemical for use or disposal, ensuring adequate personal protection is paramount. The causality is simple: creating a barrier between the researcher and the chemical hazard prevents exposure.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).[3]

  • Eye and Face Protection: Use safety glasses with side-shields or, preferably, safety goggles. A face shield may be required for bulk transfers.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is kept clean and laundered professionally.[3]

  • Respiratory Protection: All handling of the solid material that may generate dust must be conducted in a certified chemical fume hood to prevent inhalation.[5]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to waste management, ensuring safety and regulatory compliance at each stage.

Step 1: Waste Characterization and Segregation

The 'Why': The first and most critical step is to correctly identify and segregate the waste. Improper segregation can lead to dangerous chemical reactions within a waste container or complicate the final disposal process, increasing risk and cost.

Procedure:

  • Designate 4-Chloro-3-hydroxy-5-nitrobenzoic acid waste as a "Solid Hazardous Waste."

  • Collect this waste in a dedicated container. Do not mix it with other waste streams, especially:

    • Liquids: Keep solid and liquid waste separate.[8]

    • Incompatible Chemicals: Do not mix with strong bases, amines, or strong oxidizing agents.[7]

    • Non-Hazardous Trash: Never dispose of chemical waste in the regular trash.[9]

Step 2: Container Selection and Labeling

The 'Why': The waste container serves as the primary containment, preventing release into the environment and ensuring clear communication of its contents and hazards to all personnel.

Procedure:

  • Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar for solids). The container must have a secure, tight-fitting lid.[3][10][11]

  • Affix a completed "Hazardous Waste" label to the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste."[12]

    • The full, unabbreviated chemical name: "4-Chloro-3-hydroxy-5-nitrobenzoic acid."

    • The specific hazards (e.g., "Irritant," "Skin Sensitizer").

    • The date when the first amount of waste is added to the container (the "Accumulation Start Date").[12]

Step 3: On-Site Accumulation and Storage

The 'Why': Proper storage of accumulated waste minimizes the risk of spills, exposure, and fire. Regulations strictly limit the amount of time waste can be stored on-site.[13]

Procedure:

  • Keep the waste container tightly closed at all times, except when adding waste.[3][9][12]

  • Store the container in a designated satellite accumulation area within the laboratory or a central accumulation area.

  • The storage location must be in a well-ventilated area, away from heat and sources of ignition.[3][4]

  • Ensure the container is within secondary containment (such as a spill tray) to contain any potential leaks.[9][12]

Step 4: Arranging for Final Disposal

The 'Why': Final disposal must be handled by a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure the waste is managed in an environmentally responsible and legally compliant manner.[2][14]

Procedure:

  • Contact your institution’s Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Provide the EHS team with accurate information about the waste stream.

  • Your EHS department will work with a licensed hazardous waste disposal vendor. The waste will be tracked using a Hazardous Waste Manifest, a legal document that follows the waste from your facility to its final destination.[14]

  • Retain all records related to the disposal of the hazardous waste for at least three years, as required by the EPA.[13]

Emergency Procedures: Spill and Exposure Management

Spill Response (Small, contained spill in a fume hood):

  • Ensure you are wearing appropriate PPE.

  • Avoid creating dust.[15]

  • Carefully sweep or scoop the solid material into a designated hazardous waste container.[3][15]

  • Clean the spill area with an appropriate solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor.

Exposure First Aid:

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[5] If irritation occurs or persists, seek medical attention.[3]

  • If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3][5] If you feel unwell, seek medical help.[3]

  • If Swallowed: Do NOT induce vomiting.[5] Wash out the mouth with water and call a physician.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-3-hydroxy-5-nitrobenzoic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal gen Waste Generation (Unused or Contaminated Solid) assess Hazard Assessment (Irritant, Sensitizer) gen->assess Step 1 ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe Step 2 segregate Segregate as Solid Hazardous Waste ppe->segregate container Select & Label Compatible Container segregate->container Step 3 store Store in Designated Area (Closed, Secondary Containment) container->store Step 4 contact Contact EHS for Pickup store->contact manifest Complete Hazardous Waste Manifest contact->manifest Step 5 dispose Transport to Licensed Disposal Facility manifest->dispose Step 6

Caption: Disposal workflow for 4-Chloro-3-hydroxy-5-nitrobenzoic acid.

References

  • 4-Chloro-3-nitrobenzoic acid SDS, 96-99-1 Safety D
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • SAFETY DATA SHEET. (2025, April 28). MilliporeSigma.
  • SAFETY DATA SHEET: 4-Chloro-3-nitrobenzoic acid. (2025, September 6). Thermo Fisher Scientific.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • 4-Chloro-3-nitrobenzoic acid-SDS-MedChemExpress. (2025, April 23). MedChemExpress.
  • Navigating the Safe Handling of 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid: A Technical Guide. (n.d.). Benchchem.
  • SAFETY DATA SHEET: 4-Chloro-3-nitrobenzoic acid. (2025, December 21). Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • EPA Hazardous Waste Management. (2024, April 29).
  • SAFETY DATA SHEET: 3-Hydroxy-4-nitrobenzoic acid. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet: 3,4,5-trihydroxybenzoic acid. (n.d.). Carl Roth.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
  • Laboratory chemical waste. (n.d.).
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Chloro-3-hydroxy-5-nitrobenzoic acid

CAS Number: 1290117-25-7 Emergency Signal: DANGER Immediate Action: Corrosive to eyes (H318). In case of eye contact, rinse immediately for 15+ minutes and seek urgent medical attention.[1][2] Part 1: Executive Safety Su...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1290117-25-7 Emergency Signal: DANGER Immediate Action: Corrosive to eyes (H318). In case of eye contact, rinse immediately for 15+ minutes and seek urgent medical attention.[1][2]

Part 1: Executive Safety Summary (Emergency Card)

This compound is a multi-hazard functionalized aromatic acid. Unlike simple benzoic acids, the combination of a nitro group, a phenolic hydroxyl, and a chlorine atom creates a unique risk profile involving high acidity, potential skin sensitization, and severe ocular damage risks.

ParameterCritical Data
GHS Classification Corrosive (Cat 1) , Acute Tox (Cat 4), Skin Sensitizer (Cat 1), Aquatic Acute/Chronic (Cat 1).
Hazard Statements H318 (Causes serious eye damage), H317 (May cause allergic skin reaction), H302 (Harmful if swallowed), H410 (Very toxic to aquatic life).
Physical State Solid (Light yellow powder).[3]
Storage Requirement 4°C , stored under Nitrogen (Air/Moisture Sensitive).
Incompatibility Strong oxidizing agents, strong bases (forms unstable phenolate salts).

Part 2: Hazard Identification & Risk Assessment[3][4][5][6][7]

The "Why" Behind the Safety Protocol

To handle this chemical safely, one must understand the synergistic effects of its functional groups. This is not a generic "white powder"; it is a reactive intermediate.

  • The Nitro Group (-NO₂):

    • Risk: Introduces electron-withdrawing character, increasing the acidity of the phenolic proton. It also acts as a potential sensitizer (H317), meaning repeated low-level exposure can lead to permanent allergic dermatitis.

    • Safety Implication: Zero-skin-contact policy. Lab coats must be buttoned to the neck; sleeves must be tucked into gloves.

  • The Phenolic Hydroxyl (-OH) & Carboxylic Acid (-COOH):

    • Risk: The presence of the nitro and chloro groups makes this compound significantly more acidic than benzoic acid. It is capable of causing irreversible corneal damage (H318) upon contact.

    • Safety Implication: Safety glasses are insufficient . Chemical splash goggles are mandatory. A face shield is required when handling quantities >1g or during open transfer.

  • The Chlorine Substituent (-Cl):

    • Risk: Increases lipophilicity (skin absorption) and environmental persistence (H410).

    • Safety Implication: All waste must be segregated into "Halogenated Organic Waste" streams.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale with the operation. Do not default to the minimum; select based on the activity.

PPE CategoryStandard Handling (<1g, Closed System)Scale-Up / Open Handling (>1g, Weighing)Technical Rationale
Eye Protection Chemical Splash Goggles (Indirect Vent)Goggles + Face Shield (8-inch min)The solid is a corrosive irritant. Dust particles can cause immediate, severe eye damage (H318).
Hand Protection Nitrile Gloves (Min 0.11mm thick)Double Gloving (Inner: Nitrile, Outer: Neoprene/Nitrile Long Cuff)Nitro-aromatics can permeate thin nitrile. Double gloving provides a breakthrough buffer and allows outer glove removal if contaminated.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P2 Respirator Prevents inhalation of sensitized dust. If the hood fails, the respirator is the backup.
Body Defense Lab Coat (Cotton/Poly), Closed-toe shoesChemical Resistant Apron + Tyvek SleevesPrevents dust accumulation on fabric clothing which can transfer to skin later.
PPE Decision Logic Diagram

PPE_Decision_Logic Start Start: Assess Operation Qty_Check Quantity > 1g OR Dust Generation Likely? Start->Qty_Check Standard_PPE Standard Protocol: - Splash Goggles - Single Nitrile Gloves - Fume Hood Qty_Check->Standard_PPE No Enhanced_PPE Enhanced Protocol: - Goggles + Face Shield - Double Gloves (Nitrile/Neoprene) - Apron + Tyvek Sleeves Qty_Check->Enhanced_PPE Yes Specific_Risk Is compound in solution with DMSO/DMF? Standard_PPE->Specific_Risk Enhanced_PPE->Specific_Risk Permeation_Alert CRITICAL ALERT: Solvent carries toxin through skin. Use Laminate/Silver Shield Gloves. Specific_Risk->Permeation_Alert Yes End Proceed with Experiment Specific_Risk->End No

Caption: Logic flow for selecting appropriate PPE based on quantity and solvent presence.

Part 4: Operational Handling Protocol

Storage & Stability
  • Condition: Store at 4°C .

  • Atmosphere: The phenolic moiety is susceptible to oxidation. Store under an inert atmosphere (Nitrogen or Argon) .

  • Container: Amber glass vial with a PTFE-lined cap to prevent light degradation and cap corrosion.

Weighing & Transfer (The "Red Zone")

The highest risk of exposure occurs during weighing due to static-induced dust.

  • Preparation: Place the balance inside the fume hood. If this is not possible, use a "balance enclosure" or a static-free weighing funnel.

  • Static Control: Use an antistatic gun or ionizing bar on the spatula and weighing boat. Nitro-benzoic acids are prone to static charge.

  • Technique:

    • Open the vial only inside the hood.

    • Transfer solid gently to avoid aerosolization.

    • Immediately recap the vial and seal with Parafilm/electrical tape if returning to storage.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after weighing to capture invisible dust. Dispose of the towel as hazardous waste.

Reaction Setup
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents enhance skin permeability. If a solution spills on gloves, change them immediately .

  • Temperature: Avoid heating above 100°C without a reflux condenser, as this may promote decarboxylation or thermal decomposition of the nitro group.

Operational Workflow Diagram

Handling_Workflow cluster_emergency Emergency Loop Storage Storage: 4°C, Nitrogen, Amber Vial Transfer Transfer: Fume Hood Only Anti-static tools Storage->Transfer Allow to warm to RT (Prevent condensation) Reaction Reaction: Inert Atmosphere Temp Control <100°C Transfer->Reaction Dissolve carefully Spill Spill Event Transfer->Spill Waste Disposal: Halogenated Organic Waste High Temp Incineration Reaction->Waste Quench & Segregate Cleanup Wet Wipe (No Dry Sweep) Treat as Haz Waste Spill->Cleanup

Caption: Step-by-step operational workflow from storage to disposal, including emergency spill logic.

Part 5: Disposal & Decontamination

Do not wash down the drain. This compound is classified as H410 (Very toxic to aquatic life).

  • Solid Waste: Collect in a container labeled "Solid Hazardous Waste - Toxic/Corrosive."

  • Liquid Waste:

    • Segregate into Halogenated Organic Waste .

    • Do not mix with strong oxidizers (e.g., Nitric acid waste) to prevent potential nitration/explosion hazards.

  • Spill Cleanup:

    • Do not dry sweep. This generates dust.

    • Cover the spill with a wet absorbent pad or use a dedicated chemical spill vacuum (HEPA filtered).

    • Wipe the surface with a weak base (e.g., Sodium Bicarbonate solution) to neutralize the acid, followed by water.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 4-Chloro-3-hydroxy-5-nitrobenzoic acid (CAS 1290117-25-7). Retrieved from

  • PubChem. (n.d.).[4] Compound Summary: 4-Chloro-3-nitrobenzoic acid (Structural Analog Safety Data). National Library of Medicine. Retrieved from

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Harmonized classification and labelling of chloronitrobenzoic acids. Retrieved from

  • BLD Pharm. (n.d.). Product Information: 4-Chloro-3-hydroxy-5-nitrobenzoic acid.[5][6][7][8] Retrieved from

Sources

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